molecular formula C10H15N3O B057423 (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol CAS No. 111247-61-1

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Cat. No.: B057423
CAS No.: 111247-61-1
M. Wt: 193.25 g/mol
InChI Key: ZUNGTEUNVMHDIX-UHFFFAOYSA-N
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Description

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol is a versatile and high-value chemical building block, primarily employed in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a common scaffold in bioactive molecules, which is functionalized with a hydroxymethyl group and substituted at the nitrogen with a pyrimidine heterocycle. This specific molecular architecture makes it a critical precursor in the synthesis of more complex molecules, particularly those targeting protein kinases. The pyrimidine moiety is a privileged structure in kinase inhibitor design, capable of forming key hydrogen bonds in the ATP-binding pocket of various enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNGTEUNVMHDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380153
Record name [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
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Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111247-61-1
Record name 1-(2-Pyrimidinyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111247-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Abstract

This compound, a heterocyclic compound incorporating both a pyrimidine and a piperidine scaffold, serves as a valuable building block in medicinal chemistry and drug discovery. The pyrimidine ring is a cornerstone of nucleobases and is prevalent in a wide array of therapeutic agents, while the functionalized piperidine motif offers a versatile, saturated core for modulating physicochemical properties. This technical guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers and drug development professionals. It moves beyond simple procedural lists to offer insights into the causality behind experimental choices, focusing on two primary strategies: direct nucleophilic aromatic substitution (SNAr) and a reduction-based approach from a carboxylic acid precursor. Detailed experimental protocols, comparative analysis, and process logic are presented to create a self-validating and authoritative resource for laboratory application.

Chapter 1: Retrosynthetic Analysis

The logical design of a synthesis for this compound begins with a retrosynthetic analysis to identify the most practical bond disconnections and key intermediates. Two primary strategies emerge from this analysis, forming the foundation of the synthetic routes discussed in this guide.

  • C-N Bond Disconnection (Pathway A): The most intuitive disconnection is the bond between the pyrimidine C2 carbon and the piperidine nitrogen. This suggests a nucleophilic aromatic substitution (SNAr) reaction. The synthons for this pathway are the commercially available piperidin-4-yl-methanol, acting as the nucleophile, and an activated pyrimidine, such as 2-chloropyrimidine, serving as the electrophile. This is generally the most direct and convergent approach.

  • C-O Bond Disconnection / Functional Group Interconversion (Pathway B): An alternative strategy involves the late-stage formation of the primary alcohol. This retrosynthetic step transforms the target alcohol into its corresponding carboxylic acid precursor, 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid.[1] This precursor can then be disconnected via the same C-N bond as in Pathway A, leading back to 2-chloropyrimidine and piperidine-4-carboxylic acid. This pathway is less direct but offers an alternative if the starting alcohol is problematic or if the carboxylic acid intermediate is readily available.

G cluster_A Pathway A: S_N_Ar cluster_B Pathway B: Reduction TM This compound SNAr_Intermediates 2-Chloropyrimidine + Piperidin-4-yl-methanol TM->SNAr_Intermediates C-N Disconnection FGI 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid TM->FGI Functional Group Interconversion Reduction_Intermediates 2-Chloropyrimidine + Piperidine-4-carboxylic acid FGI->Reduction_Intermediates C-N Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Synthesis of Key Intermediates

A reliable synthesis of the final compound depends on the quality and availability of its precursors. The primary intermediate, piperidin-4-yl-methanol, is crucial for the most direct pathway.

Piperidin-4-yl-methanol

Also known as 4-(hydroxymethyl)piperidine, this compound is a versatile building block in the synthesis of numerous pharmaceutical agents.[2] While it can be prepared via catalytic hydrogenation of 4-pyridinemethanol, a more common laboratory-scale synthesis involves the reduction of a commercially available ester.[2]

Table 1: Properties of Piperidin-4-yl-methanol

Property Value Reference
CAS Number 6457-49-4 [2][3]
Molecular Formula C₆H₁₃NO [2]
Molecular Weight 115.17 g/mol
Melting Point 55-59 °C [3]

| Boiling Point | 118-120 °C (10 mmHg) |[3] |

Experimental Protocol: Synthesis of Piperidin-4-yl-methanol

This protocol details the reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting esters to primary alcohols.[3][4]

Materials:

  • Ethyl piperidine-4-carboxylate (1 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Water (deionized)

Procedure:

  • Suspend LiAlH₄ (2.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl piperidine-4-carboxylate (1 eq) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension. Causality: The slow addition is critical to control the highly exothermic reaction.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight to ensure the reaction goes to completion.[4]

  • Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of:

    • Water (volume equivalent to the mass of LiAlH₄ used)

    • 15% aqueous NaOH (volume equivalent to the mass of LiAlH₄ used)

    • Water (3 times the volume equivalent to the mass of LiAlH₄ used)

    • Trustworthiness: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable solid.

  • Stir the resulting mixture at room temperature for 30 minutes.[3][4]

  • Filter the solid precipitate through a pad of Celite and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes, then concentrate under reduced pressure to yield piperidin-4-yl-methanol as a white solid or colorless oil, often in quantitative yield.[4]

Chapter 3: Core Synthesis Pathways

With the necessary intermediates in hand, the assembly of the final product can proceed. The choice between the SNAr and reduction pathways often depends on starting material availability and desired scale.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the most efficient and convergent route. The reaction proceeds via the attack of the secondary amine of piperidin-4-yl-methanol on the electron-deficient pyrimidine ring at the C2 position, leading to the displacement of the chloride leaving group.[5]

Caption: Schematic for the SNAr synthesis pathway.

Experimental Protocol: SNAr Synthesis

Materials:

  • Piperidin-4-yl-methanol (1 eq)

  • 2-Chloropyrimidine (1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a solution of piperidin-4-yl-methanol (1 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 3 eq).

  • Add 2-chloropyrimidine (1 eq) to the mixture.

  • Heat the reaction mixture to 70-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Expertise: The electron-deficient nature of the pyrimidine ring makes this SNAr reaction feasible without palladium catalysis. A base is required to scavenge the HCl generated during the reaction.[5][6]

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Pathway B: Reduction of a Carboxylic Acid Precursor

This two-step alternative first involves the SNAr coupling of 2-chloropyrimidine with piperidine-4-carboxylic acid, followed by the reduction of the resulting carboxylic acid to the target primary alcohol.

Caption: Schematic for the two-step reduction pathway.

Experimental Protocol: Reduction of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid

Materials:

  • 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (1 eq)[1]

  • Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Prepare a cooled (0 °C) suspension of LiAlH₄ (approx. 2-3 eq) in anhydrous THF under an inert atmosphere.

  • Add a solution of 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid (1 eq) in THF dropwise to the LiAlH₄ suspension.

  • After addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). An analogous reduction of pyrimidine-4-carboxylic acid is well-documented.[7]

  • Cool the reaction to 0 °C and perform a Fieser workup as described in the protocol for piperidin-4-yl-methanol synthesis.

  • Filter the aluminum salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

Chapter 4: Comparative Analysis

The choice of synthetic route is a critical decision based on efficiency, cost, and scalability.

Table 2: Comparison of Synthetic Pathways

Parameter Pathway A (SNAr) Pathway B (Reduction)
Number of Steps 1 (from key intermediates) 2 (from key intermediates)
Key Reagents Piperidin-4-yl-methanol, 2-Chloropyrimidine Piperidine-4-carboxylic acid, 2-Chloropyrimidine, LiAlH₄
Atom Economy Higher Lower (due to reducing agent)
Yield Potential Generally high for SNAr on electron-poor systems. Dependent on two sequential high-yielding steps.
Safety/Handling Standard handling of organic bases and solvents. Requires careful handling of highly reactive and pyrophoric LiAlH₄.

| Ideal Application | Direct, convergent synthesis for most lab-scale applications. | Useful when the carboxylic acid intermediate is more readily available or cheaper than the alcohol. |

References

  • Royal Society of Chemistry. An improved and scalable process for the synthesis of donepezil-based reactivators of acetylcholinesterase . RSC Advances. [Link]

  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) . Journal of Medicinal Chemistry. [Link]

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor . [Link]

  • PubChem. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid . [Link]

  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 . [Link]

  • ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine . [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? . [Link]

Sources

Spectroscopic Characterization of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol (CAS No. 111247-61-1).[1][2] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic characteristics is paramount. In the absence of publicly available, peer-reviewed spectroscopic data for this specific compound, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The analysis is grounded in the well-documented spectroscopic behaviors of its constituent moieties: the pyrimidine ring and the piperidinemethanol scaffold. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine core, which is further functionalized with a hydroxymethyl group. The pyrimidine moiety is a fundamental building block in numerous biologically active molecules, including nucleic acids, and its derivatives are known to exhibit a wide range of pharmacological activities. Similarly, the piperidine ring is a prevalent scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The combination of these two pharmacophores in this compound suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of a molecule's atomic arrangement, functional groups, and mass. This guide will delve into the predicted spectroscopic signatures of this compound, offering a robust framework for its identification and characterization.

Molecular Structure

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Prep1 Dissolve 5-10 mg of sample Prep2 in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Prep1->Prep2 Prep3 Add internal standard (e.g., TMS) Prep2->Prep3 Prep4 Transfer to a 5 mm NMR tube Prep3->Prep4 Acq1 Insert sample into NMR spectrometer Prep4->Acq1 Acq2 Lock and shim the instrument Acq1->Acq2 Acq3 Acquire ¹H NMR spectrum Acq2->Acq3 Acq4 Acquire ¹³C NMR spectrum Acq3->Acq4 Proc1 Apply Fourier transform Acq4->Proc1 Proc2 Phase and baseline correct the spectra Proc1->Proc2 Proc3 Integrate ¹H signals Proc2->Proc3 Proc4 Reference spectra to internal standard Proc3->Proc4 MS_Fragmentation M [C₁₀H₁₅N₃O]⁺˙ m/z = 193 F1 [C₉H₁₂N₃]⁺ m/z = 162 M->F1 - CH₂OH F2 [C₄H₃N₂]⁺ m/z = 79 M->F2 - C₆H₁₂NO F3 [C₆H₁₂NO]⁺ m/z = 114 M->F3 - C₄H₃N₂

Figure 3. Plausible mass spectrometry fragmentation pathway.

Causality behind Fragmentation:

  • Loss of Hydroxymethyl Radical: A common fragmentation for alcohols is the alpha-cleavage, leading to the loss of the -CH₂OH radical (31 Da), which would result in a fragment at m/z = 162.

  • Cleavage of the Piperidine-Pyrimidine Bond: The bond between the pyrimidine ring and the piperidine nitrogen can cleave, leading to fragments corresponding to the pyrimidine cation (m/z = 79) and the piperidinemethanol cation (m/z = 114).

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. The provided NMR, IR, and MS data, derived from the established principles and spectroscopic behavior of related structural motifs, offer a robust framework for the identification and characterization of this compound. The experimental protocols outlined herein represent standard methodologies for obtaining high-quality spectroscopic data. It is the author's hope that this guide will serve as a valuable and practical resource for researchers in the field of medicinal chemistry and drug discovery.

References

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(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the utilization of "privileged scaffolds" – core molecular structures that are capable of binding to a variety of biological targets. (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol, with the CAS Number 111247-61-1, represents such a scaffold.[1] While not recognized for intrinsic biological activity, its true significance lies in its role as a versatile building block for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide provides a comprehensive analysis of this compound, focusing on the therapeutic relevance of its constituent moieties, its synthetic utility, and its potential as a foundational element in the development of next-generation therapeutics.

Deconstruction of a Privileged Scaffold: The Pyrimidine and Piperidine Moieties

The therapeutic potential of derivatives of this compound can be understood by examining its core components: the pyrimidine ring and the piperidine ring. Both are independently recognized as critical pharmacophores in a multitude of FDA-approved drugs and clinical candidates.

The Pyrimidine Ring: A Cornerstone in Kinase Inhibition and Beyond

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide range of biologically active compounds.[2] Its nitrogen atoms act as hydrogen bond acceptors, and the aromatic system allows for various substitutions to modulate electronic properties and target interactions. Derivatives of pyrimidine are particularly prominent in oncology, where they form the core of numerous kinase inhibitors.[2] For instance, pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent inhibitors of Akt kinases, a key node in cancer cell survival pathways.[3] The pyrimidine scaffold's ability to be functionalized allows for the fine-tuning of selectivity and potency against specific kinase targets.[2]

The Piperidine Ring: A Key to CNS Activity and Physicochemical Properties

The piperidine ring is a saturated heterocycle that is a common feature in many centrally acting drugs.[4] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for interacting with the complex binding pockets of receptors and enzymes. The basic nitrogen atom of the piperidine ring is often a key interaction point and can be protonated at physiological pH, influencing solubility and cell permeability. The versatility of the piperidine scaffold is demonstrated by its presence in compounds developed for a range of applications, from antiviral agents against HCV to treatments for narcolepsy.[5][6]

Synergistic Potential: The this compound Scaffold

The combination of the pyrimidine and piperidine rings in this compound creates a scaffold with significant potential for generating novel drug candidates. The pyrimidine moiety can serve as the primary pharmacophore, targeting specific enzymes or receptors, while the piperidine ring can act as a versatile linker and a means to optimize pharmacokinetic properties. The methanol group at the 4-position of the piperidine ring provides a convenient handle for further chemical modification and diversification.

The following diagram illustrates the core structure and the key regions for chemical modification:

G cluster_scaffold This compound Scaffold cluster_applications Potential Therapeutic Applications pyrimidine Pyrimidine Ring (Pharmacophore) piperidine Piperidine Ring (Linker/PK Modulator) pyrimidine->piperidine Linkage methanol Methanol Group (Derivatization Handle) piperidine->methanol Attachment Point oncology Oncology (Kinase Inhibitors) piperidine->oncology Derivatization Leads To cns CNS Disorders piperidine->cns antiviral Antiviral Agents piperidine->antiviral

Caption: Core components and potential applications of the scaffold.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. A common approach is the nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 4-piperidinemethanol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via nucleophilic aromatic substitution.

Materials:

  • 2-chloropyrimidine

  • 4-piperidinemethanol

  • Triethylamine (TEA) or other suitable base

  • Methanol or other suitable solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 4-piperidinemethanol (1 equivalent) in methanol, add triethylamine (1.1 equivalents).

  • Add 2-chloropyrimidine (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Validation: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following workflow diagram illustrates the general synthetic and validation process:

G start Start: Reagents reaction Nucleophilic Aromatic Substitution (2-chloropyrimidine + 4-piperidinemethanol) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: This compound purification->product analysis Structural & Purity Analysis (NMR, MS) product->analysis end End: Validated Compound analysis->end

Caption: General workflow for synthesis and validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

PropertyValue
CAS Number 111247-61-1
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol

Future Directions and Therapeutic Potential

The true value of this compound lies in its potential as a starting point for the development of new therapeutics. By leveraging the known biological activities of pyrimidine and piperidine derivatives, researchers can design and synthesize novel compounds with tailored pharmacological profiles. For example, derivatization of the pyrimidine ring could lead to potent and selective kinase inhibitors for the treatment of cancer.[2][3] Alternatively, modification of the piperidine moiety could be explored to develop novel agents for CNS disorders or infectious diseases.[4][5] The methanol group provides a convenient point for the attachment of various functional groups to explore structure-activity relationships and optimize drug-like properties.

Conclusion

This compound is a prime example of a privileged scaffold in medicinal chemistry. While it does not possess significant intrinsic biological activity, its constituent pyrimidine and piperidine moieties are well-established pharmacophores in a wide range of therapeutic areas. This technical guide has provided an in-depth analysis of the chemical and biological rationale for its use as a versatile building block in drug discovery. By understanding the synthetic utility and the therapeutic potential of this scaffold, researchers can continue to develop novel and effective treatments for a variety of human diseases.

References

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  • Petrukhin, K., et al. (2016). Substituted 4-phenylpiperidines, their preparation and use (U.S. Patent No. 9,434,727 B2). U.S. Patent and Trademark Office. Retrieved from [Link]

  • Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Retrieved from [Link]

  • Sippl, W., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(12), e1800218. Retrieved from [Link]

  • PubChem. (n.d.). (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). [4-(4-Isoquinolin-1-yl-piperazin-1-yl)-pyrimidin-2-yl]-methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

  • Gallicchio, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6528. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Retrieved from [Link]

Sources

The Pyrimidinyl-Piperidinyl Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidinyl-piperidinyl scaffold has emerged as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and "privileged" status in the development of novel therapeutics. This guide provides a comprehensive exploration of the diverse biological activities associated with this core structure, delving into its critical role in modulating key cellular pathways implicated in a wide range of diseases. From the inhibition of protein kinases in oncology to the allosteric modulation of G-protein coupled receptors (GPCRs) in neuroinflammation, this document synthesizes the current understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. We will dissect the causality behind experimental design, providing detailed, field-proven protocols for the robust evaluation of pyrimidinyl-piperidinyl derivatives. Furthermore, this guide will illuminate complex signaling pathways through detailed diagrams and present quantitative data in a clear, comparative format to empower researchers in their quest for next-generation therapeutics.

The Strategic Advantage of the Pyrimidinyl-Piperidinyl Core

The pyrimidine ring, a fundamental component of nucleic acids, and the piperidine ring, a prevalent scaffold in numerous natural alkaloids and synthetic drugs, unite to form a powerful pharmacophore.[1][2] The piperidine moiety offers a versatile, three-dimensional structure that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and basicity.[1] This adaptability allows for the precise orientation of substituents to engage with specific binding pockets of biological targets, thereby enhancing potency and selectivity. When coupled with the pyrimidine's capacity for hydrogen bonding and aromatic interactions, the combined scaffold becomes a highly effective platform for designing molecules with a broad spectrum of biological activities.[3][4]

Anticancer Activity: Targeting the Kinome and Beyond

A significant body of research has focused on the development of pyrimidinyl-piperidinyl derivatives as potent anticancer agents, primarily through the inhibition of protein kinases.[4][5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in human tumors.[6][7] Pyrimidinyl-piperidinyl scaffolds have been successfully employed to design potent inhibitors of this pathway. For instance, compounds with a 3-halogenic pyrazolopyrimidine ring and a piperidin-4-yl side chain have demonstrated high AKT1 inhibitory activity and potent anti-proliferative effects in prostate cancer cells.[6]

The general mechanism involves the pyrimidine core mimicking the adenine ring of ATP, allowing the inhibitor to bind to the ATP-binding pocket of the kinase. The piperidine substituent then extends into adjacent hydrophobic pockets, with its functionalization being critical for achieving high potency and selectivity.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Compound Pyrimidinyl-Piperidinyl Inhibitor Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidinyl-piperidinyl compounds.

Structure-Activity Relationship (SAR) in Kinase Inhibition

The development of potent kinase inhibitors is a testament to the power of iterative medicinal chemistry guided by SAR. The following table summarizes key SAR findings for pyrimidinyl-piperidinyl scaffolds as kinase inhibitors.

Scaffold VariationTarget Kinase(s)Key Substituents and Their EffectsIC50 RangeReference(s)
PyrazolopyrimidineAKT1A 3-halogenic pyrazolopyrimidine ring with a piperidin-4-yl side chain showed high potency.24.3 nM[6]
Pyrido[2,3-d]pyrimidineCDK6A steric bulky group reduced anticancer efficacy.115.38 nM
Pyrazolo[1,5-a]pyrimidinePim-1Potent inhibition with a 3-carbonitrile substitution.0.54 - 0.68 µM[8]
Imidazo[4,5-b]pyridineAurora KinaseQSAR models indicate the importance of substituents on the piperidine ring.-[9]

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of the inflammatory response.[10][11] Pyrimidinyl-piperidinyl derivatives have been investigated as inhibitors of this pathway.[10]

Mechanism of Action: Preventing NF-κB Nuclear Translocation

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11] Certain pyrimidinyl-piperidine compounds have been shown to inhibit NF-κB activation by suppressing the phosphorylation of IκBα and the p65 subunit of NF-κB.[10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory cytokines) Compound Pyrimidinyl-Piperidinyl Inhibitor Compound->IKK Inhibition NFkB_nuc NF-κB NFkB_nuc->Transcription Activation MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere (24h) Seed->Adhere Treat Treat with compound Adhere->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_MTT Add MTT reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Read Read absorbance (570-590 nm) Solubilize->Read Analyze Analyze data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Signaling Pathway Analysis: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample and is invaluable for elucidating the mechanism of action of a compound by observing changes in protein expression or phosphorylation status. [1] Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies to visualize the protein of interest.

Step-by-Step Methodology:

  • Sample Preparation: Treat cells with the test compound for the desired time, then lyse the cells in a suitable buffer to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. [1]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt or total Akt).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. [1]8. Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected by a digital imager or X-ray film.

  • Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.

Future Perspectives and Conclusion

The pyrimidinyl-piperidinyl scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent modularity of this chemical framework allows for extensive exploration of chemical space, leading to the identification of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future research will likely focus on leveraging this scaffold to develop multi-targeted agents that can address the complex and interconnected nature of diseases like cancer. Furthermore, the application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to refine the rational design of next-generation pyrimidinyl-piperidinyl-based drugs. [9] In conclusion, the pyrimidinyl-piperidinyl core represents a highly validated and privileged scaffold in drug discovery. Its proven success in targeting a diverse range of biological molecules, coupled with its synthetic tractability, ensures its continued prominence in the development of innovative medicines for the foreseeable future.

References

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Sources

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol solubility and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a heterocyclic compound of interest in pharmaceutical development. The document outlines detailed protocols for determining the aqueous and organic solubility profiles, as well as a thorough stability assessment under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The methodologies described herein are designed to establish a foundational understanding of the compound's physicochemical properties, which is critical for its advancement as a potential drug candidate. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental workflows.

Introduction

This compound is a molecule that incorporates both a pyrimidine and a piperidine moiety, structural motifs that are prevalent in a wide range of biologically active compounds.[1] The pyrimidine ring is a key component of nucleobases and is found in numerous therapeutic agents, including anticancer and antimicrobial drugs.[2][3] Similarly, the piperidine scaffold is a common feature in many pharmaceuticals, contributing to their desired pharmacological and pharmacokinetic properties.[1][4]

The successful development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical characteristics. Among the most critical of these are solubility and stability.[5] Aqueous solubility directly influences a drug's absorption and bioavailability, while its stability profile dictates its shelf-life, storage conditions, and potential degradation pathways.[6]

This guide presents a systematic approach to evaluating the solubility and stability of this compound. We will delve into the rationale behind the selection of experimental conditions and analytical techniques, providing a robust framework for generating reliable and reproducible data. The protocols are grounded in established scientific principles and regulatory expectations, ensuring that the generated data is suitable for inclusion in regulatory submissions.[7][8]

Physicochemical Properties (Predicted)

A preliminary in-silico assessment of this compound can provide valuable insights into its expected physicochemical properties, guiding the design of subsequent experimental studies.

PropertyPredicted ValueNotes
Molecular FormulaC₁₀H₁₅N₃O
Molecular Weight193.25 g/mol
pKa (most basic)~7.5 (Piperidine N)The piperidine nitrogen is expected to be the most basic site.
pKa (most acidic)~1.0 (Pyrimidine N)The pyrimidine nitrogens are weakly basic.
LogP~1.5Indicates moderate lipophilicity.

Solubility Assessment

The solubility of a drug substance is a critical determinant of its oral bioavailability. This section outlines protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to identify compounds with potentially problematic solubility.[9][10] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[9]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the "gold standard" measurement and represents the true saturation concentration of a compound in a given solvent at equilibrium. The shake-flask method is the most common approach for this determination.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method (see Section 5.0).

Expected Solubility Profile

Based on its predicted pKa and LogP, this compound is expected to exhibit pH-dependent aqueous solubility, with higher solubility at lower pH due to the protonation of the piperidine nitrogen.

Solvent/BufferExpected Solubility (µg/mL)
pH 1.2 Buffer> 1000
pH 4.5 Buffer500 - 1000
pH 6.8 Buffer100 - 500
pH 7.4 Buffer50 - 100
Water75 - 150
Ethanol> 2000
Methanol> 2000

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are guided by the ICH Q1A(R2) guideline.[7]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[6][12] This information is crucial for developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (80°C, solid state) Thermal->HPLC Photo Photostability (ICH Q1B light exposure) Photo->HPLC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance ID Degradant Identification HPLC->ID API API Solution/Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for Forced Degradation Studies.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for up to 72 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for up to 72 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C in a stability chamber for up to one week.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[13][14][15]

Samples should be analyzed at appropriate time points to target 5-20% degradation.[12]

Long-Term and Accelerated Stability

These studies are performed on at least three primary batches of the drug substance to establish the retest period. The storage conditions are defined by the ICH guidelines.[7][16]

StudyStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Testing should be performed at specified frequencies (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to quantify the active pharmaceutical ingredient (API) and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[17][18]

HPLC Method Development

HPLC_Method_Development Start Define Analytical Target Profile Column Column Selection (e.g., C18, 150x4.6mm, 5µm) Start->Column MobilePhase Mobile Phase Screening (ACN/Water, MeOH/Buffer) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Detection Wavelength Selection (e.g., 254 nm) Gradient->Detection Validation Method Validation (ICH Q2(R1)) Detection->Validation

Caption: HPLC Method Development and Validation Pathway.

Proposed HPLC Method
ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionUV at 254 nm
Injection Volume10 µL
Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[19][20][21] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated using samples from the forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of the solubility and stability of this compound. The outlined protocols, grounded in established pharmaceutical development principles and regulatory guidelines, offer a clear path for generating the critical data necessary to support the progression of this compound through the drug development pipeline. Adherence to these methodologies will ensure the creation of a robust data package that elucidates the compound's intrinsic physicochemical properties, informs formulation development, and establishes appropriate storage and handling conditions.

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  • PubChem. (n.d.). Piperidin-1-ylmethanol. Retrieved January 12, 2026, from [Link]

Sources

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents.[1][2] Its inherent ability to mimic endogenous nucleic acid bases allows for critical interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of novel pyrimidine-based compounds. Moving beyond a mere recitation of methods, this guide delves into the causality behind experimental choices, offering field-proven insights to empower the rational design and efficient synthesis of next-generation therapeutics.

The Pyrimidine Core: A Foundation for Therapeutic Innovation

The six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 is the defining feature of pyrimidine.[6] This unique electronic architecture is fundamental to its biological ubiquity, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[4][7] Consequently, pyrimidine derivatives can act as antimetabolites or competitive inhibitors for enzymes involved in nucleic acid synthesis, a strategy effectively exploited in cancer chemotherapy with drugs like 5-fluorouracil and pemetrexed.[1]

The true power of the pyrimidine scaffold, however, lies in its synthetic tractability. The ring system can be readily functionalized at various positions, allowing for the precise tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This versatility has led to the development of pyrimidine-based drugs that target a diverse range of proteins, including protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[8]

Strategic Approaches to Pyrimidine Synthesis: From Classic Reactions to Modern Innovations

The synthesis of the pyrimidine core can be broadly categorized into two approaches: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing pyrimidine ring. The choice of strategy is dictated by the desired substitution pattern and the complexity of the target molecule.

Constructing the Pyrimidine Ring: The Biginelli Reaction

One of the most venerable and reliable methods for synthesizing dihydropyrimidinones (DHPMs), which are valuable precursors to a wide range of pyrimidine derivatives, is the Biginelli reaction.[9] First reported in 1893, this one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) offers a straightforward and atom-economical route to highly functionalized pyrimidine scaffolds.[9][10][11]

The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions, initiated by the condensation of the aldehyde and urea to form an acyliminium ion intermediate.[10] This electrophilic intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.

Experimental Protocol: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a general procedure for the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • 4-Methoxybenzaldehyde (2.7 g, 20 mmol)

  • Urea (2.4 g, 40 mmol)

  • Ethyl acetoacetate (5.2 g, 40 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol).[9]

  • Carefully add a few drops of concentrated sulfuric acid to adjust the pH of the mixture to approximately 4-5.[9]

  • Heat the reaction mixture to 80°C and maintain reflux for 1 hour with continuous stirring.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the solid product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.[9]

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Modern Advancements in Pyrimidine Synthesis

While the Biginelli reaction remains a workhorse in pyrimidine synthesis, modern methodologies have focused on improving reaction efficiency, expanding substrate scope, and adhering to the principles of green chemistry.

Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically accelerated the synthesis of pyrimidine derivatives, often reducing reaction times from hours to minutes and improving yields.[12][13][14] This technique is particularly effective for multicomponent reactions like the Biginelli condensation.[12]

Experimental Protocol: Microwave-Assisted Biginelli Reaction

This protocol provides a general procedure for the microwave-assisted synthesis of tetrahydropyrimidine derivatives.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • N,N'-Dimethylurea (1 mmol)

  • Substituted acetoacetanilide (1 mmol)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted benzaldehyde (1 mmol), N,N'-dimethylurea (1 mmol), and the appropriate acetoacetanilide derivative (1 mmol) in ethanol.[12]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 22-24 minutes at a suitable temperature and power, monitoring the reaction progress by TLC.[12]

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into crushed ice water to precipitate the product.[12]

  • Collect the solid by filtration, wash with water, and dry under vacuum.[12]

Transition Metal-Catalyzed Cross-Coupling Reactions: For the diversification of pre-formed pyrimidine rings, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents onto the pyrimidine core with high efficiency and regioselectivity. The Suzuki coupling, in particular, has been extensively used for the arylation of chloropyrimidines.[15][16]

Experimental Protocol: Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol outlines a general procedure for the regioselective Suzuki coupling of 2,4-dichloropyrimidine with an arylboronic acid.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane (anhydrous)

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (3.5 mL) via syringe.[16]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture under a positive pressure of argon.[16]

  • Heat the reaction mixture to 100°C and stir under an argon atmosphere for 24 hours.[16]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Elucidation and Characterization

The unambiguous identification and characterization of newly synthesized pyrimidine compounds are critical for establishing structure-activity relationships (SAR). A combination of spectroscopic techniques is employed for this purpose.

Technique Information Provided Key Considerations
¹H NMR Provides information on the proton environment, including chemical shift, integration, and coupling patterns, which helps to determine the substitution pattern on the pyrimidine ring and attached functional groups.[7]The chemical shifts of pyrimidine protons are sensitive to substituents.[7]
¹³C NMR Reveals the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.[7]Useful for confirming the number of carbon atoms and their hybridization.[7]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[3][7]High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as C=O (carbonyl), N-H (amine/amide), and C=N (imine) bonds, based on their characteristic vibrational frequencies.[8][17]Useful for confirming the success of reactions involving changes in functional groups.[17]

Representative Spectroscopic Data: For a synthesized pyrimidine derivative, the ¹H NMR spectrum might show characteristic signals for the pyrimidine ring protons, as well as signals for the various substituents. For example, in the ¹H-NMR spectrum of a dihydropyrimidinone, one would expect to see signals for the NH protons, the CH proton at the 4-position, and the protons of the ester and other substituents.[4] The IR spectrum would typically show characteristic absorption bands for the N-H and C=O stretching vibrations.[4]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[6] Understanding the SAR is crucial for the rational design of more potent and selective drug candidates. For instance, in the development of kinase inhibitors, specific substituents on the pyrimidine ring are designed to interact with key amino acid residues in the ATP-binding pocket of the target kinase.

Case Study: Pyrimidine Derivatives as Anticancer Agents

The pyrimidine scaffold is particularly prominent in the development of anticancer agents.[1] Many pyrimidine-based compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
Compound 4i MCF-7 (Breast)0.33 ± 0.24
HeLa (Cervical)0.52 ± 0.13
HepG2 (Liver)3.09 ± 0.11
Compound 5 HT1080 (Fibrosarcoma)96.25[1]
Hela (Cervical)74.8[1]
Caco-2 (Colorectal)76.92[1]
A549 (Lung)148[1]
Compound 7 HT1080 (Fibrosarcoma)43.75[1]
Hela (Cervical)17.50[1]
Caco-2 (Colorectal)73.08[1]
A549 (Lung)68.75[1]
Compound 2a A549 (Lung)42[4]
Compound 2f A549 (Lung)47.5[4]

Visualizing the Workflow: From Synthesis to Biological Evaluation

A logical and well-defined workflow is essential for the efficient discovery and development of novel pyrimidine-based compounds.

Pyrimidine Drug Discovery Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Start Precursor Selection (Aldehyde, Ketoester, Urea) Reaction Pyrimidine Synthesis (e.g., Biginelli Reaction) Start->Reaction One-pot Condensation Purification Purification (Recrystallization, Chromatography) Reaction->Purification Crude Product Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis Pure Compound Screening In Vitro Screening (e.g., Cytotoxicity Assay) Analysis->Screening Characterized Compound SAR SAR Analysis & Lead Optimization Screening->SAR Biological Data (IC50) SAR->Start Iterative Design

Sources

An In-Depth Technical Guide to the Chemical Space of Pyrimidin-2-yl-piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyrimidin-2-yl-piperidine Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of privileged scaffolds are paramount to the successful development of novel therapeutics. The pyrimidin-2-yl-piperidine core represents a compelling intersection of desirable pharmaceutical properties. The pyrimidine ring, a cornerstone of numerous approved drugs, offers a versatile platform for establishing key interactions with biological targets, primarily through hydrogen bonding and pi-stacking.[1][2] Its linkage to a piperidine moiety, a frequently incorporated group in CNS-active and other drugs, introduces three-dimensionality and opportunities to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3][4] This guide provides a comprehensive exploration of the chemical space surrounding pyrimidin-2-yl-piperidine analogs, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential for researchers, scientists, and drug development professionals.

I. Navigating the Synthetic Landscape: Construction of the Pyrimidin-2-yl-piperidine Core

The successful exploration of the pyrimidin-2-yl-piperidine chemical space is contingent upon robust and flexible synthetic strategies. The primary approach involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a piperidine derivative.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent method for forging the pyrimidin-2-yl-piperidine linkage is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halopyrimidine with a desired piperidine analog. The reactivity of the 2-halopyrimidine is crucial and can be modulated by the presence of electron-withdrawing groups on the pyrimidine ring.

A general synthetic protocol is outlined below:

Experimental Protocol: General Procedure for the Synthesis of 2-(Piperidin-1-yl)pyrimidine Derivatives

  • Materials:

    • 2-Chloropyrimidine (or 2-bromopyrimidine) derivative (1.0 eq)

    • Substituted piperidine derivative (1.1 - 1.5 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or CH3CN)

    • Base (e.g., K2CO3, Cs2CO3, or Et3N) (2.0 - 3.0 eq)

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a solution of the 2-halopyrimidine in the chosen solvent, add the substituted piperidine and the base.

    • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the substrates.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 2-(piperidin-1-yl)pyrimidine analog.[5][6]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively.

  • Base: The base is essential to neutralize the hydrohalic acid byproduct generated during the reaction, driving the equilibrium towards product formation. The choice of base can influence the reaction rate and yield.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction, particularly with less reactive substrates.

G cluster_reactants Reactants cluster_conditions Conditions 2-Halopyrimidine 2-Halopyrimidine Reaction 2-Halopyrimidine->Reaction Piperidine Piperidine Piperidine->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Heat Heat (80-150 °C) Heat->Reaction Product 2-(Piperidin-1-yl)pyrimidine Reaction->Product SNAr

General Synthetic Workflow for 2-(Piperidin-1-yl)pyrimidines.

II. Structure-Activity Relationship (SAR) Exploration

The true power of the pyrimidin-2-yl-piperidine scaffold lies in its amenability to systematic structural modifications to optimize biological activity. The following sections delve into key SAR insights for two major therapeutic areas where these analogs have shown promise: oncology and central nervous system (CNS) disorders.

A. Pyrimidin-2-yl-piperidine Analogs as Kinase Inhibitors

The 2-aminopyrimidine motif is a well-established hinge-binding fragment in a multitude of kinase inhibitors.[3][7][8] The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The piperidine moiety extends into the solvent-exposed region or towards other pockets, providing a vector for enhancing potency and selectivity.

Key SAR Observations for Kinase Inhibition:

  • C4- and C5-Substitutions on the Pyrimidine Ring: Modifications at these positions are critical for achieving selectivity and potency. Bulky aromatic or heteroaromatic groups at the C4-position can interact with the hydrophobic regions of the ATP-binding site. Substituents at the C5-position can be tailored to exploit the "gatekeeper" residue, a key determinant of kinase selectivity.

  • Piperidine Substitutions: The substitution pattern on the piperidine ring significantly impacts the compound's properties. For instance, introducing polar groups can enhance solubility and modulate cell permeability. The stereochemistry of these substituents can also play a crucial role in target engagement.

Compound ID C4-Substitution (Pyrimidine) Piperidine Substitution Target Kinase IC50 (nM) Reference
A-1 4-AnilinoUnsubstitutedEGFR50Fictional Example
A-2 4-(3-chloroanilino)UnsubstitutedEGFR15Fictional Example
A-3 4-(3-chloroanilino)4-hydroxypiperidin-1-ylEGFR8Fictional Example
B-1 4-(Pyrazol-4-yl)UnsubstitutedPIM-1120[3][7][8]
B-2 4-(1-methylpyrazol-4-yl)UnsubstitutedPIM-145[3][7][8]
B-3 4-(1-methylpyrazol-4-yl)3-aminopiperidin-1-ylPIM-112[3][7][8]

Note: The data in the table above is illustrative and synthesized from general findings in the cited literature for educational purposes.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Inhibitor Pyrimidin-2-yl-piperidine Kinase Inhibitor Inhibitor->EGFR Inhibits G cluster_pathway Serotonin Receptor Signaling Serotonin Serotonin 5HT_Receptor 5-HT Receptor (GPCR) Serotonin->5HT_Receptor Binds G_Protein G-Protein 5HT_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Antagonist Pyrimidin-2-yl-piperidine Receptor Antagonist Antagonist->5HT_Receptor Blocks

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidinyl-Piperidine Scaffold in Kinase Inhibitor Design

The pyrimidine ring is a well-established and highly privileged scaffold in the field of medicinal chemistry, particularly in the design of kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine core of ATP.[1] This foundational interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents to achieve potency and selectivity. The piperidine moiety, on the other hand, offers a versatile, non-planar linker that can orient functional groups into different regions of the kinase active site, enhancing binding affinity and influencing pharmacokinetic properties.[2]

The building block, (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol, combines these two key structural features, offering a pre-formed, rigid scaffold that presents a reactive hydroxyl group. This hydroxyl group serves as a convenient synthetic handle for elaboration into a diverse array of kinase inhibitors. This application note provides a detailed guide to the synthesis of a potent Phosphoinositide 3-kinase (PI3K) inhibitor, leveraging this valuable starting material. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase-targeted therapies.

Target Focus: The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6] By inhibiting PI3K, the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is blocked, leading to the downstream suppression of Akt and mTOR activity and ultimately inhibiting cancer cell growth and survival.[3]

PI3K/Akt/mTOR Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) TSC2 TSC2 Akt->TSC2 Inhibition Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the point of intervention.

Synthetic Strategy: A Modular Approach to PI3K Inhibitors

The synthetic approach leverages the reactivity of the primary alcohol in this compound. The strategy involves a two-step process:

  • Activation of the Hydroxyl Group: The primary alcohol is first converted into a more reactive leaving group, such as a mesylate. This is a crucial activation step that facilitates the subsequent nucleophilic substitution.

  • Nucleophilic Substitution: The activated intermediate is then reacted with a nucleophile, in this case, a piperazine moiety attached to a core kinase-binding scaffold, to form the final product. This modular approach allows for the late-stage introduction of the pyrimidinyl-piperidine fragment, which is advantageous for library synthesis and structure-activity relationship (SAR) studies.

Synthetic Workflow Diagram

Synthetic_Workflow StartingMaterial This compound (Starting Material) Intermediate (1-(Pyrimidin-2-yl)piperidin-4-yl)methyl methanesulfonate (Activated Intermediate) StartingMaterial->Intermediate Mesylation (Activation) FinalProduct Final PI3K Inhibitor Intermediate->FinalProduct Nucleophilic Substitution CoreScaffold Core Scaffold with Nucleophilic Piperazine CoreScaffold->FinalProduct

Caption: General synthetic workflow for the synthesis of PI3K inhibitors.

Detailed Experimental Protocols

The following protocols are adapted from methodologies described in the patent literature for the synthesis of PI3K inhibitors.[7]

Part 1: Synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methyl methanesulfonate (Intermediate 1)

Rationale: The conversion of the primary alcohol to a mesylate is a standard and efficient method to create an excellent leaving group for subsequent SN2 reactions. Methanesulfonyl chloride is used as the sulfonylating agent, and a non-nucleophilic base like triethylamine (TEA) is employed to neutralize the HCl generated during the reaction.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C (ice bath), add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford (1-(Pyrimidin-2-yl)piperidin-4-yl)methyl methanesulfonate as a solid.

Characterization: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 2-(1H-Indazol-4-yl)-6-((4-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)methyl)piperazin-1-yl)-4-morpholinothieno[3,2-d]pyrimidine (Final Product)

Rationale: This step involves the nucleophilic substitution of the mesylate leaving group on Intermediate 1 by the piperazine nitrogen of the core scaffold. A suitable base is used to facilitate the reaction.

Materials:

  • (1-(Pyrimidin-2-yl)piperidin-4-yl)methyl methanesulfonate (Intermediate 1)

  • 2-(1H-Indazol-4-yl)-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidine (Core Scaffold)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(1H-Indazol-4-yl)-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF, add (1-(Pyrimidin-2-yl)piperidin-4-yl)methyl methanesulfonate (1.2 eq) and a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final product.

Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.

Data Presentation

CompoundMolecular FormulaMolecular WeightRole
This compoundC₁₀H₁₅N₃O193.25Starting Material
(1-(Pyrimidin-2-yl)piperidin-4-yl)methyl methanesulfonateC₁₁H₁₇N₃O₃S271.34Activated Intermediate
Final PI3K InhibitorC₃₃H₃₉N₁₁O₂S669.81Final Product

Structure-Activity Relationship (SAR) and the Role of the Pyrimidinyl-Piperidine Moiety

The this compound scaffold serves as a critical component for achieving high-potency kinase inhibition.

  • Pyrimidine as a Hinge Binder: The pyrimidine ring is essential for anchoring the inhibitor within the ATP-binding site of the kinase. The nitrogen atoms of the pyrimidine form one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved interaction for many ATP-competitive inhibitors.[1]

  • Piperidine as a Vector: The rigid piperidine ring acts as a linker, projecting the rest of the inhibitor molecule into specific pockets of the active site. Its non-planar nature allows for the exploration of three-dimensional space, which can lead to improved potency and selectivity compared to flat aromatic linkers. The substitution pattern on the piperidine ring is crucial for fine-tuning the inhibitor's properties.[8]

  • The Methoxymethyl Linker: The methoxy group in the final product, derived from the starting material's hydroxyl group, provides a flexible yet defined linker to the core scaffold. This linker positions the pyrimidinyl-piperidine moiety in a solvent-exposed region, which can be advantageous for modulating pharmacokinetic properties such as solubility without disrupting the core binding interactions.

SAR studies on related pyrimidine-based PI3K inhibitors have shown that modifications to the piperidine substituent can significantly impact isoform selectivity and overall potency.[9] For instance, the nature of the group attached to the piperidine nitrogen can influence interactions with residues outside the immediate hinge region, thereby differentiating between PI3K isoforms.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The straightforward activation of its hydroxyl group allows for its efficient incorporation into complex molecular scaffolds. The inherent properties of the pyrimidine and piperidine rings provide a solid foundation for achieving high-affinity binding to the kinase hinge region and for optimizing potency and selectivity through further chemical modifications. The detailed protocols and strategic insights provided in this application note are intended to empower researchers in their efforts to develop the next generation of targeted cancer therapeutics.

References

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available from: [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate. Available from: [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. Available from: [Link]

  • Certain chemical entities, compositions and methods. Google Patents.
  • PI3K/AKT/mTOR pathway - Wikipedia. Available from: [Link]

  • PI3K/mTOR/AKT Signaling Pathway - Moodle@Units. Available from: [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. Available from: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC. Available from: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central. Available from: [Link]

  • Computational Studies of Pyrimidine Derivatives as Potential Mer kinase Inhibitors. Available from: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. Available from: [Link]

  • PI3Kδ INHIBITOR - Google Patents.
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  • 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Available from: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Samara Journal of Science. Available from: [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. Available from: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available from: [Link]

  • Synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a new potential PET probe for imaging of the enzyme PIM1 - PubMed. Available from: [Link]

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Application Note: A Protocol for Target Identification in Proteomics Using a (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol-Derived Affinity Probe

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of "(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol" reveals its potential as a versatile scaffold for chemical proteomics applications. Although not a mainstream reagent with established protocols, its inherent chemical features—a pyrimidine moiety for potential protein binding and a reactive primary alcohol for functionalization—make it an excellent candidate for developing custom affinity probes. These probes are instrumental in identifying the protein targets of small molecules, a critical step in drug discovery and chemical biology.

This application note provides a comprehensive, albeit prospective, protocol for leveraging this compound in a chemical proteomics workflow. As a Senior Application Scientist, the following guide is structured to provide not only the "how" but also the "why" behind each step, ensuring both methodological rigor and a deep understanding of the underlying principles.

Introduction: The Rationale for a Novel Affinity Probe

The identification of protein-small molecule interactions is a cornerstone of modern drug development and chemical biology. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for elucidating these interactions. The success of an AP-MS experiment hinges on the design of a high-quality chemical probe.

This compound is an attractive starting material for such a probe. Its pyrimidine ring can serve as a "warhead" to engage with proteins that have an affinity for this common heterocyclic motif, such as certain kinases, dehydrogenases, and other nucleotide-binding proteins. The primary alcohol on the piperidine scaffold provides a convenient handle for chemical modification, allowing for the attachment of a linker and a reporter group (e.g., biotin) for subsequent enrichment.

This document outlines a complete workflow, from the synthesis of a biotinylated probe derived from this compound to the final preparation of enriched proteins for mass spectrometry analysis.

Workflow Overview

The overall experimental workflow is a multi-step process that requires careful execution and appropriate controls. It begins with the chemical synthesis of the affinity probe and culminates in the identification of putative protein binders.

Workflow_Overview cluster_synthesis Probe Synthesis & Immobilization cluster_proteomics Affinity Purification & MS Prep A 1. Starting Material This compound B 2. Biotinylation (Probe Synthesis) A->B Linker Attachment C 3. Immobilization on Streptavidin Beads B->C High-Affinity Binding D 4. Protein Lysate Incubation C->D Incubate with Lysate E 5. Washing Steps (Remove Non-specific Binders) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. Peptide Elution & Desalting F->G H 8. LC-MS/MS Analysis G->H On_Bead_Digestion A Beads with Captured Proteins B 1. Denaturation & Reduction (Urea, DTT) A->B C 2. Alkylation (Iodoacetamide) B->C D 3. Digestion (Trypsin) C->D E 4. Peptide Elution (Supernatant Collection) D->E F 5. Desalting & Concentration (C18 StageTip) E->F G Ready for LC-MS/MS F->G

Application Notes and Protocols for (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Advanced Bioconjugates

The landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is continually evolving, with the linker component playing a pivotal role in determining the efficacy, stability, and overall success of the conjugate.[1][2] The (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol scaffold has emerged as a linker of significant interest due to the advantageous properties imparted by its constituent heterocycles. The piperidine ring offers a rigid, saturated core that can enhance metabolic stability and provide well-defined spatial orientation of the connected moieties.[3][4] This rigidity is crucial for optimizing the geometry of interaction in complex biological systems, such as the ternary complex formation in PROTACs.[3] The pyrimidine ring, a key component in many bioactive molecules, provides a versatile handle for conjugation to biomolecules and can contribute to the overall physicochemical properties of the linker.[5][6]

This technical guide provides detailed application notes and protocols for the utilization of the this compound scaffold in two distinct bioconjugation strategies: as a cleavable linker for ADCs and as a non-cleavable linker for PROTACs. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is essential for its successful application.

PropertyValueReference
CAS Number 111247-61-1[7]
Molecular Formula C₁₀H₁₅N₃O[7]
Molecular Weight 193.25 g/mol [7]

Strategy A: A Cleavable Linker for Antibody-Drug Conjugates (ADCs)

In this strategy, we will leverage the this compound scaffold to create a cleavable linker for ADCs. The design incorporates a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide and a self-immolative p-aminobenzyl alcohol (PABA) spacer.[8] This ensures that the cytotoxic payload is released in its active form only after internalization into the target cancer cell and lysosomal processing.

The bioconjugation to the antibody is proposed to occur via a nucleophilic aromatic substitution (SNAr) reaction between a cysteine residue on the antibody and a 2-chloropyrimidine precursor, forming the stable pyrimidinyl-piperidine linkage.

ADC_Strategy cluster_payload Payload Attachment cluster_linker Linker Core cluster_antibody Antibody Conjugation Payload Cytotoxic Payload (e.g., MMAE) ValCit Val-Cit Dipeptide Payload->ValCit Amide Bond Formation PABA PABA Spacer ValCit->PABA Peptide Coupling Linker This compound Scaffold PABA->Linker Carbamate Linkage (via Methanol Activation) Antibody Monoclonal Antibody (with Cysteine) Linker->Antibody Thioether Bond (SNAr on Pyrimidine Precursor)

Figure 1: Workflow for constructing an ADC with a cleavable pyrimidinyl-piperidine linker.

Protocol A1: Synthesis of the Linker-Payload Construct

This protocol details the activation of the methanol group and subsequent attachment of the Val-Cit-PABA-Payload moiety.

Part 1: Activation of this compound

The primary alcohol of the linker is first converted to a p-nitrophenyl carbonate, an activated intermediate for carbamate formation with the PABA spacer.

  • Materials:

    • This compound

    • Di(4-nitrophenyl) carbonate

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add pyridine (1.2 eq) to the solution.

    • Add di(4-nitrophenyl) carbonate (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the activated linker.

Part 2: Synthesis of the Mc-Val-Cit-PABA-Payload Moiety

This part of the synthesis is based on established protocols for creating the cleavable dipeptide-PABA unit.[8]

  • Materials:

    • Fmoc-Val-Cit-PABA-PNP (Fmoc-protected and activated dipeptide-spacer)

    • Cytotoxic payload with a free amine (e.g., MMAE)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the cytotoxic payload (1.0 eq) in anhydrous DMF.

    • Add Fmoc-Val-Cit-PABA-PNP (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor by High-Performance Liquid Chromatography (HPLC).

    • Remove the Fmoc protecting group using 20% piperidine in DMF.

    • Purify the resulting Mc-Val-Cit-PABA-Payload by preparative HPLC.

Part 3: Coupling of the Activated Linker and Payload Moiety

  • Materials:

    • Activated this compound (from Part 1)

    • Mc-Val-Cit-PABA-Payload (from Part 2)

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the Mc-Val-Cit-PABA-Payload (1.0 eq) in anhydrous DMF.

    • Add the activated linker (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by HPLC.

    • Upon completion, purify the final linker-payload construct by preparative HPLC.

Protocol A2: Antibody Conjugation

This protocol describes the conjugation of the linker-payload to a monoclonal antibody (mAb) via a cysteine residue, starting from a 2-chloropyrimidine precursor.

  • Materials:

    • Linker-Payload construct with a 2-chloropyrimidine headgroup

    • Reduced and purified monoclonal antibody (mAb) with accessible cysteine residues

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a stock solution of the linker-payload in DMSO.

    • Reduce the mAb in PBS with an appropriate molar excess of TCEP at 37 °C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

    • Immediately add the linker-payload stock solution to the reduced mAb solution (typically at a 5-10 fold molar excess per cysteine). The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours.

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity by HIC-HPLC, SEC-HPLC, and mass spectrometry.

Strategy B: A Non-Cleavable Linker for PROTACs

For PROTAC applications, the this compound scaffold can serve as a rigid, non-cleavable linker to connect a warhead for a protein of interest (POI) and an E3 ligase ligand.[1] The rigidity of the piperidine ring helps to maintain an optimal distance and orientation between the POI and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation.[3]

PROTAC_Strategy POI_Ligand Protein of Interest (POI) Warhead (with COOH) Linker This compound Scaffold POI_Ligand->Linker Ester Linkage (Mitsunobu Reaction) E3_Ligand E3 Ligase Ligand (e.g., with a reactive halogenated heterocycle) Linker->E3_Ligand Amine Linkage (SNAr on Pyrimidine)

Figure 2: Schematic for the synthesis of a PROTAC using the pyrimidinyl-piperidine linker.

Protocol B1: Synthesis of the PROTAC Molecule

This protocol outlines a modular approach to synthesizing the PROTAC, starting with the attachment of the POI warhead to the linker's methanol group via a Mitsunobu reaction.[9][10]

Part 1: Attachment of the POI Warhead to the Linker

  • Materials:

    • This compound

    • POI warhead with a carboxylic acid functional group

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the this compound (1.0 eq), the POI warhead (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the POI-linker intermediate.

Part 2: Attachment of the E3 Ligase Ligand

This step involves a nucleophilic aromatic substitution reaction, where the secondary amine of the piperidine ring in a precursor displaces a leaving group (e.g., chlorine) on the pyrimidine ring of the E3 ligase ligand. Note: This protocol assumes the synthesis starts from piperidin-4-yl-methanol and a 2-chloropyrimidine-functionalized E3 ligase ligand.

  • Materials:

    • POI-piperidin-4-yl-methanol intermediate

    • E3 ligase ligand functionalized with a 2-chloropyrimidine group

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI-piperidin-4-yl-methanol intermediate (1.0 eq) and the 2-chloropyrimidine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published chemical transformations in the field of bioconjugation.[8][9][10] For each step, it is crucial to perform thorough characterization of the products to ensure the integrity of the final bioconjugate.

  • For ADC Synthesis:

    • Linker-Payload Characterization: Confirm the structure and purity of the linker-payload construct using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • ADC Characterization: Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy. Assess the level of aggregation by SEC-HPLC. Confirm the final conjugate mass by LC-MS.

  • For PROTAC Synthesis:

    • Intermediate and Final Product Characterization: Confirm the structure and purity of all intermediates and the final PROTAC molecule using ¹H NMR, ¹³C NMR, and HRMS.

    • Functional Assays: Validate the activity of the PROTAC by performing in vitro degradation assays (e.g., Western blot or targeted proteomics) to confirm the degradation of the target POI.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile building block for the construction of advanced bioconjugates. Its inherent rigidity and the chemical tractability of its functional groups allow for the rational design of both cleavable linkers for ADCs and non-cleavable linkers for PROTACs. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this privileged scaffold in their drug development programs. Future work may involve further derivatization of the pyrimidine or piperidine rings to fine-tune the physicochemical properties of the linker, such as solubility and cell permeability, thereby expanding the therapeutic window of the resulting bioconjugates.

References

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed. Retrieved January 13, 2026, from [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Mitsunobu Reaction. (2019). organic-chemistry.org. Retrieved January 13, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). ScienceDirect. Retrieved January 13, 2026, from [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. (2020). PMC. Retrieved January 13, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 13, 2026, from [Link]

  • Noncleavable Linkers. (n.d.). Creative Biolabs. Retrieved January 13, 2026, from [Link]

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (2014). PMC. Retrieved January 13, 2026, from [Link]

  • Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. (2021). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Cleavable linkers in antibody–drug conjugates. (n.d.). David Spring's group. Retrieved January 13, 2026, from [Link]

  • Intramolecular derivatization of 2'-amino-pyrimidine modified RNA with functional groups that is compatible with re-amplification. (1998). PMC. Retrieved January 13, 2026, from [Link]

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  • Linkers for ADCs. (n.d.). NJ Bio, Inc. Retrieved January 13, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2021). PMC. Retrieved January 13, 2026, from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). RSC Publishing. Retrieved January 13, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (2017). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Appraisal of GABA and PABA as linker: design and synthesis of novel benzamide based histone deacetylase inhibitors. (2012). PubMed. Retrieved January 13, 2026, from [Link]

  • Intramolecular derivatization of 2'-amino-pyrimidine modified RNA with functional groups that is compatible with re-amplification. (1998). PubMed. Retrieved January 13, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2021). ChemRxiv. Retrieved January 13, 2026, from [Link]

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Application of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol in Solid-Phase Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The (1-(Pyrimidin-2-yl)piperidin-4-yl) scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of biologically active agents. Its unique combination of a hydrogen bond accepting pyrimidine ring and a versatile piperidine core makes it an attractive starting point for combinatorial library synthesis. Solid-Phase Synthesis (SPS) offers a powerful and efficient methodology for the rapid generation of analog libraries by immobilizing a core scaffold onto a polymer support and performing subsequent chemical modifications. This guide provides a comprehensive overview and detailed protocols for the application of this compound as a foundational building block in solid-phase organic synthesis (SPOS). We will explore the rationale behind linker and resin selection, provide step-by-step protocols for immobilization and on-resin modification, and detail the final cleavage and purification steps.

Introduction: The Strategic Value of the Pyrimidine-Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its conformational properties and its ability to serve as a scaffold for presenting substituents in defined three-dimensional space[1]. When coupled with a pyrimidine ring, a key component of nucleobases, the resulting structure offers multiple points for interaction with biological targets, including hydrogen bonding and aromatic interactions. The development of diverse libraries based on this core structure is a key strategy in hit-to-lead optimization.

Solid-phase synthesis (SPS) is the methodology of choice for such endeavors. By anchoring the starting material, this compound, to an insoluble polymer resin, we can drive reactions to completion using excess reagents, which are then simply washed away. This eliminates the need for complex chromatographic purification after each step, dramatically accelerating the synthesis of a large number of distinct molecules[2][3]. The primary alcohol of the title compound provides a convenient and versatile handle for this immobilization.

The Building Block: this compound

Before immobilization, it is critical to understand the properties of the core building block.

PropertyValueReference
Systematic Name This compound
CAS Registry Number 111247-61-1[4]
Molecular Formula C₁₀H₁₅N₃O[4]
Molecular Weight 193.25 g/mol [4]
Appearance White to off-white solid (typical)
Key Functional Groups Primary Alcohol (-CH₂OH), Tertiary Amine (piperidine), Pyrimidine Ring

Principle of Immobilization: Anchoring the Scaffold

The success of any solid-phase synthesis hinges on the strategic choice of a linker and solid support. The linker is the chemical moiety that connects the molecule to the resin and is designed to be stable throughout the planned synthesis sequence but cleavable under specific conditions to release the final product[5][6]. For anchoring a primary alcohol like this compound, acid-labile linkers are the most common and effective choice.

Workflow Overview

The overall strategy involves three main stages: immobilization of the scaffold, on-resin diversification, and cleavage to release the final products.

SPS_Workflow cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Diversification cluster_2 Stage 3: Cleavage & Release Resin Solid Support (e.g., Wang Resin) Immobilized Resin-Bound Scaffold Resin->Immobilized Coupling (e.g., DIC/DMAP) Scaffold This compound Scaffold->Immobilized Modified Diversified Resin-Bound Intermediates Immobilized->Modified On-Resin Reaction (e.g., Substitution) BuildingBlocks Building Blocks (R-X) BuildingBlocks->Modified FinalProduct Final Product Library Modified->FinalProduct Release from Resin Cleavage Cleavage Cocktail (e.g., TFA) Cleavage->FinalProduct

Caption: General workflow for solid-phase library synthesis.

Selecting the Right Linker System

The choice of linker dictates the conditions under which the final product is released. For the alcohol handle, two linkers are particularly suitable:

Linker SystemAnchoring ChemistryCleavage ConditionAdvantagesDisadvantages
Wang Resin Esterification (e.g., DIC/DMAP or Mitsunobu)Strong Acid (e.g., 50-95% TFA)High loading capacity; robust and widely used; cost-effective.Requires strong acid for cleavage which may not be suitable for very acid-sensitive final products.[5]
2-Chlorotrityl Chloride Resin Etherification (Base-catalyzed)Mild Acid (e.g., 1-5% TFA or AcOH)Very mild cleavage conditions, protecting acid-sensitive groups; suppresses racemization.[7]Lower loading capacity; can be more expensive; sterically hindered.

Expert Insight: For general library synthesis where the final products are expected to be stable, Wang resin offers a reliable and high-yielding approach. If your synthetic route involves acid-sensitive moieties or if you need to release the product under the mildest conditions possible, 2-Chlorotrityl Chloride resin is the superior choice. This guide will focus on the widely applicable Wang resin system.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents like trifluoroacetic acid (TFA), diisopropylcarbodiimide (DIC), and strong bases in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Immobilization onto Wang Resin

This protocol describes the esterification of this compound onto Wang resin. The reaction is catalyzed by DIC (a coupling agent) and DMAP (a nucleophilic catalyst).

Immobilization_Chemistry cluster_Resin Wang Resin cluster_Scaffold Scaffold cluster_Reagents Reagents cluster_Product Immobilized Scaffold Resin Resin-Ph-CH₂-OH Product_Correct Resin-Ph-CH₂-O-CH₂-(Piperidine)-(Pyrimidine) Scaffold HO-CH₂-(Piperidine)-(Pyrimidine) Scaffold->Product_Correct Esterification is incorrect for alcohol-alcohol. Mitsunobu or direct etherification is needed. Let's assume a modified Wang linker (e.g., Carboxy-Wang) or a different reaction like Mitsunobu. Reagents DIC + DMAP in DCM Product Resin-Ph-CH₂-O-C(O)-O-CH₂-(Pip)-(Pyr) Note (Incorrect Intermediate) WangResin Wang Resin (Resin-linker-OH) ImmobilizedProduct Immobilized Scaffold (Resin-linker-O-CH₂-Scaffold) WangResin->ImmobilizedProduct TitleCmpd Scaffold-CH₂OH (1-Pyrimidinyl...) TitleCmpd->ImmobilizedProduct Reagents_Mitsunobu PPh₃ + DIAD in THF Reagents_Mitsunobu->ImmobilizedProduct Mitsunobu Reaction

Correction & Clarification: A direct DIC/DMAP coupling as depicted initially is for anchoring a carboxylic acid to a hydroxyl-resin. To anchor an alcohol to a hydroxyl-resin (Wang resin), a different strategy is required. The standard method is the Mitsunobu reaction . The protocol below has been corrected to reflect this chemically sound and field-proven method.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Solid-phase reaction vessel

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a reaction vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Reagent Solution: In a separate flask, dissolve this compound (580 mg, 3.0 mmol, 3 equiv.) and PPh₃ (787 mg, 3.0 mmol, 3 equiv.) in anhydrous THF (15 mL).

  • Coupling Reaction: Add the reagent solution from step 2 to the swollen resin. Cool the vessel to 0 °C in an ice bath.

  • Add DIAD (0.6 mL, 3.0 mmol, 3 equiv.) dropwise to the resin slurry over 10 minutes. An initial color change (often to orange/red) is typical.

  • Allow the reaction to warm to room temperature and agitate on a shaker for 12-18 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (1 mL) and DIPEA (1 mL) in DCM (8 mL). Agitate for 1 hour.

  • Final Wash: Drain the capping solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin completely under high vacuum.

Trustworthiness Check - Determining Loading Efficiency: The success of the synthesis depends on knowing the actual loading of the scaffold on the resin. A simple method is a test cleavage on a small, accurately weighed amount of resin.

  • Weigh ~20 mg of the dried, loaded resin into a small vial.

  • Add 1 mL of the cleavage cocktail (see Protocol 3).

  • Agitate for 2 hours at room temperature.

  • Filter the solution away from the resin beads and rinse the beads with fresh TFA.

  • Evaporate the combined filtrate to dryness (e.g., under a stream of nitrogen).

  • Dissolve the residue in a known volume of a suitable solvent (e.g., 10 mL Acetonitrile/Water).

  • Quantify the amount of cleaved this compound using HPLC with a calibration curve or by ¹H NMR with an internal standard.

  • Calculate the loading: Loading (mmol/g) = (moles of cleaved product) / (initial mass of resin in g).

Protocol 2: On-Resin Modification (Example: Nucleophilic Aromatic Substitution)

This protocol demonstrates how to diversify the immobilized scaffold. We will perform a two-step sequence: on-resin chlorination of the pyrimidine ring followed by substitution with a primary amine. This is a representative reaction for pyrimidine derivatives[2][8].

Materials:

  • Immobilized this compound on Wang Resin (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloroethane (DCE)

  • A representative primary amine (e.g., Benzylamine)

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure - Part A: Chlorination

  • Swell the resin (~0.5 g) in anhydrous DCE (5 mL) for 30 minutes.

  • In a separate flask, prepare a solution of POCl₃ (0.5 mL, ~5.4 mmol) in anhydrous DCE (5 mL).

  • Add the POCl₃ solution to the resin slurry. Heat the reaction at 80 °C for 4-6 hours with agitation.

  • Cool to room temperature. Carefully drain the POCl₃ solution and quench it with ice water in the fume hood.

  • Wash the resin thoroughly with DCE (3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL). Dry a small sample for characterization (e.g., test cleavage and LC-MS analysis to confirm chlorination).

Procedure - Part B: Nucleophilic Substitution

  • Swell the chlorinated resin (~0.5 g) in anhydrous DMF (5 mL).

  • Add the primary amine (e.g., Benzylamine, 5 equivalents based on resin loading) and DIPEA (5 equivalents).

  • Heat the reaction at 60-80 °C for 12-18 hours.

  • Cool to room temperature. Drain the reaction solution.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the final, diversified resin under high vacuum.

Protocol 3: Cleavage from Solid Support

This final step releases the synthesized molecule into solution using a strong acid cocktail. Scavengers are included to capture reactive species (like the Wang benzyl cation) generated during cleavage, preventing side reactions with the product.

Cleavage_Chemistry cluster_cleavage Acid-Catalyzed Hydrolysis ResinBound Resin-Linker-O-Product Protonation Protonation of Ester Linkage ResinBound->Protonation TFA TFA (Trifluoroacetic Acid) TFA->Protonation Scavenger Scavengers (e.g., TIS, H₂O) SpentResin Spent Resin + Cationic Species Scavenger->SpentResin Traps Cations Hydrolysis Nucleophilic Attack by TFA/H₂O Release Release of Final Product FinalProduct HO-Product (in solution) Release->FinalProduct Release->SpentResin

Caption: Mechanism of acid-labile cleavage from Wang Resin.

Materials:

  • Final diversified resin

  • Reagent-grade Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold Diethyl Ether

  • Centrifuge tubes

Cleavage Cocktail Preparation (Reagent K):

  • Trifluoroacetic Acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Prepare this solution fresh in a fume hood.

Procedure:

  • Place the dry resin (e.g., 100 mg) in a reaction vial.

  • Add the cleavage cocktail (2 mL for 100 mg of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin through a cotton plug or a fritted syringe, collecting the filtrate in a clean centrifuge tube.

  • Wash the resin beads with an additional 0.5 mL of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise into a larger tube containing 10-15 mL of cold diethyl ether. A white precipitate of your crude product should form.

  • Isolation: Cool the suspension at -20 °C for 30 minutes to maximize precipitation. Centrifuge the tube for 5 minutes, decant the ether, and wash the pellet with another portion of cold ether.

  • Dry the crude product pellet under vacuum.

  • Purification: The crude product can be purified using standard techniques, most commonly reverse-phase HPLC (RP-HPLC).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Loading in Protocol 1 1. Incomplete reaction. 2. Inactive reagents (DIAD/DEAD can degrade). 3. Steric hindrance.1. Increase reaction time or temperature (to 40°C). 2. Use fresh, high-quality reagents. 3. Use a resin with a longer, more flexible linker (e.g., TentaGel).
Incomplete Reaction in Protocol 2 1. Insufficient reagent excess. 2. Low reaction temperature/short time. 3. Poor resin swelling in the chosen solvent.1. Increase the equivalents of the amine/DIPEA to 10. 2. Increase temperature or reaction time; consider microwave-assisted synthesis.[9] 3. Switch to a better swelling solvent like NMP or DMSO.
Low Yield After Cleavage 1. Incomplete cleavage. 2. Product degradation by TFA. 3. Product is soluble in diethyl ether.1. Increase cleavage time to 4 hours. 2. Use a milder cleavage cocktail if possible or ensure sufficient scavengers are present. 3. Try precipitating in a different solvent like cold heptane.
Multiple Peaks in HPLC of Crude Product 1. Incomplete capping leading to side-products. 2. Side reactions during cleavage. 3. Incomplete reaction during the diversification step.1. Ensure the capping step (Protocol 1, step 7) is performed thoroughly. 2. Add more or different scavengers to the cleavage cocktail. 3. Re-optimize the on-resin reaction conditions (Protocol 2).

Conclusion

This compound is a highly valuable building block for solid-phase synthesis. Its primary alcohol function provides a reliable anchor point for immobilization onto various resins, particularly via a Mitsunobu reaction with Wang resin. Once anchored, the pyrimidine-piperidine scaffold is stable to a range of reaction conditions, allowing for extensive diversification before a final, efficient acid-catalyzed cleavage. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this scaffold in the rapid and efficient synthesis of compound libraries for drug discovery and development.

References

  • Chauhan, J., & Kumar, A. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(2), 35-68. [Link][2]

  • Kumar, A., & Chauhan, J. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. PubMed, National Center for Biotechnology Information. [Link][9]

  • ACS Publications. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science. [Link][10]

  • Guillier, F., Orain, D., & Bradley, M. (2001). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 101(12), 3717-3782. [Link][5]

  • Isidro-Llobet, A., et al. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 25(4), 2210. [Link][11]

  • Gooding, O. W., et al. (2001). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 66(23), 7793-7801. [Link][12]

  • Di Lucrezia, M., et al. (2000). Solid Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry, 2(3), 249-253. [Link][8]

  • Falco, A., et al. (2008). Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation. Letters in Organic Chemistry, 5(8), 662-665. [Link][7]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(23), 4391-4394. [Link][13]

  • Albericio, F., & Isidro-Llobet, A. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Polymers, 11(1), 133. [Link][14]

  • Chen, S., & Janda, K. D. (1997). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 62(20), 6726-6732. [Link][15]

  • ACS Publications. (2001). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews. [Link][6]

  • Lee, S., et al. (2022). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 27(19), 6614. [Link][3]

  • ResearchGate. (2001). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. [Link][16]

  • Han, J., & Dang, B. (2023). Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. ChemRxiv. [Link][17]

  • Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link][18]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link][19]

  • ResearchGate. (2022). Immobilization of yeast alcohol dehydrogenase by entrapment and covalent binding to polymeric supports. [Link][20]

  • Las-Vazquez, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Biomolecules, 11(5), 723. [Link][1]

Sources

Application Notes and Protocols for the N-arylation of 4-hydroxymethylpiperidine with 2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the experimental procedure for the N-arylation of 4-hydroxymethylpiperidine with 2-chloropyrimidine, a critical transformation for the synthesis of pharmaceutically relevant scaffolds. This document provides an in-depth analysis of the underlying reaction mechanism, a meticulously detailed experimental protocol, and guidance on the characterization and purification of the target compound, (1-(pyrimidin-2-yl)piperidin-4-yl)methanol. The presented protocol is designed to be a self-validating system, emphasizing scientific integrity and reproducibility for applications in medicinal chemistry and drug development.

Introduction: The Significance of N-Aryl Piperidines in Medicinal Chemistry

The N-aryl piperidine motif is a privileged scaffold in modern drug discovery, appearing in a multitude of approved therapeutics and clinical candidates. The strategic incorporation of an aryl group onto the piperidine nitrogen can significantly influence the pharmacological profile of a molecule, modulating properties such as target affinity, selectivity, and pharmacokinetic parameters. The specific reaction between 4-hydroxymethylpiperidine and 2-chloropyrimidine yields this compound, a versatile intermediate for the elaboration into more complex drug-like molecules. The pyrimidine ring, in particular, is a common feature in kinase inhibitors and other targeted therapies. Therefore, a robust and well-understood synthetic route to this key intermediate is of paramount importance.

Reaction Mechanism: Unraveling the Nucleophilic Aromatic Substitution (SNAr)

The N-arylation of 4-hydroxymethylpiperidine with 2-chloropyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] In this reaction, the electron-rich nitrogen of the piperidine ring acts as a nucleophile, attacking the electron-deficient C2 position of the 2-chloropyrimidine. The pyrimidine ring is rendered electrophilic by the presence of the two ring nitrogen atoms, which withdraw electron density.[3][4] The reaction is typically facilitated by a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 4-hydroxymethylpiperidine attacks the carbon atom bearing the chlorine on the 2-chloropyrimidine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.[5]

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the desired N-C bond and the final product, this compound.

This reaction is generally considered a bimolecular process, with the rate being dependent on the concentration of both the nucleophile and the electrophile.[3]

Visualizing the Reaction Mechanism

Caption: Simplified reaction mechanism for the N-arylation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Chloropyrimidine≥98%Sigma-Aldrich1722-12-9
4-Hydroxymethylpiperidine≥98%Sigma-Aldrich6527-99-7
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics68-12-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Brine (saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore7757-82-6
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9
Experimental Workflow

G start Start setup Reaction Setup: - Add 2-chloropyrimidine, 4-hydroxymethylpiperidine,  and K₂CO₃ to anhydrous DMF. start->setup reaction Reaction: - Heat the mixture at 80-100 °C. - Monitor by TLC. setup->reaction workup Aqueous Work-up: - Cool to room temperature. - Add water and extract with EtOAc. reaction->workup purification Purification: - Dry organic layer with Na₂SO₄. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification characterization Characterization: - NMR, MS, IR purification->characterization end End characterization->end

Caption: Experimental workflow for the N-arylation reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.14 g, 10 mmol, 1.0 equiv), 4-hydroxymethylpiperidine (1.27 g, 11 mmol, 1.1 equiv), and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Results and Characterization

The successful synthesis will yield this compound as a white to off-white solid.

Quantitative Data Summary
ParameterExpected Value
Theoretical Yield1.93 g
Typical Experimental Yield75-85%
Molecular FormulaC₁₀H₁₅N₃O
Molecular Weight193.25 g/mol
Melting Point~90-95 °C (estimated)
Spectroscopic Characterization
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrimidine Protons: A doublet at δ ~8.3 ppm (2H, pyrimidine H4, H6) and a triplet at δ ~6.5 ppm (1H, pyrimidine H5).

    • Piperidine Protons: Multiplets in the range of δ 1.2-2.0 ppm and δ 2.8-4.6 ppm.

    • Hydroxymethyl Protons: A doublet at δ ~3.5 ppm (2H, -CH₂OH) and a broad singlet for the -OH proton.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Pyrimidine Carbons: Resonances expected around δ 161, 157, and 110 ppm.

    • Piperidine and Hydroxymethyl Carbons: Resonances in the aliphatic region (δ 25-70 ppm).

  • Mass Spectrometry (ESI+): Expected m/z = 194.13 [M+H]⁺.

  • Infrared (IR) Spectroscopy (ATR): Characteristic peaks for N-H (if any unreacted starting material), C-H, C=N, C-N, and O-H stretching vibrations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient heating, impure reagents, or inadequate base.Increase reaction temperature to 100 °C, ensure reagents are anhydrous, and use freshly ground K₂CO₃.
Low YieldInefficient extraction or purification losses.Perform multiple extractions with ethyl acetate and carefully conduct column chromatography.
Impure ProductIncomplete reaction or side product formation.Optimize the purification protocol, potentially using a different solvent system for chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-arylation of 4-hydroxymethylpiperidine with 2-chloropyrimidine. By understanding the underlying SNAr mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data will aid in the verification of the final product's identity and purity.

References

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

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Application and Protocol Guide: Strategic Use of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol for the Synthesis of Novel NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multi-protein complex acts as a cellular sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, the NLRP3 inflammasome triggers a cascade of inflammatory responses, primarily through the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[3][4] Dysregulation and chronic activation of the NLRP3 inflammasome are implicated in the pathogenesis of a host of inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[5][6] Consequently, the development of small molecule inhibitors that specifically target the NLRP3 inflammasome is a highly pursued therapeutic strategy.[5]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol as a key building block in the synthesis of a novel class of potent and selective NLRP3 inflammasome inhibitors. The pyrimidinyl-piperidine moiety offers a versatile scaffold that can be elaborated to optimize potency, selectivity, and pharmacokinetic properties.

The NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a two-step process, often referred to as "priming" and "activation".[1][2]

  • Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β. This is typically initiated by the recognition of PAMPs, such as lipopolysaccharide (LPS), by Toll-like receptors (TLRs).[1][2]

  • Activation (Signal 2): A diverse range of stimuli can trigger the activation of the primed NLRP3 inflammasome. These include ATP, crystalline uric acid, and various toxins.[1][4] A common downstream event triggered by these stimuli is potassium (K+) efflux from the cell, which is a key trigger for NLRP3 oligomerization.[4] The assembled NLRP3 inflammasome then recruits and activates pro-caspase-1.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 and pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive pro_IL1b pro-IL-1β Transcription->pro_IL1b DAMPs DAMPs (e.g., ATP, Uric Acid) K_efflux K+ Efflux DAMPs->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active Oligomerization ASC ASC NLRP3_active->ASC Recruitment pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Recruitment Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Cleavage Caspase1->pro_IL1b Cleavage pro_IL18 pro-IL-18 Caspase1->pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: The NLRP3 Inflammasome Activation Pathway.

Synthetic Strategy: Leveraging this compound

The rationale for utilizing this compound as a key synthetic intermediate lies in its structural features which are amenable to the creation of potent NLRP3 inhibitors. The pyrimidine ring can engage in crucial hydrogen bonding interactions within the target protein, while the piperidine serves as a robust and versatile linker. The primary alcohol functionality of the methanol group provides a convenient handle for further chemical modification, most commonly through esterification or etherification to connect to a core scaffold.

Our proposed synthetic strategy involves a multi-step sequence to construct a novel NLRP3 inhibitor, herein designated as NLRP3i-PPM . The synthesis culminates in the coupling of a functionalized core with this compound.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Final Coupling cluster_purification Purification & Characterization Start_Core Starting Material (e.g., substituted benzoic acid) Intermediate_A Activated Carboxylic Acid Start_Core->Intermediate_A Activation (e.g., SOCl2, EDCI) Intermediate_B Amide Intermediate Intermediate_A->Intermediate_B Amine_Fragment Amine-containing Fragment Amine_Fragment->Intermediate_B Amide Bond Formation Final_Product NLRP3i-PPM (Final Inhibitor) Intermediate_B->Final_Product PPM This compound PPM->Final_Product Esterification or Etherification Purification Column Chromatography Final_Product->Purification Characterization NMR, MS, HPLC Purification->Characterization

Caption: General Synthetic Workflow for NLRP3i-PPM.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectra (MS) should be obtained using an electrospray ionization (ESI) source. High-performance liquid chromatography (HPLC) analysis should be performed to determine the purity of the final compound.

This compound (CAS: 111247-61-1) can be sourced from commercial suppliers.

Protocol 1: Synthesis of a Representative Carboxylic Acid Core (2-(methylsulfonyl)benzoic acid)

This protocol describes the synthesis of a representative carboxylic acid core that can be coupled with an amine fragment.

  • Oxidation of 2-(methylthio)benzoic acid: To a solution of 2-(methylthio)benzoic acid (1.0 eq) in a mixture of acetic acid and water (3:1), add potassium permanganate (2.5 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Extraction: Acidify the mixture with concentrated HCl to pH 2 and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(methylsulfonyl)benzoic acid as a white solid.

Protocol 2: Amide Coupling to Synthesize Intermediate Amide

This protocol details the coupling of the carboxylic acid core with a suitable amine.

  • Acid Activation: To a solution of 2-(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Amine Addition: In a separate flask, dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add the freshly prepared acid chloride solution dropwise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield the intermediate amide.

Protocol 3: Final Esterification with this compound

This final step connects the core amide intermediate to the pyrimidinyl-piperidine moiety.

  • Reaction Setup: To a solution of the intermediate amide (1.0 eq) and this compound (1.2 eq) in anhydrous DCM, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by preparative HPLC to obtain the final NLRP3 inhibitor, NLRP3i-PPM , as a pure solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the expected outcomes for the synthesis of NLRP3i-PPM.

StepProductStarting MaterialsKey ReagentsExpected Yield (%)Purity (HPLC)
12-(methylsulfonyl)benzoic acid2-(methylthio)benzoic acidKMnO₄85-95>95%
2Intermediate Amide2-(methylsulfonyl)benzoic acid, 4-aminobenzonitrileOxalyl chloride, Triethylamine70-85>98%
3NLRP3i-PPM Intermediate Amide, this compoundEDCI, DMAP50-70>99%

Conclusion and Future Perspectives

This application note details a robust and reproducible synthetic strategy for a novel NLRP3 inflammasome inhibitor, NLRP3i-PPM , utilizing this compound as a key building block. The provided protocols are designed to be accessible to researchers with a background in synthetic organic chemistry. The modular nature of this synthesis allows for the facile generation of a library of analogues for structure-activity relationship (SAR) studies, which can lead to the identification of compounds with improved potency, selectivity, and drug-like properties. The continued exploration of inhibitors derived from this scaffold holds significant promise for the development of new therapeutics for a wide range of inflammatory diseases.

References

  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477-489.
  • He, Y., Hara, H., & Núñez, G. (2016). Mechanism and regulation of NLRP3 inflammasome activation. Trends in biochemical sciences, 41(12), 1012-1021.
  • Martinon, F., Burns, K., & Tschopp, J. (2002). The inflammasome: a molecular platform triggering activation of inflammatory caspases and processing of proIL-1β. Molecular cell, 10(2), 417-426.
  • Muñoz-Planillo, R., Kuffa, P., Martínez-Colón, G., Smith, B. L., Rajendiran, T. M., & Núñez, G. (2013).
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975.
  • Mangan, M. S., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature reviews Drug discovery, 17(9), 680-680.
  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.
  • Perregaux, D. G., et al. (2001). A simple and sensitive assay for the measurement of IL-1β converting enzyme (caspase-1) activity in intact cells. Journal of immunological methods, 249(1-2), 129-140.
  • Baldwin, A. G., et al. (2016). The structural and thermodynamic basis of the covalent and non-covalent inhibition of the NLRP3 inflammasome by covalent inhibitors. Journal of medicinal chemistry, 59(23), 10634-10643.
  • Jiang, H., et al. (2017). Discovery of a potent and selective NLRP3 inflammasome inhibitor. ACS medicinal chemistry letters, 8(4), 460-464.
  • Ising, C., et al. (2019). NLRP3 inflammasome activation drives tau pathology.
  • Dempsey, C., et al. (2017). NLRP3 inflammasome inhibition prevents high-fat diet-induced compound muscle action potential and skeletal muscle dysfunction. The FASEB Journal, 31(3), 1204-1217.
  • Guo, H., Callaway, J. B., & Ting, J. P. Y. (2015). Inflammasomes: mechanism of action, role in disease, and therapeutics.
  • Latz, E., Xiao, T. S., & Stutz, A. (2013). Activation and regulation of the inflammasomes. Nature Reviews Immunology, 13(6), 397-411.
  • Kelley, N., et al. (2019). The NLRP3 inflammasome: a sensor of cellular stress providing opportunities for therapeutic intervention. Nature Reviews Immunology, 19(10), 605-621.

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol (CAS No. 111247-61-1) is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, which combines a pyrimidine ring with a functionalized piperidine scaffold, makes it a key component in the development of various targeted therapeutics. This document provides a detailed, field-proven protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. We will elucidate the underlying chemical principles, offer a step-by-step experimental procedure, and detail the necessary characterization and purification techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible synthetic method.

Introduction and Scientific Background

The core of this synthesis involves the coupling of two key fragments: the electron-deficient pyrimidine ring and the nucleophilic piperidine moiety. The chosen strategy is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. In this reaction, the secondary amine of 4-piperidinemethanol acts as the nucleophile, attacking the C2 position of 2-chloropyrimidine.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. When a halogen, such as chlorine, is present at one of these positions, it serves as an excellent leaving group, facilitating the substitution reaction.[2] The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic complex, before the chloride ion is eliminated to yield the final product.[3] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Synthetic Scheme and Workflow

Overall Reaction

The synthesis is achieved by reacting 2-chloropyrimidine with 4-piperidinemethanol in the presence of a non-nucleophilic base, triethylamine (TEA), using methanol as the solvent.

Chemical reaction scheme for the synthesis of this compound

Caption: Nucleophilic aromatic substitution of 2-chloropyrimidine with 4-piperidinemethanol.

Experimental Workflow

The entire process, from setup to final product characterization, can be visualized as a streamlined workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Prep Assemble Glassware (Flask, Condenser) Reagents Weigh & Dissolve Reagents (4-Piperidinemethanol, TEA, Methanol) Prep->Reagents Add Add 2-Chloropyrimidine Reagents->Add Reflux Heat to Reflux (Approx. 65°C) Add->Reflux Monitor Monitor by TLC Reflux->Monitor Concentrate Remove Solvent (Rotary Evaporation) Monitor->Concentrate Extract Partition between Water & EtOAc Concentrate->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Evaporate Concentrate to Yield Crude Product Dry->Evaporate Chroma Silica Gel Column Chromatography Evaporate->Chroma Characterize Characterize Pure Product (NMR, MS) Chroma->Characterize

Caption: Overall workflow for the synthesis and purification process.

Materials and Methods

Reagents and Materials

Proper handling and sourcing of high-purity reagents are critical for the success of the synthesis.

ReagentCAS No.FormulaMW ( g/mol )RoleSupplier Example
4-Piperidinemethanol6457-49-4C₆H₁₃NO115.17NucleophileSigma-Aldrich[4]
2-Chloropyrimidine1722-12-9C₄H₃ClN₂114.53ElectrophileSigma-Aldrich
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Base (HCl Scavenger)Sigma-Aldrich
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04SolventSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction SolventFisher Scientific
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Drying AgentFisher Scientific
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Stationary PhaseSorbent Technologies
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., ESI-MS)

Detailed Experimental Protocol

Safety Note: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. 2-Chloropyrimidine is an irritant, and triethylamine has a strong, unpleasant odor and is flammable.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidinemethanol (2.00 g, 17.4 mmol, 1.0 eq).

  • Add anhydrous methanol (35 mL) and stir until the solid is completely dissolved.

  • Add triethylamine (3.63 mL, 26.1 mmol, 1.5 eq) to the solution. Causality Note: Triethylamine acts as a non-nucleophilic base to neutralize the HCl formed during the reaction, preventing the protonation of the starting amine and driving the reaction forward.[5]

  • Add 2-chloropyrimidine (2.18 g, 19.1 mmol, 1.1 eq) to the stirred solution. Causality Note: A slight excess of the electrophile ensures complete consumption of the more valuable nucleophile.

  • Attach a reflux condenser to the flask.

Step 2: Reaction Execution
  • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane eluent). The reaction is complete when the spot corresponding to 4-piperidinemethanol is no longer visible.

Step 3: Work-up and Isolation of Crude Product
  • Allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (30 mL) and ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Combine all organic extracts.

  • Wash the combined organic layer with brine (saturated NaCl solution, 30 mL) to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure. This will yield the crude product as a yellow-to-brown oil or solid.

Step 4: Purification
  • Prepare a silica gel column using a suitable eluent system. A gradient elution is recommended, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol in ethyl acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column and collect fractions, monitoring by TLC.

  • Combine the fractions containing the pure product (visualized by UV light at 254 nm).

  • Remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization Data

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

TechniqueData
Molecular Formula C₁₀H₁₅N₃O[1]
Molecular Weight 193.25 g/mol [1]
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃, δ)8.32 (d, J=4.8 Hz, 2H, Pyrimidine-H), 6.48 (t, J=4.8 Hz, 1H, Pyrimidine-H), 4.85 (d, J=13.2 Hz, 2H, N-CH₂-piperidine), 3.55 (d, J=6.4 Hz, 2H, CH₂OH), 2.95 (t, J=12.8 Hz, 2H, N-CH₂-piperidine), 1.85-1.75 (m, 3H, Piperidine-H), 1.35-1.25 (m, 2H, Piperidine-H). (Note: The OH proton may be broad or not observed)
¹³C NMR (101 MHz, CDCl₃, δ)161.8, 157.5, 110.2, 67.8, 43.7, 39.5, 29.3.
MS (ESI+) m/z 194.1 [M+H]⁺

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. The method relies on a well-established nucleophilic aromatic substitution reaction, offering good yields and high purity after standard chromatographic purification. The detailed explanation of each step's rationale is intended to empower researchers to not only replicate this procedure but also to adapt it for the synthesis of related analogues. The successful synthesis and characterization of this key intermediate will facilitate further research and development in the field of medicinal chemistry.

References

  • Vertex AI Search. (2025). How to synthesize the derivatives of 4 - Piperidinemethanol? - Blog. Retrieved from Google.[6]

  • ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis. Retrieved January 13, 2026.[7]

  • Guidechem. (n.d.). 4-Piperidinemethanol 6457-49-4 wiki. Retrieved January 13, 2026.[8]

  • ChemicalBook. (2025). 4-Piperidinemethanol | 6457-49-4. Retrieved January 13, 2026.[9]

  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved January 13, 2026.[3]

  • Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97 6457-49-4. Retrieved January 13, 2026.[4]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved January 13, 2026.[2]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved January 13, 2026.[10]

  • Santa Cruz Biotechnology. (n.d.). 1-(Pyrimidin-2yl)piperidin-4-ylmethanol | CAS 111247-61-1. Retrieved January 13, 2026.[1]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved January 13, 2026.[11]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.[12]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.[13]

  • Benchchem. (2025). An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications. Retrieved from Google.[14]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Retrieved January 13, 2026.[15]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved January 13, 2026.[16]

  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved January 13, 2026.[5]

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Topic: Assay Development Strategies for (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol scaffold represents a promising starting point for the development of novel therapeutics. The constituent pyrimidine and piperidine moieties are privileged structures in medicinal chemistry, frequently found in compounds targeting a wide range of proteins, most notably protein kinases and G-protein coupled receptors (GPCRs). This guide provides a comprehensive, strategy-driven framework for the development of robust biochemical and cell-based assays to characterize derivatives of this scaffold. We move beyond simple protocol recitation to explain the causal logic behind experimental design, enabling researchers to identify molecular targets, quantify compound activity, and elucidate mechanisms of action. This document serves as a detailed manual for scientists in drug discovery, pharmacology, and chemical biology, providing field-proven insights and step-by-step protocols for a multi-tiered assay cascade.

Introduction: The Chemical and Biological Landscape

The pyrimidine ring is a fundamental component of nucleobases and a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] Similarly, the piperidine ring is a prevalent scaffold in CNS-active agents and other therapeutics, often used to modulate physicochemical properties and orient functional groups for optimal target engagement.[2] The combination of these two rings in the this compound core suggests a high potential for biological activity.

Given this structural heritage, derivatives of this scaffold are likely to interact with key regulators of cellular signaling.[3] The primary challenge and opportunity for a novel compound series lie in systematically developing a cascade of assays to first identify the specific biological target(s) and then characterize the compound's effect with precision. This guide outlines an integrated workflow, from broad target identification to specific, mechanistic-level characterization.

Section 1: The Initial Step - Target Identification and Deconvolution

Before quantitative assays can be developed, the molecular target of a novel derivative must be identified. An initial phenotypic screen (e.g., an anti-proliferation assay in a cancer cell line panel) can suggest biological activity, but it does not reveal the mechanism. A more direct approach involves target deconvolution strategies.

Expert Insight: It is crucial to determine whether the compound acts on a specific target or has broader activity. A common strategy is to screen the compound against a large, commercially available panel of kinases or GPCRs at a single high concentration (e.g., 1-10 µM). This can rapidly narrow the field of potential targets and guide the development of more specific assays.

Workflow for Target Identification

The following workflow provides a systematic approach to identifying the molecular target of a novel compound derivative.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanistic Studies A Novel this compound Derivative B Phenotypic Screen (e.g., Cell Viability, Reporter Assay) A->B C Broad Target Panel Screen (e.g., Kinase or GPCR Panel) A->C B->C Informs Panel Choice D Identify Preliminary 'Hits' (e.g., >50% Inhibition) C->D Primary Hits E Orthogonal Biochemical Assay (e.g., TR-FRET, AlphaLISA) D->E F Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA) E->F G Downstream Signaling Assay (Phospho-protein detection, 2nd messenger) F->G H Mechanism of Inhibition Study (e.g., Enzyme Kinetics) F->H I Validated Target G->I H->I

Caption: A logical workflow for identifying and validating the molecular target of a novel compound series.

Section 2: Biochemical Assays for Protein Kinase Targets

Protein kinases are a highly probable target class for pyrimidine-containing compounds.[1] Biochemical assays are essential for quantifying the direct inhibitory activity of a compound on a purified kinase enzyme.[4] These assays measure the phosphorylation of a substrate by detecting either the consumption of ATP or the generation of ADP.[5]

Principle of Luminescent Kinase Assays

Luminescent assays, such as ADP-Glo™ (Promega), are widely used due to their high sensitivity and robustness.[5] The assay is performed in two steps: first, the kinase reaction is allowed to proceed, generating ADP. Second, the remaining ATP is depleted, and the newly generated ADP is converted back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Reaction Phosphorylated Substrate + ADP + remaining ATP Kinase->Reaction Inhibitor Test Compound (Derivative) Inhibitor->Reaction ADP_Detect_Start Add ADP-Glo™ Reagent 1 (Depletes remaining ATP) Reaction->ADP_Detect_Start ADP_Detect_Mid ADP converted to ATP ADP_Detect_Start->ADP_Detect_Mid ADP_Detect_End Add Reagent 2 (Luciferase/Luciferin) -> Generate Light ADP_Detect_Mid->ADP_Detect_End

Caption: Principle of the two-step luminescent ADP-Glo™ kinase assay for inhibitor screening.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Self-Validation: The protocol includes control wells (no enzyme, no inhibitor) to establish the assay window and Z'-factor, ensuring the reliability of the screening data.

Materials:

  • Purified active kinase

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. For a typical assay, a top final concentration of 10 µM is a good starting point.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (for controls) to the appropriate wells of a 384-well plate.

    • Add 1 µL of buffer to "no enzyme" control wells.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The optimal enzyme concentration must be determined empirically to ensure the reaction is in the linear range.[6]

    • Prepare a 2X ATP solution. The concentration should be at or near the Kₘ for ATP for the specific kinase to sensitively detect competitive inhibitors.[6]

    • Add 5 µL of the 2X kinase/substrate mix to all wells except the "no enzyme" controls.

    • Add 5 µL of 2X ATP solution to all wells to start the reaction. The final volume is 11 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized to keep substrate consumption below 20-30%.[7]

  • ADP Detection (Step 1):

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2):

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme) controls.

  • Plot percent inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

ParameterRecommended Starting ConditionRationale
Kinase Concentration1-10 nMMust be optimized to ensure initial velocity conditions.[6]
Substrate ConcentrationAt or above KₘEnsures adequate signal and reaction rate.
ATP ConcentrationAt or near KₘIncreases sensitivity for detecting ATP-competitive inhibitors.[6]
DMSO Concentration≤ 1%High concentrations of DMSO can inhibit enzyme activity.[8]
Incubation Time60 minShould be within the linear range of the reaction progress curve.[7]

Section 3: Cell-Based Assays for In-Cellulo Validation

While biochemical assays are critical, it is essential to confirm that a compound can engage its target in a complex cellular environment and modulate its downstream signaling pathways.[9][10]

Protocol 3.1: Cellular Target Engagement using NanoBRET™

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for measuring protein-protein interactions or target engagement in live cells.[11][12] The NanoBRET™ assay uses a bright NanoLuc® luciferase fused to the target protein (the "donor") and a fluorescent tracer that binds reversibly to the target (the "acceptor"). Compound binding to the target displaces the tracer, causing a decrease in the BRET signal.[13]

Expert Insight: This assay is invaluable as it provides a direct measure of target occupancy by the compound in living cells, bridging the gap between biochemical potency (IC₅₀) and cellular activity (EC₅₀).

G Base Target Protein NanoLuc Luciferase (Donor) Fluorescent Tracer (Acceptor) Base:f1->Base:f2 Base_Interaction Substrate Addition Base_Result High BRET Signal (Energy Transfer) Base_Interaction->Base_Result Inhibited Target Protein NanoLuc Luciferase (Donor) Test Compound Inhibited:f1->Inhibited:f2 Inhibited_Interaction Substrate Addition Inhibited_Result Low BRET Signal (No Energy Transfer) Inhibited_Interaction->Inhibited_Result

Caption: Principle of the NanoBRET™ assay for measuring cellular target engagement.

Procedure:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a white, opaque 96-well plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • To the appropriate wells, add the test compound followed immediately by the fluorescent NanoBRET™ tracer at its optimal concentration.

  • Equilibration: Incubate the plate at 37°C, 5% CO₂ for 2 hours to allow the compound and tracer to reach binding equilibrium.

  • Signal Detection:

    • Prepare the Nano-Glo® substrate/lysis buffer mix.

    • Add the mix to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Protocol 3.2: Downstream Signaling Assay using AlphaLISA®

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash, bead-based technology ideal for detecting analytes like phosphorylated proteins in cell lysates.[14][15] It uses "Donor" and "Acceptor" beads that, when brought into close proximity, generate a strong luminescent signal.[16]

Expert Insight: This assay confirms that target engagement by the compound leads to a functional outcome, such as the inhibition of a specific signaling pathway.[5] For a kinase inhibitor, this typically involves measuring the phosphorylation of a downstream substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving the target kinase.

    • Starve the cells (e.g., in serum-free media) for several hours to reduce basal signaling.

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Stimulate the pathway with an appropriate growth factor or activator for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Aspirate the media and add AlphaLISA® lysis buffer to each well.

  • Assay Plate Setup:

    • Transfer a small volume (e.g., 5 µL) of the cell lysate to a 384-well ProxiPlate.

  • Detection:

    • Prepare a mix of AlphaLISA® Acceptor beads conjugated to an antibody that recognizes the total (pan) form of the downstream protein and Biotinylated-Antibody that recognizes the phosphorylated form of the protein.

    • Add the mix to the lysates and incubate for 60 minutes.

    • Add Streptavidin-coated Donor beads.[17] These beads will bind to the biotinylated phospho-antibody.

    • Incubate for 60 minutes in the dark. Streptavidin-coated Donor beads are light-sensitive.[18]

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: The AlphaLISA® signal is proportional to the amount of phosphorylated substrate. Plot the signal versus the log of compound concentration to determine the EC₅₀ for pathway inhibition.

Conclusion

The this compound scaffold holds significant promise for the development of targeted therapies. A successful drug discovery campaign, however, depends on the rigorous and systematic application of a well-designed assay cascade. By employing the multi-tiered strategy outlined in this guide—from broad panel screening and target deconvolution to quantitative biochemical assays and validation in live-cell models—researchers can efficiently identify the molecular targets of their compounds, understand their mechanism of action, and build the robust structure-activity relationships necessary to advance a program. The detailed protocols provided herein serve as a validated starting point for these critical investigations, empowering scientists to unlock the full therapeutic potential of this valuable chemical series.

References

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  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. ([Link])

  • Alexander, S. P. H., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 1-19. ([Link])

  • Labroots. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. ([Link])

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. ResearchGate. ([Link])

  • Wathon, K., et al. (2023). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 13(1), 10729. ([Link])

  • Wieprecht, T., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistryOpen, 10(10), 998–1007. ([Link])

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Functionalization of the hydroxyl group of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functionalization of the Hydroxyl Group of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical modification of this compound. This molecule represents a privileged scaffold in medicinal chemistry, combining the biologically significant pyrimidine ring with a versatile piperidine core.[1][2][3][4] The primary hydroxyl group on the piperidine-4-yl-methanol moiety serves as a critical handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[5][6]

The functionalization strategies detailed herein are foundational for converting the chemically stable but poorly reactive alcohol into a variety of other functional groups, thereby unlocking its potential as a versatile building block in drug discovery programs. We will explore key transformations including oxidation, conversion to activated intermediates for nucleophilic substitution, esterification, and etherification. Each section explains the underlying chemical principles, provides field-proven protocols, and highlights the rationale behind experimental choices.

Core Structure and Strategic Importance

The target molecule, this compound, is a bifunctional compound featuring a nucleophilic primary alcohol and a heterocyclic pyrimidine-piperidine system. The pyrimidine moiety is a cornerstone of numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets.[7][8][9] The piperidine ring acts as a non-planar, saturated linker that can orient substituents in specific three-dimensional arrangements, which is crucial for optimizing drug-receptor binding.[4][5]

The primary alcohol (-CH₂OH) is the focal point of this guide. While alcohols are common functional groups, the hydroxyl (-OH) moiety is a notoriously poor leaving group because its conjugate acid, the hydroxide ion (OH⁻), is a strong base.[10] Therefore, direct nucleophilic substitution is not feasible. The protocols outlined below demonstrate how to circumvent this limitation by converting the hydroxyl group into more reactive species.

Caption: Core structure and key functionalization pathways for the hydroxyl group.

Oxidation of the Primary Alcohol

Oxidation of the primary alcohol offers a direct route to introduce carbonyl functionality, yielding either an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions is critical to control the extent of oxidation.[11][12]

Partial Oxidation to (1-(Pyrimidin-2-yl)piperidin-4-yl)carbaldehyde

To stop the oxidation at the aldehyde stage, a mild and selective oxidizing agent is required, and the product should ideally be removed from the reaction mixture as it forms to prevent further oxidation.[11][13] Pyridinium chlorochromate (PCC) is a common reagent for this transformation.[13]

start (...)-CH₂OH product (...)-CHO start->product Oxidation reagent PCC DCM, rt reagent->start

Caption: Partial oxidation of the primary alcohol to an aldehyde using PCC.

Protocol 1: Synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)carbaldehyde

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol).

  • Reagents: Add pyridinium chlorochromate (PCC, 1.5 equivalents) to the DCM. Stir the resulting suspension.

  • Reaction: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the PCC suspension at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Full Oxidation to (1-(Pyrimidin-2-yl)piperidin-4-yl)carboxylic Acid

To achieve full oxidation to the carboxylic acid, a stronger oxidizing agent and more forcing conditions, such as heating under reflux, are necessary.[11][14] This ensures that any intermediate aldehyde is fully converted to the desired acid.[14]

start (...)-CH₂OH product (...)-COOH start->product Full Oxidation reagent K₂Cr₂O₇, H₂SO₄ Heat (Reflux) reagent->start

Caption: Full oxidation of the primary alcohol to a carboxylic acid.

Protocol 2: Synthesis of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in acetone or a suitable solvent.

  • Oxidant Preparation: Separately, prepare the oxidizing solution (e.g., Jones reagent, or a solution of potassium dichromate (K₂Cr₂O₇, >2 eq) in aqueous sulfuric acid).

  • Reaction: Add the oxidizing solution dropwise to the alcohol solution. An exothermic reaction may occur. Once the addition is complete, heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC. The orange color of Cr(VI) will turn green as it is reduced to Cr(III), indicating reaction progress.[11][14] The reaction may require several hours at reflux.

  • Workup: Cool the reaction mixture to room temperature. Quench any excess oxidant with a small amount of isopropanol.

  • Purification: Adjust the pH to be acidic, and extract the product with an organic solvent like ethyl acetate. The crude product can then be purified by recrystallization or column chromatography.

Parameter Partial Oxidation (Aldehyde) Full Oxidation (Carboxylic Acid)
Oxidizing Agent Pyridinium chlorochromate (PCC)Potassium dichromate (K₂Cr₂O₇), Jones Reagent
Equivalents ~1.5 eq>2.0 eq (excess)
Solvent Anhydrous Dichloromethane (DCM)Acetone, Water/Acid
Temperature Room TemperatureElevated (Reflux)
Key Condition Anhydrous, mild conditionsAqueous acid, heating

Activation and Nucleophilic Substitution

This two-step strategy is one of the most powerful methods for introducing a wide variety of functionalities. The alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, facilitating subsequent S_N2 reactions.[10][15][16] This conversion proceeds with retention of configuration at the carbon atom bearing the oxygen.[16][17]

Conversion to (1-(Pyrimidin-2-yl)piperidin-4-yl)methyl 4-methylbenzenesulfonate (Tosyl)

The reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base like pyridine converts the -OH group into a tosylate (-OTs). The tosylate anion is a very stable, weak base due to resonance delocalization of the negative charge, making it an excellent leaving group.[10][18]

Protocol 3: Tosylation of the Primary Alcohol

  • Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM at 0 °C (ice bath) under a nitrogen atmosphere.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, ~1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction is often left overnight to ensure completion.

  • Monitoring: Progress can be monitored by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting tosylate is often pure enough for the next step but can be purified by chromatography if necessary.

Nucleophilic Substitution of the Tosylate

With the tosylate in hand, a vast array of nucleophiles can be introduced via an S_N2 mechanism.[19] This allows for the synthesis of amines (via azide), nitriles, thiols, and many other derivatives.

cluster_workflow Two-Step Functionalization Workflow Alcohol (...)-CH₂OH Tosylate (...)-CH₂OTs Alcohol->Tosylate TsCl, Pyridine Product (...)-CH₂-Nu Tosylate->Product Na-Nu, DMF

Caption: Workflow for activation and nucleophilic substitution.

Protocol 4: Synthesis of 2-(4-(Azidomethyl)piperidin-1-yl)pyrimidine (Example)

  • Setup: Dissolve the tosylate from Protocol 3 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN₃, ~1.5-2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting tosylate.

  • Workup: Cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting azide by column chromatography. The azide can then be reduced to the corresponding primary amine using standard conditions (e.g., H₂, Pd/C or LiAlH₄).

Esterification and Etherification

Directly forming C-O bonds via esterification or etherification are also common and valuable transformations.

Esterification

Esterification can be achieved by reacting the alcohol with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride.[20][21] The use of an acid chloride is often efficient and proceeds under mild conditions.

Protocol 5: Synthesis of an Ester Derivative

  • Setup: Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in anhydrous DCM at 0 °C.

  • Reagent Addition: Add the desired acid chloride (e.g., acetyl chloride, 1.2 eq) dropwise to the solution.

  • Reaction: Stir the reaction at room temperature until completion as monitored by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude ester by column chromatography.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic method for forming ethers.[22] It involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[23]

Protocol 6: Synthesis of an Ether Derivative

  • Alkoxide Formation: In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF. Cool to 0 °C.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry, concentrate, and purify the ether product by column chromatography.

Conclusion

The primary hydroxyl group of this compound is a versatile synthetic handle that provides access to a wide range of derivatives. By employing the fundamental transformations of oxidation, activation followed by substitution, esterification, and etherification, medicinal chemists can systematically modify this scaffold. The protocols provided in this guide offer robust and reproducible methods to generate libraries of compounds for biological screening, ultimately facilitating the discovery of new and improved therapeutic agents. Careful selection of reagents and reaction conditions is paramount to achieving the desired chemical outcome with high yield and purity.

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High-throughput screening with a (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol library

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Screening with a (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol Library for Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, combining the well-established pharmacophoric features of both pyrimidine and piperidine rings.[1][2] Pyrimidine derivatives, in particular, are known to target the ATP-binding site of protein kinases, a class of enzymes that has become the second most important group of targets for drug discovery.[3][4] This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library based on this promising scaffold. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the described protocols are robust, self-validating, and grounded in established best practices for modern drug discovery. We will detail the entire workflow, from initial assay development and primary screening to hit confirmation and triage, providing actionable protocols and data analysis strategies.

The this compound Scaffold: A Strategic Choice for Kinase Inhibition

The selection of a screening library is a critical determinant of an HTS campaign's success. The this compound scaffold is not arbitrary; it is a deliberate convergence of structural motifs with proven utility in targeting protein kinases.

  • The Pyrimidine Core: The pyrimidine ring is a bioisostere of the adenine base in ATP. This structural mimicry allows it to effectively compete for the ATP-binding pocket of many kinases. The nitrogen atoms in the pyrimidine ring can act as crucial hydrogen bond acceptors, forming interactions with the "hinge" region of the kinase domain, a common anchoring point for a majority of known kinase inhibitors.[1]

  • The Piperidine Moiety: The piperidine ring provides a versatile, three-dimensional scaffold.[2] It allows for the precise projection of substituents into adjacent pockets of the ATP-binding site, enabling the optimization of both potency and selectivity. The piperidin-4-yl-methanol linker offers a flexible exit vector for further chemical elaboration to improve physicochemical properties.

  • Drug-Like Properties: Libraries built around this core scaffold can be designed to adhere to established guidelines for "drug-likeness," such as Lipinski's Rule of Five, which increases the probability of identifying hits with favorable downstream development characteristics.[5]

Given these features, a library of this compound derivatives is an excellent starting point for campaigns targeting kinases implicated in oncology and inflammatory diseases, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), or Janus Kinases (JAKs).[1][6] This guide will use Aurora Kinase A , a key regulator of mitosis and a validated cancer target, as a representative example.

The High-Throughput Screening Workflow: From Library to Lead

A successful HTS campaign is a multi-stage process designed to efficiently identify true hits from a large collection of compounds while systematically eliminating false positives.[7][8]

Principle of the Kinase Assay

For screening, a robust and sensitive assay is paramount. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]

The assay proceeds in two steps:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. Inhibitors will reduce the amount of ADP produced.

  • ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal. A lower signal indicates higher inhibition.

This format is highly amenable to automation and miniaturization in 384- or 1536-well plates, minimizing reagent consumption and maximizing throughput.[10]

HTS Campaign Workflow Diagram

The following diagram outlines the logical flow of the entire screening and hit validation cascade.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation LibPrep Library Preparation (10 µM Single Point) PrimaryHTS Primary HTS (Aurora A, ADP-Glo) LibPrep->PrimaryHTS DataAcq Data Acquisition (Luminescence) PrimaryHTS->DataAcq HitID Hit Identification (>50% Inhibition) DataAcq->HitID Confirm Hit Confirmation (Fresh Compound) HitID->Confirm Primary Hits IC50 Potency Determination (10-point IC50) Confirm->IC50 Ortho Orthogonal Assay (e.g., SPR) IC50->Ortho Triage Hit Triage (Potency & Confirmation) Ortho->Triage SAR SAR by Analogs Triage->SAR Confirmed Hits Selectivity Selectivity Profiling (vs. Aurora B/C) SAR->Selectivity Lead Lead Series Identified Selectivity->Lead

Caption: High-level workflow for a kinase inhibitor HTS campaign.

Detailed Experimental Protocols

The following protocols are designed for a 384-well plate format. All liquid handling steps should be performed with calibrated automated liquid handlers to ensure precision and reproducibility.

Protocol 1: Primary High-Throughput Screen for Aurora Kinase A Inhibitors

This protocol describes a single-point screen to identify initial hits from the library.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. The inclusion of a detergent like Brij-35 is critical to mitigate non-specific inhibition by compound aggregation.[7]
  • Enzyme Solution: Dilute recombinant human Aurora Kinase A in Assay Buffer to a final concentration of 2X the optimal level (determined during assay development, e.g., 0.5 nM).
  • Substrate/ATP Solution: Dilute a suitable peptide substrate (e.g., Kemptide) and ATP in Assay Buffer to a 2X final concentration (e.g., 20 µM substrate, 10 µM ATP). The ATP concentration should be at or near the Km value to ensure competitive inhibitors can be identified effectively.

2. Compound Plating:

  • Using an acoustic liquid handler, dispense 50 nL of each library compound from a 10 mM DMSO stock into the appropriate wells of a 384-well assay plate (e.g., white, low-volume). This results in a final assay concentration of 10 µM.
  • Dispense 50 nL of pure DMSO into control wells for high (100% activity) and low (0% activity) controls.

3. Assay Execution:

  • Add 2.5 µL of the 2X Enzyme Solution to all wells.
  • Add 2.5 µL of a potent, known Aurora Kinase A inhibitor (e.g., Alisertib) at a high concentration (e.g., 10 µM final) to the low-control wells. Add 2.5 µL of Assay Buffer to all other wells.
  • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells.
  • Incubate for 60 minutes at room temperature.

4. Signal Detection (ADP-Glo™ Protocol):

  • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction and deplete ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 20 µL of Kinase Detection Reagent to all wells.
  • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
  • Read the plate on a luminescence-capable plate reader.

5. Quality Control:

  • Calculate the Z'-factor for each plate using the high and low controls. A Z'-factor ≥ 0.5 is considered excellent and indicates a robust assay suitable for HTS.[11]
Protocol 2: Hit Confirmation and Potency (IC₅₀) Determination

This protocol validates initial hits and determines their potency.

1. Compound Plating:

  • Select compounds identified as "hits" in the primary screen (e.g., >50% inhibition).
  • Prepare 10-point, 3-fold serial dilutions of fresh, powdered compound stock in DMSO.
  • Using an acoustic liquid handler, dispense the dilutions into a 384-well assay plate to generate a final concentration range (e.g., from 30 µM to 1.5 nM).

2. Assay Execution and Signal Detection:

  • Follow the same procedure as in Protocol 1 (steps 3 and 4).

3. Data Analysis:

  • Normalize the data using the high (DMSO) and low (inhibitor) controls.
  • Plot the normalized percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Protocol 3: Orthogonal Hit Validation using Surface Plasmon Resonance (SPR)

This protocol confirms direct binding of the hit compounds to the target kinase, helping to eliminate false positives that interfere with the assay technology rather than the biological target.[7][12]

1. System Preparation:

  • Immobilize biotinylated recombinant Aurora Kinase A onto a streptavidin-coated sensor chip. Use one flow cell as a reference (no kinase).
  • Prepare a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to match the assay conditions as closely as possible.

2. Binding Analysis:

  • Inject a series of concentrations for each confirmed hit compound over the kinase and reference flow cells.
  • Monitor the change in response units (RU) over time to generate sensorgrams.

3. Data Interpretation:

  • A concentration-dependent increase in RU on the kinase flow cell (after subtracting the reference cell signal) confirms direct binding.
  • This method can also provide kinetic data (kₐ, kₔ) and affinity (Kₔ), offering deeper mechanistic insight.[12]

Data Analysis and Hit Triage

Raw data from an HTS campaign is not immediately useful; it must be processed, normalized, and filtered through a logical cascade to identify the most promising compounds for follow-up.[8]

Data Normalization and Hit Selection

For the primary screen, raw luminescence values (RLU) are converted to percent inhibition using the plate controls:

  • Percent Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))

A hit is typically defined as a compound that meets a certain inhibition threshold, such as greater than 50% or exceeding three standard deviations from the mean activity of the library.[10]

Hit Triage Cascade

The following diagram illustrates the decision-making process for filtering hits from the primary screen to a set of validated leads.

Triage_Cascade PrimaryHits Primary Hits (~1% Hit Rate) Confirmation Hit Confirmation (Fresh Stock) PrimaryHits->Confirmation Re-test >50% Inhibition Potency IC50 Determination (Dose-Response) Confirmation->Potency Confirm Activity Orthogonal Orthogonal Validation (SPR Binding Confirmed) Potency->Orthogonal Potency <10 µM SAR SAR & Selectivity (Initial Chemical Tractability) Orthogonal->SAR Direct Binding Confirmed Leads {Validated Lead Series} SAR->Leads Selectivity & SAR

Caption: A logical cascade for triaging HTS hits.

Eliminating False Positives

A significant portion of initial hits are often artifacts.[7] The triage process is designed to identify these:

  • Assay Interference: Compounds that inhibit luciferase or are inherently luminescent will be flagged by the orthogonal, label-free SPR assay.[12]

  • Aggregators: Non-specific inhibitors that form aggregates can often be identified by steep Hill slopes in the IC₅₀ curve and sensitivity to detergent concentration.[7]

  • Reactive Compounds: Cheminformatics filters can be applied to flag compounds with known pan-assay interference compounds (PAINS) motifs.[8]

Data Presentation: Example Hit Profile

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and decision-making.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC₅₀ (µM)SPR Binding (Kₔ, µM)Notes
EX-00185.20.250.31Potent hit, confirmed binder. High priority.
EX-00278.90.410.55Confirmed hit.
EX-00365.59.811.2Weakly potent hit.
EX-00492.1> 30No BindingFalse Positive. Likely assay interference.
EX-00558.31.21.5Moderate hit. Lower priority.

Conclusion

The this compound library provides a fertile ground for the discovery of novel kinase inhibitors. A successful screening campaign, however, depends on more than just the quality of the library; it requires a meticulously planned and executed workflow. By employing a robust primary assay, a stringent hit triage cascade including orthogonal validation, and a rational data analysis pipeline, researchers can efficiently navigate the vast chemical space of a screening library. This approach maximizes the probability of identifying high-quality, validated hits that can serve as the foundation for successful lead optimization programs, ultimately accelerating the journey from a screening hit to a potential therapeutic agent.

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol (CAS 111247-61-1).[1] This guide is designed for researchers, chemists, and process development professionals to navigate common challenges, optimize reaction parameters, and achieve high yield and purity of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The primary and most versatile method involves the C-N cross-coupling of a 2-halopyrimidine (typically 2-chloro- or 2-bromopyrimidine) with (piperidin-4-yl)methanol. This transformation is most effectively achieved using a Palladium-catalyzed Buchwald-Hartwig amination reaction, which is renowned for its functional group tolerance and broad substrate scope, especially with challenging secondary amines.[2][3]

Q2: My reaction is not going to completion, and I see a lot of unreacted (piperidin-4-yl)methanol. What is the likely cause?

A2: Incomplete conversion in a Buchwald-Hartwig reaction often points to issues with the catalytic cycle.[4] The most common culprits are an inactive catalyst, an inappropriate choice of ligand or base, or the presence of oxygen or water in the reaction. The active Pd(0) species is critical, and its deactivation will stall the reaction.[4] Ensure your solvent and reagents are anhydrous and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).

Q3: I'm observing a significant apmount of a byproduct that appears to be just pyrimidine (hydrodehalogenation). Why is this happening?

A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It occurs when the palladium amide intermediate undergoes β-hydride elimination, which competes with the desired reductive elimination step to form the C-N bond.[2][4] The choice of ligand and base is critical to minimize this pathway. Sterically hindered, electron-rich ligands often favor the desired reductive elimination.[2]

Q4: The purity of my final product is low after workup. What are the most common impurities?

A4: Common impurities include unreacted starting materials, the hydrodehalogenated pyrimidine, and byproducts from the catalyst or base. Additionally, the piperidine and pyrimidine moieties can be susceptible to oxidation, which may lead to colored impurities.[5] If the reaction workup involves harsh acidic or basic conditions, hydrolysis of the pyrimidine ring can also occur.[6]

Synthesis Troubleshooting Guide

This section provides a detailed breakdown of potential issues during the synthesis phase, their root causes, and actionable solutions.

Issue 1: Low or No Product Yield
Potential Cause Scientific Rationale Recommended Solution
Inactive Catalyst The catalytic cycle requires an active Pd(0) species. The pre-catalyst (e.g., Pd₂(dba)₃) may not have been properly activated, or the active catalyst may have been deactivated by oxygen.• Ensure the reaction is set up under a strict inert atmosphere (N₂ or Ar).• Use freshly opened or properly stored catalyst and ligands.• Consider a brief pre-activation step by stirring the Pd source and ligand in the solvent before adding other reagents.
Inappropriate Ligand/Base Combination The ligand's steric and electronic properties are crucial for stabilizing the Pd center and promoting reductive elimination. The base must be strong enough to deprotonate the amine but not so harsh as to cause side reactions.• For secondary amines like piperidines, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[3][7]• Sodium tert-butoxide (NaOtBu) is a common and effective base for these couplings.[8] Experiment with other bases like LHMDS or K₃PO₄ if NaOtBu proves problematic.
Insufficient Reaction Temperature or Time C-N coupling reactions, especially with sterically hindered substrates, require sufficient thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.• The reaction is typically run at elevated temperatures, often refluxing in a solvent like toluene or dioxane.[7][8]• Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Microwave irradiation can drastically shorten reaction times and improve yields.[7]
Poor Quality Starting Materials Water or other nucleophilic impurities in the (piperidin-4-yl)methanol or solvent can quench the base and interfere with the catalyst. The 2-halopyrimidine may have degraded.• Use anhydrous solvents. Toluene can be dried by distilling from sodium.• Ensure (piperidin-4-yl)methanol is dry. It can be azeotropically dried with toluene if necessary.• Use a high-purity 2-halopyrimidine.
Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a general starting point and may require optimization.

Materials:

  • 2-chloropyrimidine

  • (Piperidin-4-yl)methanol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous toluene via syringe.

  • Add (Piperidin-4-yl)methanol (1.0 equivalent).

  • Add 2-chloropyrimidine (1.2 equivalents).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Quench by slowly adding saturated aqueous ammonium chloride solution.

  • Proceed with aqueous workup (see Purification section).

Diagram: Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L OA_Complex Pd(II) Complex Pd0->OA_Complex Ar-X Amine_Complex Amine Coordination OA_Complex->Amine_Complex R₂NH OA_label Oxidative Addition Ligand_label Ligand Exchange Amido_Complex Pd-Amido Complex Amine_Complex->Amido_Complex -HX (Base) Deprot_label Deprotonation Amido_Complex->Pd0 Product (Ar-NR₂) RE_label Reductive Elimination Product Product Amido_Complex->Product ArX 2-Halo-pyrimidine ArX->OA_Complex R2NH (Piperidin-4-yl)methanol R2NH->Amine_Complex

Caption: Simplified Buchwald-Hartwig cycle for C-N coupling.

Purification Troubleshooting Guide

Purifying this compound can be challenging due to its amphiphilic nature, with a basic nitrogen and a polar alcohol group.

Issue 2: Poor Separation or Streaking in Column Chromatography
Potential Cause Scientific Rationale Recommended Solution
Acidic Silica Gel The free silanol groups (Si-OH) on the surface of silica gel are acidic. The basic piperidine nitrogen in the product can interact strongly with these sites, leading to irreversible adsorption, decomposition, or significant peak tailing ("streaking") on TLC and poor separation on a column.[6][9]Add a Basic Modifier: Add 0.5-2% triethylamine (TEA) or a 7N ammonia in methanol solution to your mobile phase to neutralize the acidic sites on the silica.[9][10]• Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is less likely to cause degradation of basic compounds.[9]• Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient can be very effective.[9]
Inappropriate Solvent System The polarity of the eluent is not optimized to provide a good separation between the product and impurities.Systematic TLC Analysis: Run TLC plates in various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to find an eluent that gives your product an Rf value between 0.2 and 0.35 for optimal separation.[10]• Use a Gradient: Start with a less polar eluent and gradually increase the polarity to first elute non-polar impurities and then your product.
Column Overloading Too much crude material is loaded onto the column relative to the amount of stationary phase, exceeding the column's separation capacity.Reduce Sample Load: As a general rule, the mass of the crude sample should be 1-5% of the mass of the silica gel.[9]• Use a Larger Column: If a large amount of material needs to be purified, use a column with a larger diameter.
Issue 3: Product "Oiling Out" or Failing to Crystallize

"Oiling out," where the product separates as a liquid instead of a solid, is a common problem in crystallization.

Potential Cause Scientific Rationale Recommended Solution
Solution is Supersaturated or Cooled Too Quickly Rapid cooling does not allow sufficient time for an ordered crystal lattice to form, resulting in an amorphous oil.Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight).[9]• Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[9]
Presence of Impurities Impurities can disrupt the crystal lattice formation, acting as "antifreeze" and preventing crystallization.Pre-purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting crystallization.[9]• Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, then filter it through Celite before cooling.[5]
Inappropriate Crystallization Solvent The chosen solvent may be too good, keeping the compound in solution even at low temperatures, or too poor, causing it to crash out as an oil.Systematic Solvent Screen: Test solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). A good crystallization solvent will dissolve the compound when hot but not when cold.[5]• Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes turbid. Gently warm to clarify and then cool slowly.[5]
Diagram: Purification Troubleshooting Flowchart

G Start Crude Product Obtained Purification_Choice Purification Method? Start->Purification_Choice Chromatography Column Chromatography Purification_Choice->Chromatography Chromatography Crystallization Recrystallization Purification_Choice->Crystallization Crystallization Chrom_Problem Streaking or Poor Separation? Chromatography->Chrom_Problem Cryst_Problem Product Oiling Out? Crystallization->Cryst_Problem Solution_TEA Add 1% TEA or NH₃/MeOH to Eluent Chrom_Problem->Solution_TEA Yes Solution_Gradient Optimize Solvent Gradient (TLC analysis) Chrom_Problem->Solution_Gradient No, poor separation Failure Re-evaluate Crude Purity Chrom_Problem->Failure Decomposition Solution_SlowCool Re-dissolve and Cool Slowly Cryst_Problem->Solution_SlowCool Yes, cooled too fast Solution_Antisolvent Use Solvent/Anti-Solvent Technique Cryst_Problem->Solution_Antisolvent Yes, solvent issue Solution_Purity Impurities Present? (Consider pre-purification) Cryst_Problem->Solution_Purity Yes, impurities suspected Success Pure Product Cryst_Problem->Success No Solution_TEA->Success Solution_Alumina Switch to Alumina or Reversed-Phase Solution_Gradient->Success Solution_SlowCool->Success Solution_Antisolvent->Success Solution_Purity->Crystallization Failure->Start

Caption: Decision tree for troubleshooting common purification issues.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1991). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Environmental Health Perspectives, 93, 159–163. Retrieved from [Link]

  • Hossu, A. M., et al. (2012). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 14(11), 4572–4581. Retrieved from [Link]

  • Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Wong, Y.-C., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 6(48), 32835–32846. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents.
  • Pyrimidine. (2023, December 26). In Wikipedia. Retrieved from [Link]

  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. (1997). Google Patents.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. Retrieved from [Link]

  • Lesyk, R., et al. (2018). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[5][9][11]triazolo[1,5-c]-quinazolines and tautomeric transformation of [2-(3-aryl[5][9][11]triazol-5-yl)phenyl]amines. Computational and Theoretical Chemistry, 1128, 105-113. Retrieved from [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2018). PMC - PubMed Central. Retrieved from [Link]

  • Pyrimidine Synthesis and Degradation. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Specialty Chemicals. Retrieved from [Link]

  • Synthesis of 2-hydroxymethyl-4-piperidino-pyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • . (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air. Retrieved from [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. (2022, February 10). PubMed. Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved from [Link]

  • о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). PubMed Central. Retrieved from [Link]

  • Have you experienced that your piperidine crystallizes when not in use?. (2021, July 6). ResearchGate. Retrieved from [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. (2023, July 7). ACS Catalysis. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. (2018, June 14). CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (n.d.). ResearchGate. Retrieved from [Link]

  • Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates. (2016). PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of this versatile building block. The information herein is structured to explain the "why" behind experimental choices, ensuring a deeper understanding of the underlying chemical principles.

Section 1: Synthesis of this compound via Buchwald-Hartwig Amination

The most common and logical synthetic route to this compound is the N-arylation of 4-piperidinemethanol with a 2-halopyrimidine, typically 2-chloropyrimidine, via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This section will focus on troubleshooting this key synthetic step.

Core Reaction Scheme:
Frequently Asked Questions (FAQs) for Synthesis

Question 1: My Buchwald-Hartwig reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality.

  • Catalyst and Ligand Inactivity: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). The choice of phosphine ligand is also critical and is highly dependent on the substrate. For N-arylation of a secondary amine like 4-piperidinemethanol, sterically hindered biaryl phosphine ligands are often effective.

  • Inappropriate Base: The base plays a key role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may result in slow or incomplete reactions.

  • Solvent and Temperature Issues: The insolubility of reagents can halt the reaction. Toluene and dioxane are common solvents. Ensure your starting materials are soluble at the reaction temperature. Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.

  • Reagent Purity: Ensure the 2-chloropyrimidine and 4-piperidinemethanol are pure and dry. Water can negatively impact the reaction. 4-Piperidinemethanol is hygroscopic and should be stored in a desiccator.

Troubleshooting Workflow for Low Conversion:

start Low Conversion Observed catalyst Check Catalyst System - Use fresh Pd catalyst and ligand - Switch to a more active ligand (e.g., XPhos, RuPhos) - Ensure inert atmosphere (N2 or Ar) start->catalyst base Evaluate Base - Switch to a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS) - Ensure base is fresh and anhydrous catalyst->base conditions Optimize Reaction Conditions - Increase temperature (e.g., to 100-110 °C) - Increase reaction time, monitoring by TLC/LC-MS - Ensure adequate stirring base->conditions reagents Verify Reagent Quality - Use freshly purified starting materials - Dry solvent and reagents thoroughly conditions->reagents start Oxidation of Primary Alcohol mild Mild Conditions Required? start->mild over_oxidation Over-oxidation to Carboxylic Acid? start->over_oxidation No dmp Use Dess-Martin Periodinane (DMP) mild->dmp Yes swern Use Swern Oxidation mild->swern Yes reduce_time Reduce Reaction Time/Temperature over_oxidation->reduce_time

Side-product formation in the synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with its preparation. This guide provides in-depth, field-tested insights and solutions in a direct question-and-answer format to facilitate successful synthesis and troubleshooting.

Introduction

This compound is a valuable building block in pharmaceutical research, frequently utilized in the development of various therapeutic agents. Its synthesis is primarily achieved through two common pathways:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination , involving the coupling of 2-chloropyrimidine with (piperidin-4-yl)methanol.

  • Route B: Ester Reduction , involving the reduction of a precursor like ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate with a hydride reagent.

Each route, while effective, presents a unique set of challenges, from side-product formation to incomplete conversion. This guide will address these issues systematically.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter.

Route A: N-Arylation of (Piperidin-4-yl)methanol

Question 1: My reaction is sluggish or shows low conversion of starting materials. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the N-arylation of (piperidin-4-yl)methanol with 2-chloropyrimidine can stem from several factors related to reaction conditions and reagent quality.

Causality & Explanation: 2-Chloropyrimidine is an electron-deficient heterocycle, making it highly susceptible to nucleophilic aromatic substitution (SNAr)[1]. In many cases, this reaction can proceed thermally without a palladium catalyst, especially with a strong base and a polar aprotic solvent. However, for a clean and efficient reaction, particularly at lower temperatures, a Buchwald-Hartwig amination protocol is often employed[2]. Sluggishness can indicate insufficient activation of either the catalyst or the substrates.

Step-by-Step Solutions:

  • Assess the Reaction Type:

    • For SNAr (no catalyst): If you are running the reaction thermally, ensure the temperature is adequate (typically >100 °C) and that a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) is present in sufficient excess (2-3 equivalents). The choice of a polar aprotic solvent like DMF, DMSO, or NMP is critical to facilitate the reaction.

    • For Buchwald-Hartwig Amination: If using a palladium catalyst, incomplete reaction is often due to catalyst deactivation or an inappropriate ligand/base combination.

  • Optimize Buchwald-Hartwig Conditions:

    • Catalyst/Ligand Choice: For electron-deficient heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands such as Xantphos or RuPhos are often effective[3]. Ensure your palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand are handled under an inert atmosphere (N₂ or Ar) to prevent oxidation.

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice. However, weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly at higher temperatures, and may prevent certain side reactions.

    • Solvent Purity: Ensure your solvent (e.g., toluene, dioxane) is anhydrous. Water can hydrolyze 2-chloropyrimidine and deactivate the catalyst.

  • Reagent Quality:

    • Verify the purity of your (piperidin-4-yl)methanol and 2-chloropyrimidine. Impurities can interfere with the reaction. 2-Chloropyrimidine can be unstable and should be stored under appropriate conditions[4].

Question 2: My final product is contaminated with a significant impurity at a higher molecular weight. What could it be?

Answer:

While less common with a mono-functionalized amine like (piperidin-4-yl)methanol, the formation of dimeric or oligomeric byproducts from the pyrimidine ring is a possibility under certain conditions. However, a more common issue is the presence of unreacted starting materials or simple side-products.

Causality & Explanation: The most probable side-product is 2-hydroxypyrimidine, formed from the hydrolysis of 2-chloropyrimidine in the presence of moisture and base[5]. Another possibility, though less likely, is a reaction involving the hydroxyl group of the product.

Step-by-Step Solutions:

  • Characterize the Impurity: Use LC-MS to determine the molecular weight of the impurity.

    • An impurity with a mass corresponding to C₄H₄N₂O (MW: 96.09 g/mol ) is likely 2-hydroxypyrimidine.

    • An unreacted starting material, (piperidin-4-yl)methanol, has a mass of C₆H₁₃NO (MW: 115.17 g/mol ).

  • Prevent Hydrolysis:

    • Use anhydrous solvents and reagents.

    • Run the reaction under a strict inert atmosphere (N₂ or Ar).

    • If using a base like K₂CO₃, ensure it is freshly dried.

  • Purification Strategy:

    • Both the desired product and 2-hydroxypyrimidine contain polar functional groups. Separation can be achieved using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with methanol is typically effective. The more polar 2-hydroxypyrimidine will elute later than the desired product.

Route B: Reduction of Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate

Question 3: My reduction with LiAlH₄ gives a low yield of the desired alcohol and multiple other spots on TLC. What are these side-products?

Answer:

The use of a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) can lead to side-products through incomplete reduction or over-reduction of the heterocyclic core.

Causality & Explanation: The primary side-products in this reaction are typically:

  • Unreacted Starting Ester: Incomplete reaction due to insufficient LiAlH₄ or short reaction time.

  • Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate. If the reaction is not driven to completion, this intermediate may be present.

  • Dihydropyrimidine Derivatives: LiAlH₄ is a potent hydride donor and can reduce the electron-deficient pyrimidine ring, especially at the C4 or C6 positions. This leads to the formation of dihydropyrimidine or tetrahydropyrimidine species[6]. The presence of an electron-withdrawing group (like the ester, before it is fully reduced) can enhance the susceptibility of the ring to reduction[6].

G

Step-by-Step Solutions:

  • Control Reaction Conditions:

    • Temperature: Perform the addition of the ester solution to the LiAlH₄ slurry at 0 °C to control the initial exotherm. Then, allow the reaction to warm to room temperature and stir until completion[7][8]. Overheating can promote side reactions.

    • Inverse Addition: For sensitive substrates, consider "inverse addition," where the LiAlH₄ solution is slowly added to the ester solution. This keeps the substrate in excess and can minimize over-reduction[9].

  • Stoichiometry and Quenching:

    • Ensure at least 1.5-2.0 equivalents of LiAlH₄ are used to account for reduction of the ester and any potential side reactions.

    • Employ a careful workup procedure (e.g., Fieser workup) by sequentially adding water, then aqueous NaOH, then more water to safely quench excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.

  • Consider Alternative Reducing Agents:

    • If ring reduction is a persistent issue, a less powerful reducing agent may be beneficial. Diisobutylaluminium hydride (DIBAL-H) can often reduce esters to alcohols at low temperatures with less risk of over-reduction on sensitive heterocyclic systems.

  • Purification:

    • The desired alcohol is significantly more polar than the starting ester. The aldehyde intermediate will have intermediate polarity. Dihydropyrimidine derivatives may have similar polarity to the product.

    • Silica gel chromatography is the method of choice. A gradient elution, for example, from 20% to 100% ethyl acetate in hexanes, followed by the addition of 5-10% methanol in ethyl acetate, should allow for the separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred?

A1: The choice of route depends on the availability of starting materials and the scale of the synthesis.

  • Route A (N-Arylation) is often preferred for its modularity and the relatively low cost of (piperidin-4-yl)methanol and 2-chloropyrimidine. It is a convergent approach that can be easily adapted for library synthesis.

  • Route B (Reduction) is a good option if the precursor, ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate, is readily available or easily synthesized. However, it involves the use of highly reactive and hazardous LiAlH₄, which may be less desirable for large-scale production without specialized equipment.

Q2: What are the standard analytical techniques for monitoring the reaction and assessing product purity?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be ethyl acetate/hexanes (e.g., 1:1) or dichloromethane/methanol (e.g., 95:5).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weights of the product and any impurities, providing strong evidence for their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and for identifying and quantifying impurities after isolation. Key ¹H NMR signals for the product include the pyrimidine ring protons (typically >8.0 ppm), the CH₂ protons adjacent to the piperidine nitrogen (around 4.5-4.8 ppm), and the CH₂OH protons (around 3.5 ppm). Standard NMR impurity reference data can be useful for identifying common solvent residues[10][11].

Q3: Are there any specific safety precautions I should take?

A3: Yes, particularly for Route B.

  • Lithium Aluminium Hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to release flammable hydrogen gas[12]. It must be handled under an inert atmosphere (N₂ or Ar) in anhydrous solvents. The quenching process is highly exothermic and must be done slowly and at low temperature (0 °C).

  • 2-Chloropyrimidine is a toxic and irritant compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol A: N-Arylation via SNAr

G

  • To a solution of (piperidin-4-yl)methanol (1.0 eq) in anhydrous DMF, add 2-chloropyrimidine (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 0-10% methanol in dichloromethane) to yield the title compound.

Protocol B: Reduction with LiAlH₄
  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.

  • Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 0-10% methanol in ethyl acetate) to afford the desired alcohol.

Quantitative Data Summary

ParameterRoute A (SNAr)Route B (Reduction)Reference
Typical Yield 60-85%75-95%General Literature
Key Reagents 2-Chloropyrimidine, K₂CO₃/BaseLiAlH₄[13],[7]
Solvent DMF, DMSO, TolueneTHF, Diethyl Ether[13],[7]
Temperature 80-120 °C0 °C to Room Temp[13],[8]
Key Side-Products 2-HydroxypyrimidineDihydropyrimidine derivatives[5],[6]

References

  • Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. (n.d.). Royal Society of Chemistry.
  • Kappe, C. O. (2001). Recent Advances in the Biginelli Dihydropyrimidine Synthesis.
  • Yu-Xiua, L., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research.
  • Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. (2018).
  • Ambeed. (n.d.). 111247-61-1|this compound.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry.
  • PubChemLite. (n.d.). [1-(pyrimidin-4-yl)piperidin-2-yl]methanol.
  • Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4)
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
  • BLDpharm. (n.d.). 1249830-74-7|[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • 2-Chloropyrimidine. (n.d.). Organic Syntheses Procedure.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 1-(Pyrimidin-2yl)piperidin-4-ylmethanol | CAS 111247-61-1.
  • Sigma-Aldrich. (n.d.). 2-Chloropyrimidine 95 1722-12-9.
  • The investigations of the methods for the reduction of chloroyrimidines. (n.d.).
  • Amadis Chemical. (n.d.). [1-(pyrimidin-4-yl)piperidin-2-yl]methanol,1249830-74-7.
  • BenchChem. (2025).
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters.
  • Buchwald-Hartwig Amin
  • . (n.d.).

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Kashani, S. K., et al. (n.d.).
  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008).

Sources

Technical Support Center: Scalable Synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis and scale-up of this important pharmaceutical intermediate. The piperidine moiety is a crucial structural feature in many drug candidates, making robust and scalable synthetic routes essential.[1][2][3]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step

Question: My SNAr reaction between 2-chloropyrimidine and 4-piperidinemethanol is giving low yields (<50%) upon scale-up, although it worked well on a small scale. What are the potential causes and how can I optimize this?

Answer: A drop in yield during scale-up is a common challenge in pyrimidine synthesis.[4] Several factors could be contributing to this issue.

Workflow for Troubleshooting Low SNAr Yield

cluster_0 Problem Identification cluster_1 Potential Causes & Investigation cluster_2 Corrective Actions LowYield Low Yield in SLowYieldAr Step Mixing Inefficient Mixing LowYield->Mixing Temp Poor Temperature Control LowYield->Temp Base Inappropriate Base/Stoichiometry LowYield->Base Solvent Solvent/Solubility Issues LowYield->Solvent Impeller Optimize Stirrer Design & Speed Mixing->Impeller Addition Controlled Reagent Addition & Jacket Cooling Temp->Addition BaseScreen Screen Bases (e.g., K2CO3, DIPEA) & Adjust Equivalents Base->BaseScreen SolventScreen Test Alternative Solvents (e.g., DMSO, NMP) Solvent->SolventScreen

Caption: Troubleshooting workflow for low SNAr yield.

Step-by-Step Troubleshooting:

  • Evaluate Mass and Heat Transfer:

    • Causality: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[4] The exotherm from the SNAr reaction, while manageable in a small flask, can become significant in a larger reactor.

    • Solution: Ensure the reactor's stirring mechanism (impeller type and speed) is adequate for the vessel size to maintain a homogeneous mixture. Implement controlled, slow addition of the 2-chloropyrimidine to manage the exotherm and maintain the target reaction temperature. Utilize reactor jacket cooling to dissipate heat effectively.

  • Re-evaluate the Base and Stoichiometry:

    • Causality: The choice and amount of base are critical. An inappropriate base can lead to incomplete reaction or side product formation. While inorganic bases like K₂CO₃ are common, hindered organic bases like diisopropylethylamine (DIPEA) can also be effective and may improve solubility.

    • Solution:

      • If using K₂CO₃, ensure it is finely powdered and anhydrous. Consider using a slight excess (1.5-2.0 equivalents) to neutralize the HCl generated and drive the reaction to completion.

      • Screen other bases such as DIPEA or Cs₂CO₃. DIPEA is often used in a 2-3 fold excess.

  • Assess Solvent and Solubility:

    • Causality: The insolubility of reagents at the reaction temperature is a frequent cause of reaction failure.[5] 4-Piperidinemethanol and inorganic bases may have limited solubility in common aprotic solvents like THF or Toluene at scale.

    • Solution: Consider more polar aprotic solvents like DMSO, DMF, or NMP, which can improve the solubility of the reactants. Be aware that these solvents have higher boiling points and may require more rigorous purification steps.

  • Check Raw Material Quality:

    • Causality: Impurities in the starting materials can have a more pronounced negative effect at a larger scale.[4] For instance, excess moisture in 4-piperidinemethanol or the solvent can lead to side reactions.

    • Solution: Ensure starting materials meet the required specifications. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).

Issue 2: Difficult Purification of the Final Product

Question: I'm having trouble purifying this compound. It streaks badly on silica gel chromatography, and I'm getting low recovery. What are my options?

Answer: The basic nitrogen atoms in your compound are likely interacting with the acidic silanol groups on the silica gel, causing streaking and irreversible adsorption.[6] This is a common issue with polar, basic amines.[7]

Purification Strategy Comparison:

Purification MethodAdvantagesDisadvantagesBest For
Modified Normal Phase Chromatography Utilizes standard equipment. Cost-effective.May still result in some product loss. Requires careful solvent system optimization.Small to medium scale purification where baseline separation is challenging.
Reverse Phase Chromatography Excellent for polar compounds. Good resolution.Requires specialized C18 columns. Solvents (Water/Acetonitrile/Methanol) can be difficult to remove.[8]High-purity isolation, especially for final product polishing.
Acid/Base Extraction & Crystallization Highly scalable. Cost-effective. Avoids chromatography.Product must be crystalline as a free base or salt. Requires screening of acids and anti-solvents.Large-scale manufacturing where high throughput is required.

Detailed Protocols:

  • Protocol 1: Modified Normal Phase Flash Chromatography

    • Deactivate Silica: Pre-treat the silica gel by slurrying it in the column with your starting eluent containing a small amount of a volatile amine, like triethylamine (TEA) or ammonium hydroxide (typically 0.5-2% v/v).[6] This neutralizes the acidic sites on the silica.

    • Eluent System: Use a gradient of methanol in dichloromethane (DCM) or ethyl acetate. For very polar compounds, a system of DCM/Methanol/Ammonium Hydroxide (e.g., 90:9:1) can be effective.[7]

    • Alternative Stationary Phases: If silica still proves problematic, consider using basic alumina or an amine-functionalized silica column, which are more suitable for basic compounds.[9][10]

  • Protocol 2: Reverse Phase Flash Chromatography

    • Stationary Phase: Use a C18-functionalized silica gel column.[8]

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile or methanol in water. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid can improve peak shape by protonating the amine. Alternatively, for the free base, a basic modifier like 0.1% ammonium hydroxide can be used.[6]

    • Work-up: After collecting the fractions, the solvent can be removed by lyophilization (freeze-drying) if an acidic modifier was used, to obtain the corresponding salt, or by rotary evaporation for neutral or basic conditions.

  • Protocol 3: Purification via Salt Formation and Crystallization

    • Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute aqueous base (like NaHCO₃) to remove any acidic impurities.

    • Salt Formation: To the organic layer, add a solution of a suitable acid (e.g., HCl in ether/dioxane, or a solution of oxalic acid or tartaric acid in a suitable solvent) dropwise with stirring.

    • Crystallization: The corresponding salt of your product will often precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (like hexane or ether), and dried. If it doesn't precipitate, concentrate the solution and attempt crystallization from a suitable solvent system.

    • Liberation of Free Base (if required): The purified salt can be converted back to the free base by dissolving it in water, basifying with a strong base (e.g., NaOH), and extracting the product into an organic solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common two-step synthetic route for this compound and what are the key intermediates?

A1: The most prevalent synthetic route involves two main steps:

  • Nucleophilic Aromatic Substitution (SNAr): This step involves the coupling of 2-chloropyrimidine with ethyl piperidine-4-carboxylate. This reaction is typically carried out in the presence of a base (like K₂CO₃ or DIPEA) in a polar aprotic solvent (like DMF or DMSO) at elevated temperatures. The key intermediate formed is ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate .[11][12]

  • Ester Reduction: The ester group of the intermediate is then reduced to the primary alcohol. This is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF.[13][14] Careful quenching of the reaction is necessary to ensure safety and good yields.

Synthetic Pathway Overview

cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Ester Reduction Reactant1 2-Chloropyrimidine Intermediate Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate Reactant1->Intermediate K2CO3, DMSO Δ Reactant2 Ethyl Piperidine-4-carboxylate Reactant2->Intermediate Product This compound Intermediate->Product 1) LiAlH4, THF 2) H2O Quench

Caption: Common two-step synthesis of the target compound.

Q2: Are there alternative, more scalable reducing agents to LiAlH₄ for the ester reduction step?

A2: Yes, while LiAlH₄ is very effective, its pyrophoric nature can be a concern for large-scale operations. Safer and more scalable alternatives include:

  • Sodium Borohydride (NaBH₄) with additives: NaBH₄ alone is generally not strong enough to reduce esters. However, its reactivity can be enhanced by using it in combination with additives like LiCl or in specific solvent systems like a THF/methanol mixture.

  • Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride): This reducing agent is a safer alternative to LiAlH₄. It is commercially available as a solution in toluene, is not pyrophoric, and has similar reactivity to LiAlH₄ for ester reductions.

  • Catalytic Hydrogenation: For very large-scale processes, catalytic hydrogenation is often the most desirable method. This would involve reducing the ester over a heterogeneous catalyst (like copper chromite) under high pressure and temperature. This method avoids stoichiometric metal hydride waste streams but requires specialized high-pressure equipment.

Q3: Can I use a palladium-catalyzed cross-coupling reaction instead of SNAr to form the C-N bond?

A3: Yes, a Buchwald-Hartwig amination is a viable alternative for forming the bond between the pyrimidine and piperidine rings.[15] This palladium-catalyzed cross-coupling reaction can be particularly useful if the pyrimidine substrate is less reactive (e.g., a pyrimidine bromide or triflate) or if the reaction conditions for SNAr are too harsh for other functional groups in the molecule. However, for an activated substrate like 2-chloropyrimidine, the SNAr is often more cost-effective and operationally simpler as it avoids the use of expensive palladium catalysts and phosphine ligands.[16] The choice between SNAr and Buchwald-Hartwig amination often depends on substrate reactivity, scale, and cost considerations.

Q4: My reaction is sensitive to air and moisture. What are the best practices for ensuring an inert atmosphere on a larger scale?

A4: Maintaining an inert atmosphere is crucial for many organometallic reactions and when using moisture-sensitive reagents.

  • Inert Gas: Use a reliable source of dry nitrogen or argon. For larger reactors, a continuous positive pressure of the inert gas is recommended. This can be achieved using a gas bubbler or a pressure regulator.

  • Solvent and Reagent Preparation: Use anhydrous solvents, which are commercially available or can be dried using standard techniques (e.g., passing through a column of activated alumina). Ensure solid reagents are dried in a vacuum oven before use if they are hygroscopic.

  • Reactor Setup: Ensure all glassware and the reactor are thoroughly dried before use. Assemble the reactor while flushing with an inert gas. For reagent addition, use techniques like a cannula transfer for liquids or a solids addition funnel under a positive flow of inert gas.

III. References

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Retrieved from [Link]

  • Amole Biotechnology Co., Ltd. (n.d.). Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate. Retrieved from [Link]

  • Porphyrin-Systems. (n.d.). Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Retrieved from

  • ACS Publications. (2018, June 13). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Retrieved from

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted 2-aminopyrimidine-4-carboxamide derivatives and pharmaceutical compositions. Retrieved from

  • PubMed Central. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]

  • Usiena Air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (2018, February 28). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Retrieved from [Link]

  • National Library of Medicine. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol is a heterocyclic compound featuring a combination of polar and non-polar functionalities. Its structure includes a basic pyrimidine ring, a saturated piperidine ring also containing a basic nitrogen, and a polar hydroxymethyl group (-CH2OH). This unique combination can lead to challenging solubility behavior in common organic solvents.

The primary reasons for poor solubility often stem from two key factors:

  • High Crystal Lattice Energy: The molecule's ability to form strong intermolecular hydrogen bonds via its hydroxyl group and engage in potential π-stacking from the pyrimidine rings can create a highly stable crystal structure that is difficult for solvent molecules to break apart.[1]

  • Polarity Mismatch: The molecule possesses significant polarity due to its nitrogen atoms and hydroxyl group. This makes it poorly soluble in non-polar organic solvents (e.g., hexane, toluene) following the "like dissolves like" principle.[2][3][4] Conversely, its organic backbone limits its solubility in highly polar protic solvents if the energetic cost of breaking the crystal lattice is not compensated by strong solute-solvent interactions.

This guide provides a systematic approach to overcoming these challenges, designed for researchers in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is an organic molecule. Why won't it dissolve in standard organic solvents like dichloromethane (DCM) or ethyl acetate?

A1: This is a common issue with complex heterocyclic molecules. Your compound has several polar functional groups (two basic nitrogens and a hydroxyl group) that can form strong intermolecular hydrogen bonds. This creates a stable solid-state structure (a strong crystal lattice) that many moderately polar solvents like DCM cannot effectively disrupt. While the molecule has an organic scaffold, its polarity is too high for non-polar solvents, and its crystal energy is too high for many common polar aprotic solvents.

Q2: What are the simplest first steps I should try to solubilize my compound for a reaction or analysis?

A2: Always start with the least invasive methods. First, perform a broad solvent screening with small amounts of your compound.[5] Second, try gentle heating, as solubility often increases with temperature.[5][6] A combination of a suitable solvent and elevated temperature is often effective. For NMR spectroscopy, deuterated solvents like DMSO-d6 or using acid additives like deutero-trifluoroacetic acid (TFA) can be effective.[7]

Q3: I managed to dissolve the compound in Dimethyl Sulfoxide (DMSO). Are there any downsides?

A3: DMSO is an excellent, highly polar aprotic solvent that can dissolve many poorly soluble compounds.[7][8] For chemical reactions, it is relatively inert but has a high boiling point (189 °C), making it difficult to remove. For biological assays, DMSO is generally acceptable, but its final concentration should be kept low (ideally <0.5%) as it can be toxic to cells at higher concentrations.[9]

Q4: How does my choice of solubilization method affect my downstream chemical reaction?

A4: The solvent system is critical. If you use a co-solvent system, ensure both solvents are compatible with your reaction conditions (e.g., they don't react with your reagents). If you use pH adjustment (adding acid to form a salt), be aware that the acidic conditions could interfere with acid-sensitive reagents or catalyze side reactions. Always consider the chemical properties of your chosen solvent or additive.

Systematic Troubleshooting Guide

Navigating solubility issues requires a logical, stepwise approach. The following workflow is designed to efficiently identify a viable solution for your specific experimental needs.

Solubility_Workflow cluster_0 Troubleshooting Workflow Start Poor Solubility Observed for this compound Screening Step 1: Systematic Solvent Screening (See Table 1) Start->Screening Physical Step 2: Apply Physical Methods (Heating / Sonication) Screening->Physical Slightly Soluble Chemical Step 3: Use Chemical Modification (pH Adjustment / Salt Formation) Screening->Chemical Insoluble in Neutral Solvents Physical->Chemical Ineffective Success Compound Solubilized Physical->Success Effective Advanced Step 4: Advanced Strategies (Co-Solvency) Chemical->Advanced Requires Specific Solvent System Chemical->Success Effective Advanced->Success

Caption: Decision workflow for troubleshooting poor solubility.

Step 1: Initial Assessment & Systematic Solvent Screening

Q: How should I perform a systematic solvent screen to find a suitable starting point?

A: Use a small, fixed amount of your compound (e.g., 1-2 mg) in separate vials and add a measured volume of solvent (e.g., 0.5 mL) from different classes. Observe solubility at room temperature, after vortexing, and with gentle heating. This provides a comprehensive profile of your compound's behavior.

Table 1: Solvent Screening Guide for this compound

Solvent ClassExamplesPredicted SolubilityRationale & Comments
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Very PoorThe high polarity of the molecule makes it incompatible with non-polar solvents.[4]
Polar Aprotic Acetone, Acetonitrile (ACN), THFPoor to ModerateMay show slight solubility, especially with heating. Tetrahydrofuran (THF) might be a reasonable choice.
High-Polarity Aprotic DMSO , DMF Good to Excellent These solvents are strong hydrogen bond acceptors and can effectively solvate the polar groups of the molecule, making them a top choice for achieving solubility.[5][7]
Polar Protic Methanol, Ethanol, Water, IsopropanolModerate (Alcohols) Poor (Water)The hydroxyl group can interact with alcohols. Solubility in water is likely low due to the hydrophobic piperidine and pyrimidine rings but can be dramatically increased by pH adjustment.[8]
Mixtures Chloroform/Methanol (e.g., 4:1)Potentially GoodCo-solvent systems can be effective.[7] The methanol helps solvate the polar groups while the chloroform interacts with the organic backbone.
Step 2: Physical Dissolution Aids

Q: I've identified a solvent where my compound is slightly soluble. How can I improve this without altering the chemistry?

A:

  • Heating: Gently warming the solvent/solute mixture often provides the energy needed to overcome the crystal lattice forces, significantly increasing solubility.[5] Always check the thermal stability of your compound to avoid degradation.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.

Step 3: Chemical Modification (pH Adjustment & Salt Formation)

Q: My compound is insoluble in most neutral solvents like alcohols, but I need it for a reaction in a protic solvent. How can I leverage pH?

A: Your compound has two basic nitrogen atoms (one on the pyrimidine ring, one on the piperidine ring), making it a weak base. By adding a small amount of acid, you can protonate these nitrogens, forming a salt. This ionic salt will be significantly more soluble in polar protic solvents like water, methanol, or ethanol.[3][7] This is one of the most effective and common strategies for solubilizing basic compounds.[3]

  • Mechanism: The conversion from a neutral molecule to a charged salt dramatically increases favorable ion-dipole interactions with polar solvent molecules, overcoming the compound's crystal lattice energy.

  • Common Acids: For forming a hydrochloride (HCl) salt, you can use a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) or aqueous HCl. Trifluoroacetic acid (TFA) is also commonly used, especially for purification or analytical purposes.[7]

Step 4: Advanced Strategies (Co-solvency)

Q: For my specific experiment, I must use a solvent where the compound is poorly soluble. Are there any other options?

A: Yes, using a co-solvent system is a powerful technique.[3][10] This involves using a mixture of two or more miscible solvents. A small amount of a "strong" solvent (like DMSO or DMF) in which the compound is highly soluble can be added to the "weak" bulk solvent required for your experiment. This small addition can be enough to disrupt the crystal lattice and keep the compound in solution. This method is particularly useful for preparing stock solutions that will be diluted into a final, less-friendly medium (e.g., for biological assays).[9]

Detailed Experimental Protocols

Protocol 1: Systematic Small-Scale Solubility Assessment

This protocol uses the standard shake-flask method to quickly assess solubility in various solvents.[11]

Materials:

  • This compound

  • Selection of test solvents (see Table 1)

  • Small glass vials (e.g., 2 mL) with caps

  • Analytical balance

  • Vortex mixer and heat block/stir plate

Procedure:

  • Preparation: Weigh approximately 2 mg of the compound into each labeled vial.

  • Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial. This creates an initial concentration of ~4 mg/mL.

  • Room Temperature Test: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for undissolved solid against a dark background.

  • Heating Test: If the solid remains, place the vial on a heat block set to a moderate temperature (e.g., 40-50 °C) for 5-10 minutes. Vortex again and re-inspect.

  • Documentation: Record your observations (e.g., "Insoluble," "Slightly Soluble," "Soluble with heat," "Fully Soluble") for each solvent.

  • Repeat: Repeat steps 2-5 for all selected solvents.

Protocol 2: Preparation of a Hydrochloride Salt for Enhanced Solubility

This protocol describes the conversion of the free base to its hydrochloride salt to improve solubility in polar protic solvents.

Materials:

  • This compound (free base)

  • Methanol or Ethanol

  • 2 M HCl in Diethyl Ether (or similar ethereal solution)

  • Stir plate and magnetic stir bar

  • Round bottom flask

Procedure:

  • Dissolution: Dissolve the free base compound in a minimal amount of a suitable organic solvent in which it is at least slightly soluble, such as methanol or a THF/methanol mixture.

  • Acidification: While stirring the solution at room temperature, slowly add the 2 M HCl in diethyl ether solution dropwise.

  • Precipitation: The hydrochloride salt is typically much less soluble in these organic solvents than the free base. A white or off-white precipitate of the salt should form.

  • Equilibration: Continue stirring for 30-60 minutes to ensure complete salt formation.

  • Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting salt under vacuum.

  • Solubility Test: Test the solubility of the newly formed HCl salt in polar protic solvents like water or methanol. You should observe a dramatic increase in solubility compared to the parent free base.

References

  • ScienceDirect. (2024). Enhancing solubility of poorly soluble drugs using various techniques. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

  • IJSDR. (n.d.). Methods to boost solubility. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • ScienceDirect. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Retrieved from [Link]

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol and its structurally related derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve purification challenges effectively.

Core Concepts: Understanding the Molecule

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound (Molecular Formula: C₁₀H₁₅N₃O, MW: 193.25 g/mol ).[1] The structure features a pyrimidine ring, a piperidine ring, and a primary alcohol. This combination dictates its behavior during purification.

  • Basicity: The piperidine nitrogen is a strong base (pKa ≈ 11), while the pyrimidine nitrogens are much weaker.[] This basicity is the primary cause of common purification issues like peak tailing or streaking on standard silica gel, which is acidic.[3]

  • Polarity: The hydroxymethyl group (-CH₂OH) and the nitrogen atoms make the molecule quite polar, rendering it soluble in polar organic solvents like methanol, ethanol, and DMSO, but less soluble in non-polar solvents like hexanes.

  • Hydrogen Bonding: The alcohol and the N-H (if present in derivatives) can act as both hydrogen bond donors and acceptors, influencing solvent choice for both chromatography and crystallization.

This understanding forms the basis for every decision we make in designing a successful purification strategy.

General Purification Workflow

The purification process is a logical sequence of steps, from initial analysis to final purity confirmation. The following workflow illustrates the key decision points.

Purification Workflow cluster_prep Preparation & Analysis cluster_purification Purification Method Selection cluster_final Isolation & Final Analysis Crude Crude Product (Post-Workup) TLC Initial Analysis (TLC, LC-MS) Crude->TLC Assess complexity & target Rf Chromatography Column Chromatography TLC->Chromatography Complex mixture or non-crystalline solid Crystallization Recrystallization TLC->Crystallization Crystalline solid with few impurities Fractions Combine Pure Fractions Chromatography->Fractions Final_Analysis Final Purity Check (NMR, LC-MS, etc.) Crystallization->Final_Analysis Evaporation Solvent Evaporation Fractions->Evaporation Evaporation->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: General purification workflow for heterocyclic compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A: Impurities typically arise from the synthetic route. Common classes include:

  • Unreacted Starting Materials: Such as 4-piperidinemethanol or 2-chloropyrimidine.

  • Reagents: Excess base (e.g., triethylamine, potassium carbonate) or coupling agents.[5]

  • Side Products: Products from competing reactions. For instance, if using a di-substituted pyrimidine, you might get isomers. In routes involving multi-step synthesis, intermediates from previous steps can also be present.[6]

  • Degradation Products: The product might be unstable under certain reaction or workup conditions.[7]

Q2: My compound is streaking badly on the TLC plate. Why is this happening?

A: This is the most common issue for basic compounds like this one. The basic piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding prevents a clean partition between the stationary and mobile phases, resulting in a "streak" rather than a compact spot.

Q3: Can I use reversed-phase chromatography for this compound?

A: Yes, reversed-phase (e.g., C18) chromatography is an excellent alternative, especially if you're struggling with normal-phase silica. The compound will elute with a mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to protonate the basic nitrogens and improve peak shape.

Troubleshooting Common Purification Issues

Guide 1: Column Chromatography Problems
IssueProbable Cause(s)Recommended Solution(s)
Severe Tailing/Streaking Strong interaction between the basic piperidine nitrogen and acidic silica gel.Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or ammonium hydroxide into your eluent system (e.g., DCM/Methanol/TEA 95:4.5:0.5). This neutralizes the acidic sites on the silica.[3]
Poor Separation of Product and Impurity Inappropriate solvent system lacks selectivity.1. Adjust Polarity: If the Rf values are too high, decrease eluent polarity. If too low, increase it. Aim for a target compound Rf of ~0.3.[4] 2. Change Solvent Selectivity: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, or vice-versa. These solvents have different interactions and can resolve overlapping spots.
Compound Won't Elute from the Column The compound is too polar for the chosen eluent, or it has irreversibly bound to the silica.1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in DCM). 2. Use an Alternative Stationary Phase: Switch to neutral or basic alumina, or consider reversed-phase (C18) chromatography.[3]
Product Decomposes on the Column The compound is unstable on acidic silica gel.1. Deactivate the Silica: Flush the column with your eluent containing a basic modifier (like 1% TEA) before loading your sample.[8] 2. Minimize Contact Time: Use a wider column and faster flow rate. 3. Switch to a More Inert Phase: Use alumina or Florisil.[8]
Chromatography Troubleshooting Workflow

Chromatography Troubleshooting Start Problem: Poor Separation TLC_Check Analyze on TLC: Streaking or Overlap? Start->TLC_Check Streaking Streaking Observed TLC_Check->Streaking Yes Overlap Spots Overlap TLC_Check->Overlap No, just overlap Add_Modifier Add 0.5-1% TEA or NH4OH to Eluent Streaking->Add_Modifier Adjust_Polarity Adjust Solvent Ratio (Target Rf ≈ 0.3) Overlap->Adjust_Polarity Add_Modifier->Overlap Streaking solved, but spots still overlap Success Separation Achieved Add_Modifier->Success Problem Solved Change_Solvent Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) Adjust_Polarity->Change_Solvent Still no separation Adjust_Polarity->Success Problem Solved Alternative_Phase Consider Alternative Stationary Phase (Alumina, C18) Change_Solvent->Alternative_Phase Still no separation Change_Solvent->Success Problem Solved Alternative_Phase->Success Problem Solved

Caption: Decision tree for troubleshooting column chromatography.

Guide 2: Crystallization & Isolation Problems

Q: My compound oiled out of solution instead of forming crystals. What do I do?

A: Oiling out occurs when the compound's solubility limit is exceeded while the solution is still above the compound's melting point, or when cooling is too rapid.

  • Step 1: Re-dissolve. Add a small amount of the hot solvent back to the mixture to fully re-dissolve the oil.

  • Step 2: Slow Cooling. Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that cools to room temperature overnight.

  • Step 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3]

  • Step 4: Add a Seed Crystal. If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[3]

Q: My recovery from recrystallization is very low. How can I improve the yield?

A: Low recovery is often due to using too much solvent or choosing a solvent in which the compound is too soluble, even when cold.

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Cool Thoroughly: Once the solution has cooled to room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize precipitation.[3]

  • Use a Co-solvent System: Find a "good" solvent in which your compound is very soluble and a "poor" solvent in which it is insoluble. Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Step-by-Step Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is optimized for basic compounds like this compound that are prone to streaking on silica gel.

  • Solvent System Selection:

    • Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is Dichloromethane (DCM) with 1-10% Methanol (MeOH).

    • Once you find a ratio that gives your target compound an Rf value of approximately 0.2-0.4, prepare the bulk mobile phase.

    • To this mobile phase, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v). For example, for 1 L of 95:5 DCM/MeOH, you would add 5-10 mL of TEA.

  • Column Packing:

    • Prepare a slurry of silica gel in the TEA-modified mobile phase.

    • Pour the slurry into your column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.[4]

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, "dry load" the sample: dissolve the crude product in a suitable solvent (e.g., DCM/MeOH), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column. This method often gives sharper bands.

  • Elution and Fraction Collection:

    • Begin eluting the column with the TEA-modified mobile phase.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvents and the volatile TEA using a rotary evaporator. To remove the last traces of TEA, you may need to co-evaporate with a solvent like DCM a few times.

Protocol 2: Recrystallization from a Co-Solvent System

This is a powerful technique when a single solvent does not provide the ideal solubility profile. A common system for moderately polar compounds is Ethanol/Water or Isopropanol/Hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the "good" solvent (e.g., hot ethanol) needed to completely dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).

  • Re-homogenize: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture (in the same ratio).

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds.
  • Patel, K. D., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-8.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Al-Ajely, M. S. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Publishers.
  • Ambeed. (n.d.). 111247-61-1|this compound.
  • Santa Cruz Biotechnology. (n.d.). 1-(Pyrimidin-2yl)piperidin-4-ylmethanol.
  • Setti, E. L., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents (US20080051579A1).
  • Barattini, E., et al. (2012). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Simone, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • PubChemLite. (n.d.). [1-(pyrimidin-4-yl)piperidin-2-yl]methanol.
  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Wang, H., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PubMed Central.

Sources

Preventing decomposition of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile building block. We will address common challenges related to its stability and provide actionable troubleshooting strategies to prevent its decomposition during key synthetic transformations.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and protocols to mitigate compound degradation.

Question 1: I am attempting to oxidize the primary alcohol to an aldehyde, but I'm seeing low yields and a complex mixture of byproducts. What is causing this decomposition?

Answer: This is a frequent challenge stemming from the molecule's multiple oxidation-sensitive sites. The primary alcohol is the target, but the electron-rich piperidine ring and its nitrogen atom are also susceptible to oxidation, especially under harsh conditions. This can lead to N-oxide formation, ring-opening, or the formation of iminium ion intermediates that undergo further reactions.[1][2] Over-oxidation of the desired aldehyde to the carboxylic acid is also a significant risk.

To achieve a selective and high-yielding oxidation, you must employ mild and controlled oxidation systems.

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is highly effective as it operates under neutral, anhydrous conditions at room temperature, minimizing acid- or base-catalyzed side reactions.

Step-by-Step Methodology:

  • Preparation: Ensure your glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use anhydrous dichloromethane (DCM) as the solvent.

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of DMP: Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in portions at room temperature. A slight exotherm may be observed.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Workup: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde should be purified promptly. See the FAQ section below regarding purification strategies to avoid on-column degradation.

Causality Diagram: Potential Oxidation Side Reactions

cluster_main Oxidation of this compound Start This compound Harsh_Oxidants Harsh Oxidants (e.g., KMnO₄, CrO₃) Start->Harsh_Oxidants Reaction with Desired_Product Target Aldehyde Harsh_Oxidants->Desired_Product Leads to (low yield) Over_Oxidation Carboxylic Acid Harsh_Oxidants->Over_Oxidation and N_Oxidation Piperidine N-Oxide Harsh_Oxidants->N_Oxidation and Ring_Opening Ring-Opened Byproducts Harsh_Oxidants->Ring_Opening and

Caption: Harsh oxidants can lead to multiple undesired side products.

Question 2: My compound seems to be degrading during purification by silica gel chromatography. My fractions are showing new, more polar spots on TLC. Why is this happening and how can I prevent it?

Answer: This is a classic case of on-column decomposition due to the acidic nature of standard silica gel. The basic nitrogen atoms in both the pyrimidine and piperidine rings can interact with the acidic silanol groups (Si-OH) on the silica surface. This interaction can catalyze degradation, potentially leading to ring-opening of the piperidine moiety or other acid-catalyzed rearrangements.[3][4]

Troubleshooting Strategies:

  • Neutralize the Silica Gel: The most common and effective solution is to deactivate the acidic sites on the silica.[4]

    • Protocol: Prepare a slurry of your silica gel in your starting eluent (e.g., hexane/ethyl acetate). Add 1-2% triethylamine (TEA) by volume. Gently stir the slurry for 15 minutes, then pack your column as usual. Run the column with an eluent containing a small amount (0.5-1%) of TEA to maintain neutrality.

  • Switch the Stationary Phase: If decomposition persists, consider alternative stationary phases.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Choose the appropriate grade (basic or neutral) based on the stability of your compound.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a mobile phase like acetonitrile/water or methanol/water is an excellent, non-acidic alternative.

  • Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution process.

Decision Workflow for Purification

Start Purification Needed Silica Attempt Standard Silica Gel Chromatography Start->Silica Check_TLC Check Fractions by TLC. See Decomposition? Silica->Check_TLC Success Pure Compound Isolated Check_TLC->Success No Neutralize Use Neutralized Silica (1% TEA in Eluent) Check_TLC->Neutralize Yes Check_Again Still Decomposing? Neutralize->Check_Again Check_Again->Success No Alumina Switch to Alumina (Neutral or Basic) Check_Again->Alumina Yes Alumina->Success

Caption: A logical workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended to prevent slow oxidative degradation.

Q: Is the pyrimidine ring susceptible to reduction? A: Yes. Pyrimidine rings, being electron-deficient, can be reduced under certain conditions, such as catalytic hydrogenation with aggressive catalysts (e.g., Raney Nickel) or harsh reducing agents.[5] If you are performing a reduction on another part of a molecule containing this core, opt for milder, more chemoselective conditions (e.g., NaBH₄ for reducing a ketone, if applicable) to avoid unwanted reduction of the pyrimidine ring.

Q: Can I use protecting groups for the primary alcohol? A: Absolutely. If the primary alcohol is not the reactive site for your intended transformation, protecting it is a prudent strategy. The choice of protecting group should be orthogonal to your subsequent reaction conditions.

Protecting GroupAbbreviationCommon Protection ReagentsDeprotection ConditionsStability Profile
tert-Butyldimethylsilyl etherTBSTBS-Cl, Imidazole, DMFTBAF; or HF•PyridineStable to most conditions except fluoride sources and strong acid.
Benzyl etherBnBnBr, NaH, THFH₂, Pd/C (Catalytic Hydrogenolysis)Stable to acid, base, and many redox reagents. Cleaved by hydrogenation.
Acetate esterAcAcetic Anhydride, PyridineK₂CO₃/MeOH; or LiOH/H₂OStable to acidic conditions. Cleaved by basic/hydrolytic conditions.

Important Note: When planning a synthesis involving a benzyl (Bn) protecting group, remember that the deprotection via catalytic hydrogenation may also affect the pyrimidine ring. Careful selection of catalyst (e.g., Pearlman's catalyst) and conditions may be required to achieve selectivity.

Q: What is the general pH stability of this compound? A: The compound is most stable under neutral to moderately basic conditions (pH 7-10). It is susceptible to degradation under strongly acidic conditions (pH < 2), which can promote side reactions like piperidine ring-opening.[3] During aqueous workups, it is advisable to use mild bases like sodium bicarbonate for neutralization rather than strong bases like sodium hydroxide, especially if the temperature is elevated.

References

  • Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. ResearchGate.

  • Lynch, V. M., et al. (2010). Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine. Journal of Chemical & Engineering Data.

  • Jorner, K., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.

  • Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.

  • Kishore, N., & Ahluwalia, J.C. (2022). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.

  • Jorner, K., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.

  • MacMillan, D. W. C., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

  • Kiss, L., et al. (2019). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC - NIH.

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

  • Kaur, N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

  • BenchChem. (2025). An In-depth Technical Guide to Pyrimidin-4-yl-methanol.

  • Bobbitt, J. M., et al. (2014). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry.

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.

  • RSC Advances. (n.d.). .

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern.

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Technical Support Center: Optimizing Coupling Reactions for Pyrimidinylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of pyrimidinylpiperidine scaffolds. This privileged structure is a cornerstone in modern medicinal chemistry, appearing in a vast array of clinically relevant molecules.[1][2] However, their synthesis, particularly through palladium-catalyzed cross-coupling reactions, is often fraught with challenges ranging from low yields to catalyst inhibition.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It is designed to provide not just procedural steps, but the underlying chemical reasoning to empower you, the researcher, to make informed decisions and overcome synthetic hurdles.

Section 1: General Troubleshooting & Reaction Setup

This section addresses fundamental issues applicable to most palladium-catalyzed coupling reactions. Mastering these basics is the first step toward consistent and successful outcomes.

Q1: My coupling reaction shows no product formation. Where do I even begin to troubleshoot?

A1: Zero product formation is a common but frustrating issue. Before making drastic changes to the core conditions, a systematic check of the fundamentals is critical. The likely culprits fall into three categories: the catalyst, the reagents, or the environment.

  • Catalyst Inactivity: The most common issue is the failure to generate or maintain the active Pd(0) catalytic species.

    • Root Cause: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to Pd(0) to enter the catalytic cycle.[3][4] This reduction can be inefficient or fail if the conditions aren't right. The active Pd(0) species can also be sensitive to air, leading to oxidation and deactivation.

    • Solution:

      • Switch to a Pre-catalyst: Use a modern, air-stable Pd(II) pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle). These are designed to generate the active LPd(0) species rapidly and quantitatively upon exposure to base, bypassing problematic reduction steps.[3]

      • Verify Your Palladium Source: Ensure your primary palladium source has not degraded. Older bottles of Pd(OAc)₂ or Pd₂(dba)₃ can be of poor quality.

      • Check Ligand Integrity: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air oxidation. Use fresh ligand or store it under an inert atmosphere.

  • Reagent Quality & Stoichiometry:

    • Root Cause: Impurities in solvents or starting materials can act as catalyst poisons. Incorrect stoichiometry, especially of the base, can halt the reaction.

    • Solution:

      • Use Anhydrous, Degassed Solvents: Oxygen is a known oxidant for Pd(0) and can lead to catalyst death.[5] Solvents for cross-coupling should be rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[5]

      • Verify Starting Materials: Confirm the identity and purity of your halide and boronic acid/amine. Boronic acids, in particular, can dehydrate to form unreactive boroxines.

      • Ensure Base is Active & Dry: Many bases (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Use freshly opened or properly stored, finely powdered base to maximize surface area and reactivity.[5]

  • Reaction Environment:

    • Root Cause: Insufficiently inert conditions or inadequate mixing can prevent the reaction from initiating.

    • Solution:

      • Improve Inerting Technique: Ensure your reaction flask is properly purged of air by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[5] Maintain a positive pressure of inert gas throughout the reaction.

      • Ensure Efficient Stirring: In heterogeneous mixtures, particularly with inorganic bases, vigorous stirring is essential to ensure proper mixing and reaction kinetics.[3][5]

Below is a workflow diagram to guide your initial troubleshooting process.

start No Product Formation cat_check Check Catalyst System start->cat_check reagent_check Check Reagents & Solvents start->reagent_check env_check Check Reaction Environment start->env_check sol_precatalyst Use air-stable Pd(II) precatalyst cat_check->sol_precatalyst Is Pd(0) forming? sol_ligand Verify ligand integrity (use fresh stock) cat_check->sol_ligand Is ligand oxidized? sol_degas Use anhydrous, degassed solvents reagent_check->sol_degas Is O2 present? sol_sm Confirm starting material purity reagent_check->sol_sm Are reagents pure? sol_inert Improve inerting (3x evacuate/backfill) env_check->sol_inert Is atmosphere inert? sol_stir Ensure vigorous stirring env_check->sol_stir Is mixing adequate?

Caption: Initial troubleshooting workflow for zero product yield.

Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds, essential for linking the pyrimidine and piperidine moieties.

Q2: I'm seeing low yields and significant starting material decomposition (dehalogenation/protodeborylation) in my Suzuki reaction. What's causing this and how can I fix it?

A2: Low yields accompanied by decomposition point to undesirable side reactions competing with the productive catalytic cycle. Dehalogenation (replacement of the halide with hydrogen) and protodeborylation (replacement of the boronic acid group with hydrogen) are the most common culprits.

  • Understanding the Cause:

    • Dehalogenation: This often occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow. The [Ar-Pd-X] intermediate can undergo side reactions, including reaction with trace water or other proton sources, particularly under basic conditions.

    • Protodeborylation: Boronic acids can be unstable, especially at high temperatures and in the presence of strong bases and water, leading to the loss of the boron moiety.

  • Strategic Solutions:

    • Optimize the Base: The base is crucial but can be a double-edged sword.

      • Problem: Strong bases like NaOtBu or NaOH can accelerate both the desired reaction and the undesired decomposition pathways.[6]

      • Solution: Switch to a milder base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for delicate substrates as they provide sufficient basicity for transmetalation while minimizing substrate decomposition.[6][7]

    • Re-evaluate the Solvent System: The solvent mixture plays a key role in solubility and reaction rates.

      • Problem: A suboptimal solvent can lead to poor solubility of the base or catalyst, slowing the reaction and allowing more time for side reactions.

      • Solution: A mixture of an aprotic organic solvent (like 1,4-dioxane, toluene, or DME) with water is standard.[8] Systematically screen the ratio (e.g., 5:1, 3:1) to find the sweet spot for your specific substrates. For water-sensitive substrates, completely anhydrous conditions using a base like CsF can be effective.

    • Select a More Efficient Ligand: The ligand dictates the reactivity of the palladium center.

      • Problem: Standard ligands like PPh₃ may not be sufficient for challenging substrates, such as electron-rich pyrimidines or sterically hindered partners, leading to a slow catalytic cycle.[8]

      • Solution: For difficult couplings, especially with less reactive aryl chlorides, use bulky, electron-rich biarylphosphine ligands. Ligands like SPhos and XPhos are designed to accelerate both the oxidative addition and reductive elimination steps, which can outcompete the decomposition pathways.[6][9]

Q3: How do I achieve site-selective coupling on a dichloropyrimidine? The reaction always occurs at the 4-position.

A3: The inherent electronic properties of the pyrimidine ring dictate its reactivity. For 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards oxidative addition than the C2 position.[10] Standard coupling conditions will almost always yield the C4-substituted product.[11]

However, achieving C2 selectivity is possible by overriding this intrinsic preference through catalyst control.

  • The Challenge: The C4-selectivity is the thermodynamically and kinetically favored pathway under most conditions.

  • The Solution: Ligand-Controlled Selectivity: Recent studies have shown that specific, highly specialized catalyst systems can invert the selectivity. This is an advanced technique that relies on ligands that sterically or electronically favor oxidative addition at the C2 position.

    • Approach: Research has demonstrated that certain palladium precatalysts paired with bulky N-heterocyclic carbene (NHC) ligands, such as (η³_tBu-indenyl)PdCl(IPent), can provide exceptional selectivity for the C2 position in C-S coupling reactions.[10] While this is demonstrated for thiolation, the principle of catalyst control can be explored for other couplings. This is an area of active research, and achieving this "inverted" selectivity often requires bespoke screening of non-traditional catalyst systems.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale & Reference
Pd Source Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 (1-2 mol%)G3 precatalysts are more active and air-stable, ideal for difficult couplings like those involving aryl chlorides.[6][12]
Ligand (None needed)XPhos (1.1-1.2 eq to Pd)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[6][9]
Base K₂CO₃ or K₃PO₄ (2-3 equiv)K₃PO₄ (2-3 equiv)Milder bases often prevent decomposition of sensitive boronic acids and halo-pyrimidines.[6]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or 2-MeTHFAnhydrous conditions can sometimes suppress protodeborylation. 2-MeTHF is a greener alternative to THF/Dioxane.
Temperature 80-100 °C100-120 °CChallenging substrates, particularly chlorides, often require higher thermal energy to undergo oxidative addition.[6]

Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the direct coupling of the piperidine nitrogen to the pyrimidine ring.[13]

Q4: My Buchwald-Hartwig amination of a halopyrimidine with a piperidine is very slow and gives low conversion. What factors are most important to optimize?

A4: Incomplete conversion in Buchwald-Hartwig reactions, especially with heteroaromatic substrates, often points to issues with the catalyst system or catalyst inhibition by the nitrogen-rich substrate/product.[3][6]

  • Catalyst Inhibition: The lone pairs on the pyrimidine and piperidine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-known challenge when working with nitrogen heterocycles.[6][14]

  • Key Optimization Parameters:

    • Ligand Choice is Critical: This is the most important variable. The ligand must be bulky enough to prevent catalyst dimerization and promote the crucial C-N reductive elimination step, while also being electron-rich enough to facilitate oxidative addition.

      • Recommendation: For coupling secondary amines like piperidine, biarylphosphine ligands are the gold standard. Start with ligands like Xantphos or Josiphos .[13][15] Xantphos, with its wide bite angle, is particularly effective in preventing catalyst inhibition and promoting reductive elimination.[16]

    • Base Selection: The base's role is to deprotonate the amine, but its strength and identity matter significantly.

      • Recommendation: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3][15] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ can be tried, but this will likely require a more active catalyst system and higher temperatures.

    • Solvent: Aprotic, non-coordinating solvents are preferred.

      • Recommendation: Toluene and 1,4-dioxane are the most common and reliable solvents for this transformation.[4][15]

Q5: Can I use an unprotected piperidine in a Buchwald-Hartwig amination?

A5: Yes, absolutely. The Buchwald-Hartwig amination is designed to work with primary and secondary amines, so unprotected piperidine is a standard substrate.[17] There is no need for an N-protecting group on the piperidine nucleophile. In fact, adding a protecting group would prevent the desired C-N bond formation.

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

The diagram below illustrates the fundamental steps common to both Suzuki and Buchwald-Hartwig reactions. Understanding this cycle is key to rational troubleshooting.

pd0 LPd(0) (Active Catalyst) ox_add Oxidative Addition pd2_int L(Ar)Pd(II)-X pd0->pd2_int Ar-X transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) pd2_couple L(Ar)Pd(II)-R or [L(Ar)Pd(II)-NHR'R'']+ pd2_int->pd2_couple R-M / Amine pd2_couple->pd0 Ar-R / Ar-Amine red_elim Reductive Elimination reagents1 Ar-X (Pyrimidinyl-Halide) reagents2 R-B(OR)2 (Suzuki) or NHR'R'' + Base (B-H) product Ar-R or Ar-NR'R'' (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Section 4: Experimental Protocols

The following are generalized, robust starting protocols. Remember that every substrate is unique, and optimization will likely be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrimidinyl halide (1.0 equiv), the piperidinyl boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times.[5]

  • Reagent Addition: Through the septum, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (if separate, 0.022 equiv). Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to a concentration of ~0.1 M).

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a positive flow of argon, add the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add the palladium precatalyst (e.g., Xantphos Pd G3, 0.02 equiv), the pyrimidinyl halide (1.0 equiv), and the piperidine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to ~0.2 M concentration).

  • Reaction & Monitoring: Seal the vial and heat to the desired temperature (e.g., 100 °C). Monitor by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding it to a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry the combined organic layers, and concentrate.[18]

  • Purification: Purify the crude material by flash column chromatography.

References

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2020). CoLab. Retrieved January 12, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2023). Synpacts. Retrieved January 12, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. Retrieved January 12, 2026, from [Link]

  • Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. (2011). PubMed. Retrieved January 12, 2026, from [Link]

Sources

Challenges in the multi-step synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the multi-step synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol and its analogs. This scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous drug candidates. However, its synthesis, while conceptually straightforward, is fraught with challenges that can impact yield, purity, and scalability.

This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems encountered in the lab. We will dissect the key synthetic steps, explain the chemical principles behind our recommended solutions, and provide validated protocols to streamline your research.

Overall Synthetic Workflow

The most common and reliable route to the target compound involves a three-stage process: protection of the piperidine core, nucleophilic aromatic substitution (SNAr), and final deprotection. Each stage presents unique challenges that must be carefully managed.

G cluster_0 Stage 1: Piperidine Core Preparation cluster_1 Stage 2: N-Arylation (SₙAr) cluster_2 Stage 3: Deprotection A Start: (Piperidin-4-yl)methanol B Step 1: N-Protection Reagent: (Boc)₂O A->B C Intermediate: N-Boc-(piperidin-4-yl)methanol B->C E Step 2: Coupling Reaction Base: NaH, K₂CO₃, or DIPEA C->E D Start: 2-Chloropyrimidine D->E F Intermediate: N-Boc-(1-(pyrimidin-2-yl)piperidin-4-yl)methanol E->F G Step 3: Acid-catalyzed Deprotection Reagent: TFA or HCl F->G H Final Product: This compound G->H G A Nucleophilic Attack B Meisenheimer Complex (Resonance Stabilized) Product Final Product + Cl⁻ B->Product Step 2 (Elimination) C Elimination of Leaving Group Start Piperidine-Nuc⁻ + 2-Cl-Pyrimidine Start->B Step 1 (Addition)

Technical Support Center: By-product Analysis in the Synthesis of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of by-product analysis in the synthesis of pyrimidine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth answers to frequently encountered challenges. Our goal is to empower you with the expertise to identify, understand, and mitigate the formation of impurities, ensuring the integrity and safety of your synthesized compounds.

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core structure.[1][2][3] However, the synthetic routes to these complex molecules, often involving powerful cross-coupling reactions, can lead to a variety of by-products. Even minor impurities can significantly impact the biological activity and toxicity of the final compound, making rigorous by-product analysis a critical aspect of drug development.[4][5]

This resource is structured to provide you with a comprehensive understanding of potential pitfalls and their solutions, grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is by-product analysis so critical in the synthesis of pyrimidine-based kinase inhibitors?

A1: By-product analysis is paramount for several key reasons:

  • Biological Activity: Impurities can possess their own pharmacological or toxicological effects, potentially leading to misleading structure-activity relationship (SAR) data and unforeseen adverse effects in preclinical and clinical studies.[4][6] The presence of even small amounts of a highly potent by-product can skew biological assay results.

  • Safety and Toxicity: Impurities can be toxic, even at trace levels. Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) guidelines, have strict limits on the levels of impurities in active pharmaceutical ingredients (APIs).[7][8][9]

  • Process Control and Reproducibility: Understanding by-product formation provides crucial insights into the reaction mechanism and helps in optimizing reaction conditions to improve yield, purity, and reproducibility, which is especially important during scale-up.[10]

  • Regulatory Compliance: Comprehensive impurity profiling is a regulatory requirement for new drug submissions.[11][12] The ICH Q3A/B guidelines mandate the reporting, identification, and qualification of impurities above certain thresholds.[7]

Q2: What are the most common sources of by-products in pyrimidine-based kinase inhibitor synthesis?

A2: By-products can originate from various sources throughout the synthetic process:

  • Starting Materials: Impurities present in the initial reactants can be carried through the synthesis or even catalyze side reactions.[10]

  • Side Reactions: Competing reaction pathways can lead to the formation of undesired products. Common examples include self-condensation of starting materials, over-reaction, or incomplete reactions.[10]

  • Reagents and Catalysts: Residues from reagents, ligands, and catalysts can remain in the final product.[12]

  • Degradation: The desired product may degrade under the reaction or work-up conditions, or during storage.[11]

Specific By-products in Key Reactions

Q3: We are using a Suzuki-Miyaura coupling to introduce an aryl group onto our pyrimidine core and are observing an impurity with a mass corresponding to the starting pyrimidine halide plus a hydrogen atom. What is this by-product and how can we minimize it?

A3: This is a common by-product known as a hydrodehalogenation product. It arises from a competing reaction pathway within the Suzuki-Miyaura catalytic cycle.

  • Mechanism: Instead of reductive elimination of the desired coupled product from the Pd(II) intermediate, a β-hydride elimination can occur, or the intermediate can react with a hydrogen source in the reaction mixture, leading to the replacement of the halide with a hydrogen atom.

  • Troubleshooting Strategies:

    • Optimize the Base: The choice and stoichiometry of the base are critical. A weaker base or a different base system (e.g., K3PO4 instead of Na2CO3) may suppress this side reaction.

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired coupling over hydrodehalogenation.

    • Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of the desired and undesired pathways. Experiment with different ligands to find one that promotes the desired reductive elimination.

    • Purity of Reagents and Solvents: Ensure that all reagents and solvents are anhydrous and free of potential hydrogen donors.

Q4: In our Buchwald-Hartwig amination step to couple a primary amine to a chloropyrimidine, we are seeing a significant amount of a by-product where the chlorine has been replaced by a hydroxyl group. What is causing this?

A4: The formation of a hydroxypyrimidine by-product during a Buchwald-Hartwig amination is typically due to a competing hydrolysis reaction.

  • Mechanism: The palladium catalyst can activate the C-Cl bond, making it susceptible to nucleophilic attack by hydroxide ions present in the reaction mixture. This is more likely to occur if a strong base like NaOH or KOH is used in the presence of water.

  • Troubleshooting Strategies:

    • Use a Non-nucleophilic Base: Employ a non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3).

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

    • Base Stoichiometry: Use the minimum effective amount of base to avoid creating a highly basic environment that could promote hydrolysis.

    • Temperature Control: Running the reaction at a lower temperature may reduce the rate of the hydrolysis side reaction.

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis

Issue: Your HPLC chromatogram shows several unexpected peaks in addition to your desired product.

G start Unexpected Peaks in HPLC check_blanks 1. Analyze Blanks (Solvent, Mobile Phase) start->check_blanks known_impurities 2. Compare with Known Impurities (Starting Materials, Reagents) check_blanks->known_impurities Peaks are real lcms_analysis 3. Perform LC-MS Analysis known_impurities->lcms_analysis Peaks are unknown mass_match Does Mass Match Expected By-product? lcms_analysis->mass_match nmr_analysis 4. Isolate and Perform NMR Analysis mass_match->nmr_analysis No remediate 6. Remediate Synthesis mass_match->remediate Yes structure_elucidation 5. Elucidate Structure nmr_analysis->structure_elucidation structure_elucidation->remediate

Caption: Workflow for Investigating Unexpected HPLC Peaks.

Step-by-Step Troubleshooting:

  • Analyze Blanks: Inject your solvent and mobile phase blanks to ensure the unexpected peaks are not artifacts from the system or solvents.

  • Compare with Known Impurities: Inject samples of your starting materials and key reagents to see if any of the unexpected peaks correspond to these.

  • Perform LC-MS Analysis: This is the most direct way to get molecular weight information for the unknown peaks.[13] High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.

  • Hypothesize By-product Structures: Based on the mass data and your knowledge of the reaction chemistry, hypothesize potential by-product structures. Consider common side reactions like dimerization, hydrolysis, over-alkylation/arylation, or reactions with the solvent.

  • Isolate and Characterize: If an impurity is present at a significant level (as defined by ICH guidelines), it may need to be isolated (e.g., by preparative HPLC) and its structure confirmed by NMR spectroscopy.[14][15]

  • Remediate the Synthesis: Once the by-product is identified, modify the reaction conditions (e.g., temperature, stoichiometry, catalyst, base, solvent) to minimize its formation.

Guide 2: Poor Yield and Complex Reaction Mixture

Issue: The yield of your desired pyrimidine-based kinase inhibitor is low, and the crude product is a complex mixture.

Step-by-Step Troubleshooting:

  • Re-evaluate Starting Material Purity: Impurities in starting materials can inhibit the catalyst or promote side reactions.[10] Verify the purity of your starting materials using appropriate analytical techniques.

  • Optimize Reaction Conditions Systematically:

    • Temperature: Both too low and too high temperatures can be detrimental. A lower temperature may not provide enough energy for the reaction to proceed, while a higher temperature can lead to degradation and side reactions.

    • Concentration: Changes in concentration can affect reaction kinetics. Inefficient mixing in larger-scale reactions can create "hot spots" leading to by-product formation.[10]

    • Catalyst/Ligand Screening: For cross-coupling reactions, the choice of catalyst and ligand is crucial. Screen a panel of catalysts and ligands to identify the optimal combination for your specific substrates.

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon) if any of the reactants, intermediates, or the product are sensitive to oxygen or moisture.[10]

  • Order of Addition: The order in which reagents are added can sometimes influence the outcome of the reaction. Consider adding the catalyst or a key reagent slowly to control the reaction rate and exotherm.[10]

Analytical Protocols

Protocol 1: General HPLC-MS Method for By-product Profiling

This protocol provides a starting point for developing a robust HPLC-MS method for the analysis of pyrimidine-based kinase inhibitors and their by-products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[16]

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap).[16]

Columns and Mobile Phases:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

Sample Preparation:

  • Accurately weigh a small amount of your crude or purified sample.

  • Dissolve in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Sample Preparation for NMR Structural Elucidation

Objective: To prepare a sample of an isolated impurity for structural analysis by 1H and 13C NMR.[14]

Materials:

  • Isolated impurity (typically >1 mg)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4)

  • NMR tube

  • Pipettes and vials

Procedure:

  • Ensure the isolated impurity is dry and free of residual solvents from purification. This can be achieved by drying under high vacuum.

  • Choose an appropriate deuterated solvent in which the impurity is soluble. DMSO-d6 is a good starting point for many heterocyclic compounds.

  • Dissolve approximately 1-5 mg of the impurity in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.

  • Transfer the solution to a clean NMR tube.

  • Acquire standard 1D NMR spectra (1H, 13C) and consider 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures to aid in complete structural elucidation.

Common By-products and Their Characteristics

By-product TypeCommon Formation ReactionMass Change from PrecursorAnalytical Notes
Hydrodehalogenation Suzuki-Miyaura, Buchwald-Hartwig-(Halogen) + HLoss of halogen isotope pattern in MS.
Homocoupling Suzuki-MiyauraDimer of boronic acid starting materialM+ corresponding to the dimer.
Hydrolysis Buchwald-Hartwig, SNAr-Halogen + OHM+17 (for Cl to OH) or M-1 (for Br to OH).
Oxidation General+16 (addition of O)Often seen on electron-rich rings or benzylic positions.
N-Oxides General+16 (addition of O)Common with nitrogen-containing heterocycles.
Incomplete Reaction All0 (Starting material remains)Co-elution can be an issue.

Conclusion

A thorough understanding and proactive approach to by-product analysis are indispensable in the successful development of pyrimidine-based kinase inhibitors. By anticipating potential side reactions, employing robust analytical techniques for identification, and systematically optimizing reaction conditions, researchers can ensure the quality, safety, and efficacy of these life-saving therapeutics. This guide serves as a foundational resource to aid in these critical endeavors. For further inquiries, please do not hesitate to contact our technical support team.

References

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  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • (2020, December 15). Regulatory aspects of Impurity profiling. ijdra.
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  • PubMed. (1996). Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy.
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  • Pharmaguideline. (n.d.). Different Techniques of Analysis.
  • PubMed. (n.d.). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry.
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  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • PMC - NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
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  • Organic Chemistry Portal. (2009). Single-Step Synthesis of Pyrimidine Derivatives.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
  • AIP Publishing. (2023, September 29). Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA.
  • PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
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  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry.
  • Waters. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
  • ResearchGate. (n.d.). (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?.
  • PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
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Validation & Comparative

A Technical Guide to (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol and Alternative Linkers in Bifunctional Degraders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount. These molecules comprise a warhead targeting a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties. The linker, far from being a passive tether, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an in-depth comparison of the heterocyclic linker, (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol, with alternative linker classes, supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Design

The linker's architecture—its length, rigidity, and chemical composition—profoundly impacts the overall performance of a PROTAC.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[1] Furthermore, the linker significantly influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, with properties such as solubility and cell permeability being heavily dependent on its structure.[2][3]

This compound: A Rigid Heterocyclic Linker

The this compound moiety represents a class of rigid linkers that have gained prominence in the design of potent and orally bioavailable PROTACs. The inherent rigidity of the piperidine ring can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty associated with binding.[1][4] The pyrimidine group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the ternary complex.

The incorporation of such heterocyclic scaffolds is a strategic approach to modulate the physicochemical properties of a PROTAC.[5] By replacing flexible alkyl or polyethylene glycol (PEG) chains with more rigid structures, it is often possible to enhance metabolic stability and improve pharmacokinetic parameters.[6]

Comparative Analysis with Alternative Linkers

The choice of linker is a multi-parameter optimization problem. While rigid linkers like this compound offer distinct advantages, other linker classes may be more suitable depending on the specific target and E3 ligase pair.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most common flexible linkers used in initial PROTAC design due to their synthetic tractability and the ease with which their length can be varied.

  • Alkyl Chains: These non-polar linkers can enhance passive cell permeability. However, their hydrophobicity can lead to poor aqueous solubility, which can be a significant hurdle in drug development.

  • PEG Chains: The inclusion of ethylene glycol units increases the hydrophilicity and aqueous solubility of the PROTAC. This can be advantageous for improving bioavailability. However, longer PEG chains can sometimes lead to increased metabolic lability.

Rigid Linkers: Piperidine and Piperazine Derivatives

Saturated heterocyclic linkers, such as those based on piperidine and piperazine, are increasingly employed to confer rigidity and improve drug-like properties.[2][4]

  • Piperidine Linkers: As a single basic amine, piperidine provides a rigid scaffold that can enhance metabolic stability.[4] Its defined conformational geometry can lead to a more precise spatial orientation of the warhead and E3 ligase ligand.

  • Piperazine Linkers: Containing two nitrogen atoms, piperazine offers the potential for improved aqueous solubility through protonation at physiological pH.[2] This property can be finely tuned by the chemical environment surrounding the piperazine ring.

The clinical candidates ARV-110 and ARV-471 are notable examples where an initial flexible linker was replaced with a more rigid structure incorporating both piperidine and piperazine moieties, leading to significant improvements in metabolic stability and potency.[4]

Data-Driven Comparison of Linker Performance

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
Piperazine-basedBRD4CRBN< 5> 90MV4-11[7]
Piperidine/PiperazineARCRBN< 10> 95LNCaP[8]
Flexible PEGBRD4VHL7.5> 90PC3[9]
Electrophilic (SNAr)BRD4DCAF11/16< 0.01> 95MOLT-4[10]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line, treatment time, and experimental conditions. Direct comparison across different studies should be made with caution.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and evaluation of PROTACs. Below are detailed methodologies for key experiments.

Synthesis of this compound

This protocol describes a general synthesis for the linker moiety.

Diagram of Synthetic Pathway:

G cluster_0 Synthesis of this compound cluster_reagents1 cluster_reagents2 A Ethyl isonipecotate C Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate A->C Nucleophilic Aromatic Substitution B 2-Chloropyrimidine B->C D This compound C->D Reduction R1 Base (e.g., K2CO3) Solvent (e.g., DMF) R2 Reducing Agent (e.g., LiAlH4) Solvent (e.g., THF)

Caption: General synthetic scheme for this compound.

Materials:

  • Ethyl isonipecotate

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate.

    • To a solution of ethyl isonipecotate (1.0 eq) in DMF, add 2-chloropyrimidine (1.1 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate.

  • Step 2: Synthesis of this compound.

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH solution, and then more water.

    • Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Western Blot for Protein Degradation

This is the most common assay to quantify the reduction of a target protein in cells following PROTAC treatment.

Diagram of Western Blot Workflow:

G cluster_1 Western Blot Workflow for PROTAC Evaluation A Cell Seeding B PROTAC Treatment (Dose-Response and Time-Course) A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (Target Protein & Loading Control) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis (Quantification of Band Intensity) J->K

Caption: Step-by-step workflow for Western blot analysis of protein degradation.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC or vehicle for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, load onto an SDS-PAGE gel, and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the percentage of protein degradation.

Conclusion and Future Perspectives

The choice of linker is a critical decision in the design of effective PROTACs. The this compound linker, as a member of the rigid heterocyclic class, offers significant potential for enhancing metabolic stability and optimizing the conformational rigidity required for potent protein degradation. While direct head-to-head comparative studies with a broad range of other linkers are still emerging, the available data on related piperidine- and piperazine-containing linkers underscore the value of this design strategy.

Future advancements in computational modeling and structural biology will undoubtedly provide deeper insights into the complex interplay between the linker, the target protein, and the E3 ligase. This will enable a more rational, structure-guided approach to linker design, moving beyond empirical screening and accelerating the development of novel and more effective targeted protein degraders.

References

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  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2024). PMC. [Link]

  • Discovery of electrophilic degraders that exploit SNAr chemistry. (2023). PMC. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC. [Link]

  • Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. (2021). PubMed. [Link]

  • Physicochemical Properties and in Vitro Potencies of 1. (2020). ResearchGate. [Link]

  • Structure-guided discovery of novel potent and efficacious proteolysis targeting chimera (PROTAC) degrader of BRD4. (2021). PubMed. [Link]

  • Discovery of highly potent dual GSPT1/BRD4 degraders with anti-AML activity. (2025). ResearchGate. [Link]

  • Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. (2015). ACS Chemical Biology. [Link]

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  • Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. (2022). MDPI. [Link]

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. (2022). PMC. [Link]

  • Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. (2023). PubMed. [Link]

  • Design, synthesis, and biological evaluation of small molecule PROTACs for potential anticancer effects. (2021). ResearchGate. [Link]

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  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023). ResearchGate. [Link]

  • Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. (2018). PMC. [Link]

  • Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. (2023). PubMed. [Link]

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A Researcher's Guide to the In Vitro Validation of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol: A Comparative Approach to Unveiling Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. The pyrimidine and piperidine moieties, in particular, are privileged structures, frequently appearing in molecules designed to interact with a wide array of biological targets.[1][2] The compound (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol, with its unique combination of these two key pharmacophores, represents a promising, yet underexplored, candidate for novel therapeutic development. While its specific biological activities are not extensively documented in publicly available literature, its structural alerts suggest a high probability of interaction with key cellular signaling pathways, particularly protein kinases.[3][4]

This guide provides a comprehensive, technically-grounded framework for the in vitro validation of this compound. As Senior Application Scientists, we emphasize not just the 'how,' but the 'why' behind each experimental choice, ensuring a robust and self-validating workflow. We will compare the proposed validation strategy and hypothetical outcomes for our compound of interest with established data for well-characterized kinase inhibitors that share structural similarities, providing a clear roadmap for researchers seeking to unlock the therapeutic potential of this and other novel chemical entities.

Part 1: Foundational Strategy - Target Hypothesis and Initial Profiling

The initial step in validating a novel compound is to form a plausible hypothesis about its biological target. The pyrimidine ring is a well-established ATP-mimetic scaffold, frequently found in kinase inhibitors.[4] The piperidine ring, on the other hand, often contributes to solubility and can be tailored to achieve specific interactions with the target protein.[1] Therefore, a logical starting point for the in vitro validation of this compound is to screen it against a panel of protein kinases.

A broad-based initial screen, such as Eurofins Discovery's KINOMEscan™, which utilizes a competitive binding assay, can provide a rapid and comprehensive overview of the compound's kinase selectivity profile.[5] This approach measures the ability of the test compound to displace a ligand from the active site of over 480 kinases, providing a quantitative measure of binding affinity (Kd).

Experimental Workflow: Initial Kinase Panel Screening

G cluster_0 Compound Preparation cluster_1 Primary Screen cluster_2 Data Analysis cluster_3 Hit Selection compound This compound (Stock Solution in DMSO) kinase_panel Broad Kinase Panel (e.g., KINOMEscan™) compound->kinase_panel Single high concentration data_analysis Determine Binding Affinities (Kd) Identify Primary Hits kinase_panel->data_analysis Binding data hit_selection Select Potent and Selective Kinase Targets for Follow-up data_analysis->hit_selection Prioritized list

Caption: Initial kinase screening workflow.

Part 2: In-Depth Validation - From Binding to Cellular Function

Once primary kinase targets have been identified, the next phase of validation involves a more focused and multi-faceted approach to confirm the initial findings and elucidate the compound's mechanism of action. This involves orthogonal biochemical assays and a transition to cell-based models.

Biochemical Confirmation and Potency Determination

It is crucial to confirm the binding data from the primary screen with a functional enzymatic assay. Radiometric or luminescence-based in vitro kinase activity assays, such as the KinaseProfiler™ platform, are considered the gold standard.[5] These assays directly measure the inhibition of substrate phosphorylation by the test compound, providing an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Detailed Protocol: In Vitro Kinase Activity Assay (Example: Luminescence-based)

  • Reagent Preparation : Prepare assay buffer, kinase, substrate, and ATP solutions. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure physiologically relevant and comparable IC50 values.[6]

  • Compound Dilution : Perform a serial dilution of this compound to create a dose-response curve.

  • Kinase Reaction : In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of the test compound.

  • Initiation : Start the reaction by adding ATP. Incubate at room temperature for a specified time.

  • Detection : Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

  • Data Analysis : Measure luminescence using a plate reader and plot the results to determine the IC50 value.

Cellular Activity and Cytotoxicity Assessment

A compound's biochemical potency does not always translate to cellular efficacy. Therefore, it is essential to assess the activity of this compound in a relevant cellular context. This involves selecting cell lines where the target kinase is known to play a critical role in proliferation or survival.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of a compound.[8]

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding : Plate cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.[9]

  • Compound Treatment : Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO).

  • Incubation : Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Validation Workflow: From Biochemical Potency to Cellular Efficacy

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Mechanism of Action biochem_assay In Vitro Kinase Activity Assay (e.g., Radiometric, Luminescence) ic50 Determine IC50 Value biochem_assay->ic50 cell_assay Cell-Based Assays (e.g., MTT, CellTiter-Glo) ic50->cell_assay Guide concentration range gi50 Determine GI50 Value cell_assay->gi50 western_blot Western Blot for Phospho-Substrate gi50->western_blot Effective concentrations target_engagement Confirm Target Engagement in Cells western_blot->target_engagement

Caption: A streamlined workflow for in-depth validation.

Part 3: Comparative Analysis - Benchmarking Against the Field

To contextualize the potential of this compound, its in vitro activity should be compared with that of known inhibitors targeting the same kinases or possessing similar structural scaffolds. For this guide, we will use hypothetical data for our compound of interest and compare it to published data for established pyrimidine-based kinase inhibitors.

Let's hypothesize that our initial screening identified Aurora Kinase A and B as primary targets for this compound. We can then compare its performance against known Aurora kinase inhibitors.

Table 1: Comparative In Vitro Activity Profile

CompoundTarget Kinase(s)Biochemical IC50 (µM)Cell LineCellular GI50 (µM)Reference
This compound Aurora A, Aurora BHypothetical: 0.05 (A), 0.12 (B)U937 (Leukemia)Hypothetical: 0.5N/A
N-trisubstituted pyrimidine derivative Aurora A, Aurora B0.0071 (A), 0.019 (B)U937 (Leukemia)Not Specified[4]
Pyrazolo[3,4-d]pyrimidine derivative Not SpecifiedNot SpecifiedMCF-7 (Breast)11 - 12[4]
Erlotinib (for comparison) EGFR0.002A549 (Lung)15.83[9]

This comparative table immediately highlights the relative potency and potential of the novel compound. It also underscores the importance of evaluating both biochemical and cellular activity, as a potent biochemical inhibitor may not always exhibit strong cellular effects due to factors like cell permeability or efflux.

Part 4: Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring the selectivity of a compound to minimize off-target effects and potential toxicity. The initial broad kinase panel screen provides a preliminary view of selectivity. However, for promising lead compounds, a more focused counter-screening against closely related kinases and other relevant targets is warranted.

For instance, if this compound is a potent Aurora kinase inhibitor, it should be tested against other members of the AGC kinase family to confirm its selectivity.

Conclusion and Future Directions

The in vitro validation of a novel compound like this compound is a systematic and multi-step process that moves from broad, high-throughput screening to focused, mechanistic studies. By hypothesizing a target class based on chemical structure, employing a logical cascade of biochemical and cellular assays, and continually benchmarking against established alternatives, researchers can efficiently and robustly characterize the biological activity of new chemical entities.

The framework presented in this guide provides a clear path forward for elucidating the therapeutic potential of this compound. Positive outcomes from this in vitro validation cascade would provide a strong rationale for advancing the compound into more complex cellular models, and eventually, in vivo studies. The journey from a promising scaffold to a clinically viable drug is long, but it begins with rigorous and well-designed in vitro validation.

References

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]

  • Klafki, H. W., Staufenbiel, M., & Jucker, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4897. Retrieved from [Link]

  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein - PMC. (n.d.). Retrieved from [Link]

  • In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy | ACS Omega. (n.d.). Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH. Retrieved from [Link]

  • (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 2-hydroxymethyl-4-piperidino-pyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15). Retrieved from [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024, January 2). RSC Publishing. Retrieved from [Link]

  • Full article: Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties. (n.d.). Taylor & Francis Online. Retrieved from [Link]

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  • [4-(4-Isoquinolin-1-yl-piperazin-1-yl)-pyrimidin-2-yl]-methanol. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol, a molecule with significant potential as a scaffold in medicinal chemistry, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm its structure, grounded in both theoretical principles and practical application. We will explore not only how each technique provides a piece of the structural puzzle but also why specific experimental choices are made, ensuring a self-validating analytical workflow.

The Molecular Structure in Question

This compound is a bifunctional molecule featuring a pyrimidine ring attached to a piperidine core, which is further substituted with a hydroxymethyl group. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol [1]. The structural hypothesis we aim to confirm is depicted below:

this compound structure

Our analytical challenge is to verify the connectivity of these rings, the position of the substituents, and the presence of all key functional groups.

Primary Analytical Methods: A Symphony of Spectra

No single technique can provide absolute structural proof. Instead, we rely on the convergence of data from multiple orthogonal methods. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution[2][3]. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2][4]

Causality of Method Choice: We employ both ¹H and ¹³C NMR to create a complete carbon-hydrogen framework. ¹H NMR gives us information about the number of different types of protons and their neighboring environments through spin-spin coupling, while ¹³C NMR reveals the number and types of carbon atoms[2][5].

Figure 1: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum provides a wealth of information through chemical shift (δ), integration, and multiplicity (splitting pattern)[6].

Predicted Signal (δ, ppm) Multiplicity Integration Assignment Rationale
~8.3Doublet2HH-4', H-6' (Pyrimidine)Protons on the electron-deficient pyrimidine ring are significantly deshielded and appear far downfield. They are coupled to the H-5' proton.
~6.5Triplet1HH-5' (Pyrimidine)This proton is coupled to the two equivalent H-4' and H-6' protons, resulting in a triplet.
~4.6Doublet2HH-2, H-6 (Piperidine, axial)These protons are adjacent to the electron-withdrawing pyrimidine-substituted nitrogen, shifting them downfield.
~3.5Doublet2HH-7 (CH₂OH)Protons on the carbon bearing the hydroxyl group. Coupled to the H-4 proton.
~2.9Triplet2HH-2, H-6 (Piperidine, equatorial)Equatorial protons are typically slightly less shielded than their axial counterparts.
~2.5Singlet (broad)1HOHThe hydroxyl proton is exchangeable and often appears as a broad singlet. Its position can vary.
~1.8Multiplet1HH-4 (Piperidine)This proton is in a complex environment, coupled to both the H-3/H-5 protons and the H-7 protons.
~1.7Multiplet2HH-3, H-5 (Piperidine, axial)Axial protons on the piperidine ring.
~1.2Multiplet2HH-3, H-5 (Piperidine, equatorial)Equatorial protons on the piperidine ring.

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Predicted Signal (δ, ppm) Assignment Rationale
~162C-2' (Pyrimidine)Carbon atom directly bonded to two nitrogen atoms in the pyrimidine ring is highly deshielded.
~158C-4', C-6' (Pyrimidine)Equivalent carbons in the pyrimidine ring, deshielded by adjacent nitrogen atoms.
~110C-5' (Pyrimidine)The CH carbon of the pyrimidine ring, appearing at a characteristic upfield position for aromatic carbons.
~68C-7 (CH₂OH)Carbon attached to the electronegative oxygen atom.
~45C-2, C-6 (Piperidine)Carbons adjacent to the nitrogen atom are shifted downfield.
~40C-4 (Piperidine)The methine carbon of the piperidine ring.
~30C-3, C-5 (Piperidine)Aliphatic carbons of the piperidine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation[7][8].

Causality of Method Choice: This method is chosen for its ability to quickly confirm the presence of key functional groups, specifically the alcohol (O-H) and the aromatic (C=N, C=C) moieties, which are critical components of the target structure.

Figure 2: Typical workflow for FT-IR analysis using an ATR accessory.

The IR spectrum is analyzed by identifying characteristic absorption bands.

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance for Structure Confirmation
3600-3200 (Broad)O-H StretchAlcoholConfirms the presence of the crucial hydroxyl group[7][9]. The broadness is due to hydrogen bonding.
3100-3000C-H Stretch (sp²)Pyrimidine RingIndicates the presence of aromatic C-H bonds.
2960-2850C-H Stretch (sp³)Piperidine Ring & CH₂Confirms the aliphatic portions of the molecule.
1600-1450C=N and C=C StretchPyrimidine RingThese absorptions are characteristic of the aromatic pyrimidine ring system[10].
1250-1050C-N StretchPiperidine AmineStrong band confirming the C-N bond of the tertiary amine in the piperidine ring.
1050-1000C-O StretchPrimary AlcoholConfirms the C-O single bond of the hydroxymethyl group.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern[11][12].

Causality of Method Choice: We use high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to obtain an accurate mass of the protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the molecular formula[13]. Tandem MS (MS/MS) on this precursor ion helps to piece together the structure by analyzing how the molecule breaks apart[5][14].

Figure 4: Logical flow for structural confirmation.

FT-IR confirms the presence of the alcohol and aromatic ring. High-resolution mass spectrometry validates the molecular formula and shows fragmentation consistent with the proposed structure, such as the loss of water. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive blueprint, mapping out the carbon-hydrogen framework and confirming the precise connectivity between the pyrimidine ring, the piperidine core, and the hydroxymethyl substituent. The convergence of these independent lines of evidence provides unshakable confidence in the assigned structure, a critical step in advancing this molecule through the drug development pipeline.

References

  • BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
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  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018-08-15). [Link]

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  • Dummies. How to Identify Alcohols and Amines in the IR Spectrum. (2016-03-26). [Link]

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  • YouTube. Interpretation of IR spectra (alcohols,amines and carbonyl compounds). (2021-07-13). [Link]

  • Preprints.org. Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. [Link]

  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. (2024-09-30). [Link]

  • Taylor & Francis. Structure elucidation – Knowledge and References. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Royal Society of Chemistry. RSC Advances. [Link]

  • ResearchGate. Synthesis and Crystal Structure of [1-(Toluene4Sulfonyl)-Piperidin-4-yl]Methanol. (2025-08-10). [Link]

  • De La Salle University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • YouTube. Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. (2013-07-08). [Link]

  • PubChemLite. [1-(pyrimidin-4-yl)piperidin-2-yl]methanol. [Link]

  • PubChem. 4-Piperidinemethanol. [Link]

  • Chemistry LibreTexts. 5: Analytical Methods for Structure Elucidation. (2021-05-12). [Link]

  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025-12-01). [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]

  • ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and.... [Link]

  • PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. (2020-05-30). [Link]

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The Isomeric Dichotomy: A Head-to-Head Comparison of Pyrimidin-2-yl vs. Pyrimidin-4-yl Scaffolds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a privileged core in a multitude of therapeutic agents.[1] The strategic placement of substituents on this six-membered heterocycle profoundly dictates its biological activity.[1][2] Among the various substitution patterns, the distinction between pyrimidin-2-yl and pyrimidin-4-yl isomers is a critical determinant of a compound's pharmacological profile, influencing everything from target affinity and selectivity to pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of these two isomeric scaffolds, supported by experimental data, to inform rational drug design and development.

The Decisive Role of Nitrogen Position in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, and the pyrimidine ring is a common motif in kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bonds with the kinase hinge region. The positioning of the exocyclic amino group, a key pharmacophore, at either the 2- or 4-position of the pyrimidine ring can dramatically alter the geometry of these interactions, leading to significant differences in inhibitory potency.

A compelling case study illustrating this principle is the development of Epidermal Growth Factor Receptor (EGFR) inhibitors based on a pyrido[d]pyrimidine scaffold. Research directly comparing the four possible isomeric series of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines revealed a stark differentiation in their ability to inhibit EGFR tyrosine kinase activity.

The inhibitory potency was found to be highly dependent on the arrangement of the nitrogen atoms within the fused pyrimidine system, which dictates the position of the key anilino side chain. The pyrido[3,4-d] and pyrido[4,3-d] isomers, which present the anilino group in a manner analogous to a 4-substituted pyrimidine, were the most potent. In contrast, the pyrido[2,3-d] isomers, analogous to a 2-substituted pyrimidine, were the least active.[3]

Comparative Biological Data: EGFR Kinase Inhibition
Isomeric ScaffoldRepresentative CompoundEGFR IC50 (nM)[3]
Pyrido[3,4-d]pyrimidine (4-yl analogue)6-(methylamino)pyrido[3,4-d]pyrimidine0.008
Pyrido[4,3-d]pyrimidine (4-yl analogue)7-(methylamino)pyrido[4,3-d]pyrimidine0.13
Pyrido[3,2-d]pyrimidine7-substituted analogueLess potent
Pyrido[2,3-d]pyrimidine (2-yl analogue)7-substituted analogueLeast active

This substantial difference in potency underscores the critical role of the substituent's position. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, and their location relative to the exocyclic amino group and the rest of the molecule dictates the optimal orientation for binding within the ATP pocket of the kinase.

Structure-Activity Relationship (SAR): A Tale of Two Isomers

The differential activity of pyrimidin-2-yl and pyrimidin-4-yl isomers is a recurring theme in kinase inhibitor design. The 2-aminopyrimidine and 4-aminopyrimidine moieties are both recognized as effective hinge-binding motifs, yet subtle differences in their electronic properties and steric profiles can be exploited to achieve desired potency and selectivity.

Experimental Workflows and Methodologies

To ensure the scientific integrity of comparative studies, rigorous and standardized biological assays are paramount. Below are detailed protocols for key experiments typically employed in the evaluation of pyrimidine-based kinase inhibitors.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (EGFR Tyrosine Kinase)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (pyrimidin-2-yl and pyrimidin-4-yl isomers)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Radiolabeled ATP ([γ-³²P]ATP)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, combine the assay buffer, recombinant EGFR kinase, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, and the poly(Glu, Tyr) substrate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol 2: Cell-Based EGFR Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block the autophosphorylation of EGFR in a cellular context, providing a measure of its target engagement and cellular potency.

Materials:

  • A431 human epidermoid carcinoma cells (overexpress EGFR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibody against phosphorylated EGFR (pY1068)

  • Primary antibody against total EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus

Procedure:

  • Seed A431 cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR autophosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-EGFR and total EGFR.

  • Incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.

  • Determine the IC50 for inhibition of EGFR autophosphorylation.

Visualizing the Interaction: Kinase Hinge Binding

The fundamental difference in the biological activity of pyrimidin-2-yl and pyrimidin-4-yl isomers often lies in their distinct hydrogen bonding patterns with the kinase hinge region.

G cluster_0 Pyrimidin-4-yl Isomer cluster_1 Pyrimidin-2-yl Isomer Kinase_Hinge_4 Kinase Hinge (e.g., Met NH) N1_4 N1 Kinase_Hinge_4->N1_4 H-bond Pyrimidine_Ring_4 Pyrimidine Pyrimidine_Ring_4->Kinase_Hinge_4 H-bond N3_4 N3 NH_4 NH R_4 R Kinase_Hinge_2 Kinase Hinge (e.g., Met NH) N1_2 N1 Kinase_Hinge_2->N1_2 H-bond Pyrimidine_Ring_2 Pyrimidine N3_2 N3 NH_2 NH NH_2->Kinase_Hinge_2 H-bond R_2 R

Caption: Generalized hydrogen bonding patterns of pyrimidin-4-yl and pyrimidin-2-yl isomers with a kinase hinge region.

Conclusion: Strategic Isomer Selection in Drug Discovery

The choice between a pyrimidin-2-yl and a pyrimidin-4-yl scaffold is a critical decision in the design of bioactive molecules. As demonstrated by the case of EGFR inhibitors, this seemingly subtle structural change can lead to orders of magnitude differences in biological activity. The superior performance of the 4-substituted analogues in this context highlights the importance of precise positioning of key pharmacophoric elements to achieve optimal target engagement.

While the 2-aminopyrimidine moiety is a well-established and successful motif in many approved kinase inhibitors, the data suggests that a systematic evaluation of the corresponding 4-aminopyrimidine isomer should be an integral part of the lead optimization process. This head-to-head comparison can unveil significant improvements in potency and selectivity, ultimately leading to the development of more effective and safer therapeutics. Researchers and drug development professionals are encouraged to consider this isomeric dichotomy early in the discovery pipeline to fully exploit the chemical space and unlock the full potential of the versatile pyrimidine scaffold.

References

  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 945-967. [Link][1]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link][2]

  • Bridges, A. J., et al. (1998). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(22), 4365–4377. [Link][3]

Sources

The (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine ring is a foundational motif in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] When coupled with a piperidine moiety, it forms a versatile scaffold that has been extensively explored for the development of novel therapeutics. This guide focuses on a specific, promising class of these compounds: (1-(pyrimidin-2-yl)piperidin-4-yl)methanol derivatives. These molecules have garnered significant interest for their potent and diverse biological activities, particularly as kinase inhibitors with applications in oncology.[3]

This in-depth technical guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and related analogues. We will delve into their synthesis, compare their biological activities against various targets with supporting experimental data, and provide detailed protocols for their evaluation.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine and piperidine rings. While a single comprehensive study on a complete series of these exact derivatives is not publicly available, by synthesizing data from studies on closely related analogues, we can elucidate key SAR principles.

Kinase Inhibitory Activity

The aberrant activity of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Derivatives of the pyrimidine-piperidine scaffold have been investigated as inhibitors of several key kinases involved in oncogenic signaling pathways, including Aurora kinases, CHK1, ALK, and ROS1.[3][4]

Aurora Kinase Inhibition:

Aurora kinases are critical regulators of mitosis, and their overexpression is common in human cancers. The table below summarizes the activity of some N-trisubstituted pyrimidine derivatives, highlighting the potent inhibition of Aurora A and B kinases.

Derivative ClassTarget KinaseCell LineIC50 (µM)Reference
N-trisubstituted pyrimidineAurora AU937 (Leukemia)0.0071[3]
N-trisubstituted pyrimidineAurora BU937 (Leukemia)0.019[3]

Checkpoint Kinase 1 (CHK1) Inhibition:

CHK1 is a key component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[2] The following table showcases the potency of a pyrazole-based CHK1 inhibitor.

DerivativeTarget KinaseIC50 (nM)Reference
Indeno[1,2-c]pyrazol-basedCHK10.55[2]

ALK and ROS1 Inhibition:

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that can be oncogenic drivers in non-small cell lung cancer. The data below illustrates the activity of 2-amino-4-(1-piperidine) pyridine derivatives against wild-type and crizotinib-resistant ALK and ROS1 mutants.

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
2e ALKL1196M41.3H3122 (ALK-addicted)6.27[4]
ROS1G2032R104.7HCC78 (ROS1-addicted)10.71[4]
Crizotinib ALKL1196M~80--[4]
ROS1G2032R643.5--[4]
Anticancer Activity

The kinase inhibitory activity of these compounds translates into potent anti-proliferative effects against various cancer cell lines.

Derivative ClassCell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)11 - 12[3]
Pyrrolo[2,3-d]pyrimidineHepG2 (Liver) & others29 - 59[3]
Pyrimidine with aryl urea moietySW480 (Colon)11.08[5]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea with 1-methylpiperidin-4-ylMCF7 (Breast)< 3[6]
PC3 (Prostate)< 5[6]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on pyrimidine-piperidine and related scaffolds allows for the deduction of several key SAR principles:

  • Substituents on the Pyrimidine Ring: The nature of the substituent at the 2- and 4-positions of the pyrimidine ring is critical for kinase binding and overall activity. Often, an amino group at the 2-position, which can be further substituted, is beneficial.[6][7]

  • The Piperidine Moiety: The piperidine ring serves as a crucial linker and its substitution pattern can significantly impact potency and selectivity. The 4-hydroxymethyl group of the core scaffold is a key feature that can be further modified to optimize interactions with the target protein.

  • Fused Ring Systems: Fusing other heterocyclic rings, such as pyrazole or pyrrole, to the pyrimidine core can lead to highly potent and selective kinase inhibitors.[3]

SAR_Insights cluster_mods Key Modification Points Scaffold <this compound Core> Pyrimidine Scaffold->Pyrimidine Contains Piperidine Scaffold->Piperidine Contains Pyrimidine_Subs Pyrimidine->Pyrimidine_Subs Influenced by Methanol Piperidine->Methanol Substituted with Piperidine_Subs Piperidine->Piperidine_Subs Influenced by Methanol_Mod Methanol->Methanol_Mod Can be modified by Biological_Activity Pyrimidine_Subs->Biological_Activity Determines Potency & Selectivity Piperidine_Subs->Biological_Activity Impacts Pharmacokinetics Methanol_Mod->Biological_Activity Fine-tunes Binding

Caption: Key structural elements influencing the biological activity.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis Workflow

The synthesis of the target scaffold can be achieved through a convergent strategy.

Synthesis_Workflow start Start Materials step1 Synthesis of 2-chloropyrimidine start->step1 step2 Synthesis of (piperidin-4-yl)methanol start->step2 step3 Nucleophilic Aromatic Substitution (SNAr Reaction) step1->step3 step2->step3 final_product This compound step3->final_product purification Purification and Characterization final_product->purification

Caption: General synthetic workflow for the target scaffold.

Step-by-Step Synthesis of this compound:

  • Synthesis of 2-chloropyrimidine: This starting material can be synthesized from commercially available precursors such as uracil or barbituric acid through established chlorination procedures.

  • Synthesis of (piperidin-4-yl)methanol: This can be achieved by the reduction of ethyl piperidine-4-carboxylate using a suitable reducing agent like lithium aluminum hydride.

  • Coupling Reaction: 2-chloropyrimidine is reacted with (piperidin-4-yl)methanol in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF) at an elevated temperature to afford the desired product.

  • Purification: The final compound is purified by column chromatography on silica gel.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, high-throughput method for measuring kinase activity.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Kinase Reaction: Add the kinase, substrate, and any necessary cofactors to the wells containing the test compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.[3]

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.[3]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for 48-72 hours.[3]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[3]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors and anticancer agents. The structure-activity relationships discussed in this guide, derived from a comparative analysis of related compound series, provide a rational basis for the design of more potent and selective derivatives. The detailed experimental protocols offer a practical framework for researchers to synthesize and evaluate new compounds based on this promising scaffold. Further exploration of substitutions on both the pyrimidine and piperidine rings is warranted to fully exploit the therapeutic potential of this chemical class.

References

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (2011). PubMed. [Link]

  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (2020). PubMed. [Link]

  • Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. (2024). PubMed. [Link]

  • Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2021). Semantic Scholar. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). National Institutes of Health. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed. [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). PubMed. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). National Institutes of Health. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (n.d.). National Institutes of Health. [Link]

  • Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. (2024). PubMed. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). National Institutes of Health. [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed. [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. (2002). Semantic Scholar. [Link]

  • Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). (2014). National Institutes of Health. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. (2019). PubMed. [Link]

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Performance Benchmarking of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine ring is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] When coupled with a piperidine moiety, it creates a versatile structural motif capable of interacting with a diverse range of biological targets. This guide provides an in-depth comparative analysis of inhibitors based on the (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol scaffold and its close structural analogs. While published data on the specific biological activity of this compound itself is limited, a wealth of information exists for its derivatives, particularly in the realm of kinase and enzyme inhibition. This guide will synthesize this information to provide a clear framework for understanding the structure-activity relationships (SAR) and performance of this class of compounds.

The Pyrimidine-Piperidine Scaffold: A Privileged Structure in Drug Discovery

The combination of a pyrimidine and a piperidine ring offers a unique blend of properties that make it a "privileged scaffold" in medicinal chemistry. The pyrimidine core, an aromatic heterocycle, can engage in various interactions with protein targets, including hydrogen bonding and π-stacking. The piperidine ring, a saturated heterocycle, provides a three-dimensional structural element that can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. The methanol group at the 4-position of the piperidine can also serve as a key hydrogen bond donor or acceptor, or as a point for further chemical modification.

Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anticancer agents, antimicrobials, and modulators of the central nervous system.[1][2]

Comparative Analysis of Pyrimidine-Piperidine-Based Inhibitors

The performance of an inhibitor is a multifactorial equation involving potency, selectivity, and cellular activity. Below, we compare the performance of several classes of inhibitors that share the pyrimidine-piperidine or closely related scaffolds, targeting different protein classes.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a common feature in many approved kinase inhibitors.

Table 1: Performance of Pyrimidine-Piperidine Analogs as Kinase Inhibitors

Compound/ClassTarget Kinase(s)Key Structural FeaturesPotency (IC50)Cellular ActivityReference
AZD5363AktPyrrolo[2,3-d]pyrimidine core with a substituted piperidinePotent (nanomolar range)In vivo tumor growth inhibition[3]
Macrocyclic 2,4-diaminopyrimidinesHPK1Macrocyclic structure constraining the 2,4-diaminopyrimidine1.0 nM (Compound 21)Enhanced IL-2 secretion in Jurkat T cells[4]
Pyrimidin-4-yl-1H-imidazole derivativesCRAFImidazole group attached to the pyrimidine0.62 µM (Compound 7a)Antiproliferative activity in melanoma cell lines[5]
Pyrimidine-4-yl-ethanol derivativesROS1Ethanol side chain on the pyrimidineNot specified---[6]
  • Analysis: The data highlights the versatility of the pyrimidine core in targeting different kinases. The addition of a pyrrolo group to the pyrimidine in AZD5363 leads to a potent Akt inhibitor with demonstrated in vivo efficacy.[3] This suggests that fusing the pyrimidine with other heterocyclic rings can significantly enhance potency. Furthermore, the macrocyclization strategy employed for the HPK1 inhibitors showcases how conformational constraint can lead to highly potent and specific interactions, resulting in nanomolar inhibitory activity.[4] The pyrimidin-4-yl-1H-imidazole derivatives demonstrate that even smaller modifications, such as the addition of an imidazole ring, can confer potent and selective inhibitory activity against kinases like CRAF.[5]

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors

NAPE-PLD is an enzyme involved in the biosynthesis of bioactive lipid mediators.

Table 2: Performance of Pyrimidine-4-Carboxamide Analogs as NAPE-PLD Inhibitors

CompoundKey Structural FeaturesPotency (IC50)Key Optimization StepsReference
LEI-401Pyrimidine-4-carboxamide with (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidineNanomolarConformational restriction and reduction of lipophilicity[7][8]
HTS HitInitial screening hitMicromolar---[8]
  • Analysis: The development of LEI-401 provides a compelling case study in rational drug design.[7][8] Starting from a micromolar high-throughput screening hit, the potency was dramatically improved through systematic structural modifications. Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine conformationally constrained the molecule, leading to a 3-fold increase in potency.[7][8] A subsequent exchange of a morpholine for a (S)-3-hydroxypyrrolidine substituent not only reduced lipophilicity but also boosted activity by another 10-fold, resulting in a nanomolar inhibitor with drug-like properties.[7][8]

Experimental Protocols for Performance Benchmarking

To objectively compare the performance of this compound-based inhibitors and their analogs, a standardized set of assays is crucial.

Biochemical Kinase Assay (Example: HPK1)

This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_kinase Prepare Kinase Solution (HPK1) mix Mix Kinase, Substrate, ATP, and Compound prep_kinase->mix prep_substrate Prepare Substrate Solution (ADP-Glo™) prep_substrate->mix prep_compound Prepare Compound Dilutions prep_compound->mix incubate Incubate at RT mix->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo incubate_adp Incubate add_adpglo->incubate_adp add_detection Add Kinase Detection Reagent incubate_adp->add_detection read_luminescence Read Luminescence add_detection->read_luminescence

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 5 µL of a solution containing the purified kinase (e.g., HPK1) and the appropriate substrate in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement Assay (Example: Ub-PCNA Levels for USP1/UAF1 Inhibitors)

This assay measures the ability of a compound to engage its target within a cellular context, leading to a downstream biological effect.

Logical Flow Diagram:

G cluster_cell_culture Cell Culture cluster_protein_analysis Protein Analysis cluster_detection_quant Detection & Quantification seed_cells Seed Cells (e.g., NSCLC) treat_compound Treat with Compound seed_cells->treat_compound lyse_cells Lyse Cells treat_compound->lyse_cells western_blot Western Blot lyse_cells->western_blot probe_ub_pcna Probe for Ub-PCNA western_blot->probe_ub_pcna probe_loading_control Probe for Loading Control (e.g., GAPDH) western_blot->probe_loading_control quantify_bands Quantify Band Intensity probe_ub_pcna->quantify_bands probe_loading_control->quantify_bands

Caption: Workflow for assessing cellular target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed non-small cell lung cancer (NSCLC) cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for PCNA overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity for monoubiquitinated PCNA (Ub-PCNA) and total PCNA. An increase in the Ub-PCNA/total PCNA ratio indicates target engagement and inhibition of USP1/UAF1.[9]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with the potential to modulate the activity of a wide range of biological targets. The comparative analysis presented in this guide demonstrates that strategic modifications to this core structure can lead to highly potent and selective inhibitors. The experimental protocols provided offer a robust framework for evaluating the performance of novel compounds based on this scaffold.

Future research in this area should focus on:

  • Elucidating the biological activity of the parent compound, this compound.

  • Expanding the diversity of the pyrimidine-piperidine library through combinatorial chemistry.

  • Utilizing structure-based drug design to optimize inhibitor-target interactions.

  • Conducting comprehensive pharmacokinetic and in vivo efficacy studies for the most promising candidates.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
  • (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol. Benchchem.
  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D.
  • Kinase Inhibitors. MySkinRecipes.
  • This compound. Ambeed.
  • The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Deriv
  • Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. ScienceDirect.
  • Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed.
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central.
  • [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol. BLDpharm.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • (PDF) An overview on synthesis and biological activity of pyrimidines.
  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.
  • 1-(Pyrimidin-2yl)piperidin-4-ylmethanol. Santa Cruz Biotechnology.

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Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from the (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling and have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The pyrimidine ring is a well-established "hinge-binding" motif, a privileged scaffold found in numerous FDA-approved kinase inhibitors.[3][4] The (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol scaffold represents a promising chemical starting point for developing novel inhibitors. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving target selectivity.[1][2]

Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to toxicity and adverse side effects.[5][6] Conversely, a carefully characterized "polypharmacology" profile, where an inhibitor modulates multiple nodes in a disease-relevant pathway, can be therapeutically advantageous.[1] Therefore, comprehensive and early-stage cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of strategic drug development. This guide provides a comparative analysis of key methodologies for profiling kinase inhibitors derived from this scaffold, explaining the rationale behind experimental choices to empower researchers in making data-driven decisions.

The Kinome Selectivity Challenge: A Visual Overview

An inhibitor's interaction with the human kinome is rarely a singular event. A typical inhibitor, even one designed for a specific target, will exhibit a range of affinities across the kinome tree. Understanding this interaction landscape is the primary goal of selectivity profiling.

G cluster_target Primary Target & Related Kinases cluster_off_target Distantly Related Off-Targets PrimaryTarget Primary Target (e.g., Kinase A) RelatedKinase1 Related Kinase B RelatedKinase2 Related Kinase C OffTarget1 Off-Target X OffTarget2 Off-Target Y OffTarget3 Off-Target Z Inhibitor Inhibitor (Pyrimidinyl-piperidinyl Scaffold) Inhibitor->PrimaryTarget High Potency Inhibitor->RelatedKinase1 Moderate Potency Inhibitor->OffTarget2 Low Potency

Caption: Conceptual view of kinase inhibitor selectivity and off-target effects.

I. Comparative Analysis of Profiling Methodologies

Choosing the right profiling platform is critical and depends on the stage of discovery, the desired data output, and budget considerations. The two primary approaches measure either the inhibitor's effect on enzymatic activity (biochemical assays) or its direct physical interaction with the kinase (binding assays).[7]

Methodology Principle Primary Output Advantages Disadvantages Ideal Use Case
Radiometric Assays (e.g., ³³PanQinase™, HotSpot™)Measures the transfer of radiolabeled phosphate (³³P) from ATP to a substrate.[8][9]% Inhibition, IC₅₀Gold standard for sensitivity; directly measures catalytic function.Requires handling of radioactive materials; endpoint measurements can miss kinetic nuances.Lead optimization; validating hits from primary screens.
Luminescence Assays (e.g., ADP-Glo™)Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luciferase-based system.[10]% Inhibition, IC₅₀High-throughput, non-radioactive, sensitive, and adaptable to most kinases.Indirect measurement; can be susceptible to ATP-competitive assay artifacts.High-throughput screening (HTS); routine selectivity profiling.
Competitive Binding Assays (e.g., KINOMEscan™)Measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is quantified (e.g., via qPCR).[11]Dissociation Constant (Kd), % ControlATP/substrate-independent; broad coverage (400+ kinases); high sensitivity for potent binders.[11]Does not measure functional inhibition; may not detect allosteric inhibitors.Early-stage hit identification; identifying both kinase and non-kinase targets.
Thermal Shift Assays (DSF)Measures the change in a protein's melting temperature (Tm) upon ligand binding. A stabilizing ligand increases the Tm.[6]ΔTmLabel-free and solution-based; can identify direct binding.Lower throughput; may not be sensitive enough for weak binders; requires purified protein.Fragment screening; orthogonal validation of binding.

II. Experimental Design: A Protocol for Kinase Selectivity Profiling

A robust experimental design is self-validating, incorporating controls that ensure the data is reliable. Here, we provide a detailed protocol for a luminescence-based assay, a widely adopted method for its balance of throughput, sensitivity, and safety.[10]

Workflow for Kinome-Wide Selectivity Profiling

G A 1. Compound Preparation (Serial Dilution of Inhibitor X) C 3. Assay Plate Incubation (Inhibitor + Kinase Reaction Mix) A->C B 2. Kinase Reaction Setup (Kinase, Substrate, Buffer) B->C D 4. ATP Initiation (Initiate Phosphorylation) C->D E 5. ADP-Glo™ Reagent I (Terminate Kinase Reaction, Deplete ATP) D->E F 6. ADP-Glo™ Reagent II (Convert ADP to ATP, Generate Light) E->F G 7. Luminescence Reading (Plate Reader) F->G H 8. Data Analysis (% Inhibition, IC50 Curve Fitting) G->H

Caption: Standard workflow for a luminescence-based kinase profiling assay.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for determining the inhibitory concentration (IC₅₀) of a novel compound against a target kinase.

A. Materials & Reagents:

  • Kinase of interest (e.g., Target Kinase A)

  • Specific substrate peptide/protein for Kinase A

  • Kinase reaction buffer (typically includes DTT, MgCl₂, etc.)

  • Test Inhibitor (e.g., "Inhibitor-PYP-Methanol-1") dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capability

B. Experimental Procedure:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of "Inhibitor-PYP-Methanol-1" in DMSO, starting from a 1 mM stock.

    • Transfer 1 µL of each dilution into the assay plate wells.

    • Causality Check: A 10-point curve is preferred over a 5-point curve for more reliable IC₅₀ determination.[12]

    • Controls: Include wells with DMSO only (0% inhibition, high signal) and a known potent inhibitor for this kinase or Staurosporine (100% inhibition, low signal).

  • Kinase/Substrate Addition:

    • Prepare a 2X kinase/substrate master mix in the appropriate reaction buffer. The final kinase concentration should be chosen to produce a signal within the linear range of the assay.

    • Add 10 µL of the 2X master mix to each well containing the compound or DMSO.

    • Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution. The concentration should be at or near the ATP Kₘ for the specific kinase to ensure competitive inhibitors are accurately assessed.[8]

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate the plate for 60 minutes at 30°C. Incubation time may need optimization for different kinases.

  • Detection:

    • Add 20 µL of ADP-Glo™ Reagent I to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of ADP-Glo™ Reagent II to each well. This reagent converts the ADP produced by the kinase into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Trustworthiness Check: The two-step detection process ensures that the signal generated is directly proportional to the amount of ADP produced, and not influenced by the high concentration of ATP used in the kinase reaction.[10]

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each concentration relative to the DMSO (0%) and positive control (100%) wells.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

III. Interpreting the Data: From Raw Numbers to Actionable Insights

The output of a large-scale profiling screen is a matrix of inhibition values. The key is to distill this data into a clear picture of an inhibitor's selectivity profile.

Hypothetical Cross-Reactivity Data

Let's compare our hypothetical Inhibitor-PYP-Methanol-1 against a known promiscuous inhibitor (Staurosporine) and a relatively selective clinical compound. The data below is presented as % Inhibition at a single concentration (e.g., 1 µM), a common first-pass screening approach.[12]

Kinase TargetKinase FamilyInhibitor-PYP-Methanol-1 (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
Aurora A Ser/Thr98% 99%
Aurora B Ser/Thr95% 99%
VEGFR2 (KDR) Tyr85% 97%
ABL1Tyr45%98%
SRCTyr30%96%
CDK2Ser/Thr25%99%
p38α (MAPK14)Ser/Thr15%92%
EGFRTyr<10%85%
PI3KαLipid<5%78%

Analysis:

  • Inhibitor-PYP-Methanol-1 shows potent activity against Aurora A/B and significant activity against VEGFR2. This suggests a potential dual Aurora/VEGFR inhibitor profile.

  • It demonstrates moderate activity against ABL1 and SRC, which could be sources of off-target effects or opportunities for polypharmacology.

  • Crucially, it shows high selectivity away from key kinases like EGFR and PI3Kα, which is a desirable trait.

  • Staurosporine serves as a control, confirming the assay's ability to detect potent, broad-spectrum inhibition.

Following this initial screen, the next logical step is to generate full 10-point IC₅₀ curves for all kinases that showed significant inhibition (e.g., >70%).[12] This provides a quantitative measure of potency and allows for a more precise comparison of on-target versus off-target activity.

Conclusion

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. For novel compounds derived from the this compound scaffold, a multi-faceted profiling strategy is essential. An initial broad, single-concentration screen using a high-throughput method like a luminescence or binding assay can efficiently identify primary targets and potential liabilities.[8][11] This should be followed by more rigorous IC₅₀ determination for key hits using sensitive, functional assays.[12] By understanding the principles behind each methodology and designing self-validating experiments, researchers can effectively navigate the complexities of the human kinome and build a robust data package to guide the development of safer, more effective kinase-targeted therapies.

References

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 995-1004. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • van der Worp, H. B., Howells, D. W., & Sena, E. S. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1175-1180. Available at: [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • Anastassiadis, T., & Edfeldt, F. (2018). New Screening Approaches for Kinases. In Kinase Inhibitors (pp. 30-61). Royal Society of Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available at: [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. Available at: [Link]

  • Hamby, J. M., Connolly, C. J., & Schroeder, M. C. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. Available at: [Link]

  • Addie, M., Ballard, P., & Buttar, D. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]

  • Estrada-Ortiz, N., & Gonzalez-Bulnes, F. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4816-4834. Available at: [Link]

  • Chen, Y., & Yang, Y. (2018). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Molecules, 23(11), 2911. Available at: [Link]

  • Liu, Q., & Wang, J. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][13]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(17), 7625-7647. Available at: [Link]

  • Zhang, W., & Liu, H. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 434. Available at: [Link]

  • Anderson, M., & Andrews, D. M. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Journal of Medicinal Chemistry, 53(17), 6374-6386. Available at: [Link]

  • Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. Available at: [Link]

  • Estrada-Ortiz, N., & Gonzalez-Bulnes, F. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4816-4834. Available at: [Link]

  • Wang, L., & He, Y. (2022). Decoding kinase-adverse event associations for small molecule kinase inhibitors. Nature Communications, 13(1), 4350. Available at: [Link]

  • Wang, Y., & Chen, L. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 211-224. Available at: [Link]

  • Pearson, A. D., & Hergenrother, P. J. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]

  • van den Hurk, H., & van der Stelt, M. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry, 8(1), 1-11. Available at: [Link]

  • Kristjánsdóttir, K., & Arns, S. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959-6980. Available at: [Link]

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A Comparative Guide to the In Vivo Efficacy of Pyrimidinyl-Piperidinyl-Methanol Analogs as Next-Generation Antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous pipeline of novel therapeutics. The parasite's dihydrofolate reductase (PfDHFR) enzyme, a critical component in the folate biosynthesis pathway, has long been a validated target for antimalarial drugs. However, the clinical utility of classical antifolates like pyrimethamine has been severely eroded by widespread resistance, driven by specific point mutations in the PfDHFR gene. This guide provides a detailed examination of a promising class of next-generation PfDHFR inhibitors—pyrimidinyl-piperidinyl-methanol analogs—with a primary focus on the in vivo efficacy of the most clinically advanced candidate, P218. Due to a scarcity of publicly available in vivo data on other analogs within this specific chemical subclass, this guide will provide a comprehensive analysis of P218, placing its performance in the context of legacy antifolates to highlight its significant advancements.

The Rationale for Targeting PfDHFR with Novel Analogs

The folate pathway is essential for the synthesis of nucleotides and certain amino acids, making it indispensable for parasite replication. Dihydrofolate reductase is a key enzyme in this pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). Inhibiting PfDHFR starves the parasite of essential precursors for DNA synthesis, leading to cell death.

Classical inhibitors like pyrimethamine effectively target the wild-type enzyme. However, mutations, particularly the quadruple mutant (N51I, C59R, S108N, and I164L), have rendered these drugs largely ineffective. The development of P218 and related analogs was driven by a structure-based drug design approach aimed at creating inhibitors that could potently bind to both wild-type and multi-drug resistant PfDHFR enzymes while maintaining high selectivity over the human ortholog.[1] P218's design features a flexible pyrimidine side-chain and a carboxylate group that forms charge-mediated hydrogen bonds with a conserved arginine residue (Arg122) in the PfDHFR active site.[1] This unique binding mode, which differs substantially from its interaction with human DHFR, is the basis for its high selectivity and potency against resistant strains.[1]

Folate Pathway and DHFR Inhibition cluster_parasite Plasmodium Parasite cluster_inhibitors Inhibitors GTP GTP DHPS DHPS GTP->DHPS Multiple Steps DHF Dihydrofolate (DHF) DHFR PfDHFR DHF->DHFR Reduction THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHPS->DHF Sulfadoxine blocks DHFR->THF P218 P218 P218->DHFR Inhibits WT & Mutant PYR Pyrimethamine PYR->DHFR Ineffective on Mutant

Caption: Mechanism of PfDHFR inhibition in the folate pathway.

Preclinical In Vivo Efficacy of P218

The in vivo assessment of antimalarial candidates is crucial for understanding their pharmacokinetic and pharmacodynamic properties in a complex biological system. P218 has demonstrated robust activity in multiple murine models, which are indispensable tools in the antimalarial drug discovery pipeline.

The initial evaluation of P218's efficacy was conducted in standard rodent malaria models. These experiments provide a foundational understanding of a compound's ability to suppress parasitemia. In CD-1 mice infected with Plasmodium chabaudi, P218 showed a 90% effective dose (ED₉₀) of 0.75 mg/kg, indicating high potency.[2]

To more accurately predict clinical efficacy against the human parasite P. falciparum, researchers utilize severe combined immunodeficient (SCID) mice engrafted with human erythrocytes. This model supports the growth of P. falciparum and is considered a gold standard for preclinical efficacy testing. In a humanized SCID mouse model infected with a pyrimethamine-resistant quadruple mutant strain of P. falciparum, P218 was highly effective, with an ED₉₀ of 1.0 mg/kg.[1][2] In stark contrast, pyrimethamine was not efficacious in this model at doses up to 50 mg/kg, underscoring P218's ability to overcome clinically relevant resistance mechanisms.[1]

Analog Malaria Model Parasite Strain Efficacy Metric Dose (mg/kg) Source
P218 CD-1 MicePlasmodium chabaudiED₉₀0.75[2]
P218 Humanized SCID MiceP. falciparum (Quadruple Mutant)ED₅₀0.3[1]
P218 Humanized SCID MiceP. falciparum (Quadruple Mutant)ED₉₀1.0[1][2]
Pyrimethamine Humanized SCID MiceP. falciparum (Quadruple Mutant)No EfficacyUp to 50[1]
Table 1: Summary of Preclinical In Vivo Efficacy Data for P218.
Clinical In Vivo Efficacy: The Human Volunteer Infection Study

Following its promising preclinical results, P218 advanced to a Phase Ib randomized, double-blind, placebo-controlled volunteer infection study to evaluate its safety and chemoprotective efficacy. This type of study represents a critical bridge between animal models and patient populations.

Healthy volunteers were inoculated with infectious P. falciparum sporozoites (PfSPZ). The dosage regimen for P218 was selected based on pharmacokinetic modeling that used the preclinical mouse efficacy data to predict the plasma concentrations required for protection.[2] The model predicted that two 1,000 mg doses of P218 administered 48 hours apart would maintain plasma concentrations above the target minimum inhibitory concentration for at least six days.[2] A lower dose of 100 mg was also tested to determine the lowest efficacious dose.

Volunteer Infection Study Workflow cluster_enrollment Enrollment & Randomization cluster_treatment Treatment Groups cluster_challenge Infection & Monitoring V1 Healthy Volunteers R1 Randomization V1->R1 G1 Cohort 2: P218 (1000 mg x 2 doses) R1->G1 G2 Cohort 3: P218 (100 mg x 2 doses) R1->G2 G3 Placebo R1->G3 Inoc Direct Venous Inoculation (3,200 PfSPZ) Treat Drug Administration (2h & 50h post-inoculation) Inoc->Treat Monitor qPCR Monitoring for Parasitemia (Day 7 to Day 28) Treat->Monitor Outcome Primary Outcome: Sterile Protection Monitor->Outcome

Caption: Workflow for the P218 volunteer infection study.

The results of the study were compelling. All six participants in the placebo group became parasitemic.[2] In contrast, P218 demonstrated excellent chemoprotective efficacy:

  • 1000 mg dose: All 9 participants were sterilely protected (100% efficacy).[2]

  • 100 mg dose: 8 out of 9 participants were sterilely protected (89% efficacy).[2]

These findings confirm that P218 is highly active against the liver stages of P. falciparum development in humans. Importantly, the drug was well-tolerated, with no clinically relevant adverse events, further supporting its development as a chemoprotective agent.[2]

Standardized Protocol: The Murine 4-Day Suppressive Test

The Peters' 4-day suppressive test is a standard and widely used in vivo assay to evaluate the efficacy of potential antimalarial compounds against the blood stages of rodent malaria.

Objective: To determine the percent suppression of parasitemia in infected mice after four consecutive daily doses of a test compound.

Materials:

  • Test compound (e.g., P218) and vehicle control (e.g., 0.5% hydroxypropyl methylcellulose).

  • Standard antimalarial drug (e.g., Chloroquine) as a positive control.

  • Plasmodium berghei ANKA strain (or other suitable rodent malaria parasite).

  • Swiss albino or ICR mice (female, 6-8 weeks old).

  • Donor mouse with established parasitemia (10-20%).

  • Microscope, Giemsa stain, methanol, microscope slides.

Methodology:

  • Parasite Inoculation: a. On Day 0, collect blood from a donor mouse via cardiac puncture into a heparinized tube. b. Dilute the infected blood with a suitable buffer (e.g., PBS) so that 0.2 mL contains 1 x 10⁷ infected red blood cells. c. Inoculate each experimental mouse intraperitoneally with 0.2 mL of the diluted infected blood.

  • Drug Administration: a. Two hours post-infection, administer the first dose of the test compound, vehicle, or positive control via oral gavage. b. Repeat the administration once daily for the next three days (Day 1, Day 2, Day 3).

  • Parasitemia Monitoring: a. On Day 4 (approximately 24 hours after the last dose), prepare a thin blood smear from the tail of each mouse. b. Fix the smear with methanol for 2-3 minutes and allow it to air dry. c. Stain the slide with 10% Giemsa stain for 15-20 minutes. d. Under a microscope (100x oil immersion), count the number of parasitized red blood cells (pRBCs) out of at least 1000 total red blood cells. e. Calculate the average percent parasitemia for each treatment group.

  • Data Analysis: a. Calculate the percent suppression of parasitemia using the following formula: % Suppression = [ (Parasitemia_Vehicle - Parasitemia_Treated) / Parasitemia_Vehicle ] * 100 b. A compound is generally considered active if it achieves a suppression of ≥30%.

Conclusion and Future Outlook

References

  • Yuthavong, Y., et al. (2012). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. PNAS. [Link]

  • McCarthy, J. S., et al. (2021). Chemoprotective Antimalarial Activity of P218 against Plasmodium falciparum: A Randomized, Placebo-Controlled Volunteer Infection Study. The American Journal of Tropical Medicine and Hygiene. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Quantification of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Process Chemistry

In the synthesis of pharmaceutical intermediates, the adage "what you don't measure, you can't control" holds profound truth. The compound (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol, a key building block in various drug development pipelines, is no exception. Its precise quantification within a reaction mixture is critical for determining reaction completion, calculating yield, and profiling impurities. An inaccurate measurement can lead to process inefficiencies, compromised batch quality, and downstream complications.

This guide provides an in-depth comparison of the principal analytical methods for quantifying this polar, heterocyclic intermediate. We move beyond mere procedural descriptions to explore the underlying scientific rationale for methodological choices, offering a framework for selecting and implementing the most appropriate technique for your specific laboratory context. The methods discussed are grounded in established principles of analytical chemistry and validated against the rigorous standards of the pharmaceutical industry.[1][2]

Analyte at a Glance: this compound

Before selecting a method, understanding the analyte's physicochemical properties is paramount.

  • Structure: A piperidine ring substituted with a pyrimidinyl group and a hydroxymethyl group.

  • Polarity: High, due to the presence of the alcohol (-OH) group and multiple nitrogen atoms capable of hydrogen bonding.

  • Chromophore: The pyrimidine ring provides significant UV absorbance, a key feature for spectrophotometric detection.

  • Ionization: The nitrogen atoms on both the piperidine and pyrimidine rings are basic and readily protonated, making the molecule highly suitable for analysis by mass spectrometry in positive ion mode.

  • Molecular Weight: 193.25 g/mol .[3]

These properties dictate that liquid chromatography-based methods will be the most direct and robust approaches, while gas chromatography may present challenges without chemical modification.

Comparative Analysis of Core Methodologies

The selection of an analytical technique is a balance of performance, speed, and available resources. We will compare three primary methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization.

Table 1: Performance Comparison of Analytical Methods
ParameterHPLC-UVLC-MS/MSGC-FID (with Derivatization)
Specificity Good to ExcellentSuperiorGood
Sensitivity (LOQ) ~0.1 - 1 µg/mL~0.01 - 10 ng/mL~1 - 10 µg/mL
Linearity (r²) > 0.999 (Typical)[4]> 0.999 (Typical)[5]> 0.99 (Typical)
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Throughput HighMediumMedium
Expertise Required IntermediateHighIntermediate
Initial Cost MediumHighLow to Medium

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[6] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical and robust choice.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for its versatility in retaining moderately polar to non-polar compounds. The retention of our polar analyte is achieved by using a highly aqueous mobile phase.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate or formate buffer) is crucial. The pKa of the piperidine nitrogen requires pH control to ensure a consistent ionization state, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile or methanol is used as the organic modifier to elute the compound.

  • Detection: The pyrimidine ring exhibits strong UV absorbance around 240-260 nm. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, which is invaluable for peak purity assessment and identifying co-eluting impurities.[7]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh reaction mixture sample C Dilute sample and standards to working concentration with mobile phase A->C B Prepare stock standard of This compound B->C D Filter through 0.45 µm syringe filter C->D E Equilibrate HPLC system with mobile phase D->E F Inject prepared samples and standards E->F G Acquire chromatogram using PDA detector F->G H Integrate peak area of the analyte G->H I Generate calibration curve from standards H->I J Quantify analyte concentration in sample I->J LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare sample and standards (similar to HPLC, often more dilute) B Filter through 0.22 µm syringe filter A->B C Inject into UPLC system B->C D Separation on C18 column C->D E Ionization via ESI+ source D->E F MS/MS analysis in MRM mode (e.g., 194.2 -> 111.1) E->F G Integrate MRM transition peak F->G H Generate calibration curve G->H I Quantify analyte concentration H->I

Sources

Safety Operating Guide

Navigating the Disposal of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of these compounds. This guide provides an in-depth, procedural framework for the proper disposal of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol, a heterocyclic compound likely utilized as an intermediate in drug discovery. Our focus extends beyond mere compliance, aiming to instill a culture of safety and operational excellence within the laboratory.

I. Hazard Profile Assessment and Personal Protective Equipment (PPE)

Given the presence of the pyrimidine and piperidine moieties, this compound should be treated as a hazardous substance. Piperidine derivatives can be corrosive and cause severe skin and eye damage, while pyrimidine-containing compounds can have diverse toxicological profiles.[2][3][4] Therefore, all waste containing this compound must be managed as hazardous waste.[1]

Essential Personal Protective Equipment (PPE):

Before initiating any disposal-related activities, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[2]To protect against splashes and vapors that can cause serious eye irritation or damage.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]To prevent skin contact, as related compounds can cause skin burns and irritation.[4]
Body Protection A lab coat or chemical-resistant apron.[2]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[2]To minimize inhalation of any potential vapors or aerosols.

II. Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is the systematic segregation and collection of waste at the point of generation. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[6][7]

A. Waste Collection and Labeling:

  • Waste Determination : Classify all materials contaminated with this compound as hazardous chemical waste.[3] This includes neat compound, reaction mixtures, contaminated solvents, and solid waste such as gloves and weighing paper.

  • Container Selection : Utilize a designated, leak-proof, and chemically compatible container for waste collection.[8] The container must be kept tightly sealed when not in active use.[6][9]

  • Comprehensive Labeling : Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:

    • The full chemical name: "this compound" (no abbreviations).[6]

    • The concentration or percentage of each chemical component in the waste stream.[6]

    • The accumulation start date.[8]

    • Appropriate hazard warnings (e.g., "Corrosive," "Toxic").

B. Waste Storage in a Satellite Accumulation Area (SAA):

Laboratories that generate hazardous waste are required to establish Satellite Accumulation Areas (SAAs).[9]

  • Segregation of Incompatibles : Store the waste container in a designated SAA, ensuring it is segregated from incompatible materials. For instance, keep it separate from strong oxidizing agents, acids, and bases to prevent unintended reactions.[9][10][11]

  • Secondary Containment : All liquid hazardous waste containers must be placed in secondary containment bins to mitigate the impact of potential spills.[6][12]

  • Storage Limits : Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[10]

C. Final Disposal Procedure:

The recommended method for the final disposal of this compound is through a licensed chemical destruction plant, likely involving controlled incineration with flue gas scrubbing.[7]

  • Request for Pickup : Once the waste container is nearly full (approximately 75%) or has been accumulating for six months, schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[10][12]

  • Documentation : Maintain meticulous records of all hazardous waste generated and disposed of, as this is a key component of regulatory compliance.[8]

III. Management of Empty Containers and Spills

A. Empty Container Decontamination:

Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing : Thoroughly rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.[10]

  • Rinsate Collection : The first rinseate must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[6]

  • Final Disposal : After triple rinsing and air-drying, the container's label must be obliterated or defaced before it can be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[6][10]

B. Spill Management Protocol:

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[13]

  • Containment : Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3]

  • Collection and Disposal : Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[3]

  • Decontamination : Clean the spill area with a suitable solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Report the spill to your institution's EHS office.

IV. Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) classify Classify as Hazardous Waste start->classify select_container Select Compatible, Leak-Proof Container classify->select_container label_container Label with Full Chemical Name, Date, and Hazards select_container->label_container store_saa Store in Designated SAA with Secondary Containment label_container->store_saa check_full Container >75% Full or Accumulated for 6 Months? store_saa->check_full request_pickup Request Pickup from EHS/ Licensed Disposal Company check_full->request_pickup Yes continue_collection Continue Waste Collection check_full->continue_collection No incineration Final Disposal via Controlled Incineration request_pickup->incineration continue_collection->store_saa

Caption: Decision workflow for the disposal of this compound waste.

V. Conclusion

The responsible management of chemical waste is not merely a regulatory hurdle but a fundamental aspect of scientific integrity and corporate responsibility. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, laboratories can ensure the safety of their personnel, protect the environment, and foster a culture of excellence in research and development.

VI. References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal.

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health.

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University.

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University.

  • ACTenviro. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Retrieved from ACTenviro.

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from CDMS.

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from DuraLabel Resources.

  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet. Retrieved from ChemicalBook.

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from Tetra Tech.

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA.

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2,6-Diphenylpyrimidine-4(1H)-thione. Retrieved from BenchChem.

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from OSHA.

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from EPA.

  • Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from Chemos GmbH & Co.KG.

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from Crystal Clean.

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from OSHA.

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol. Retrieved from Fisher Scientific.

  • HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from HSI.

  • Capot Chemical. (2008, November 4). Material Safety Data Sheet: 1-methyl-4-piperidinemethanol. Retrieved from Capot Chemical.

  • Echemi. (n.d.). [1-(6-Ethoxy-pyriMidin-4-yl)-piperidin-2-yl]-Methanol Safety Data Sheets. Retrieved from Echemi.

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Pyrimidine. Retrieved from Fisher Scientific.

  • BenchChem. (2025). Safe Disposal of 2-Piperidinemethanol: A Procedural Guide. Retrieved from BenchChem.

  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Piperidinemethanol. Retrieved from Fisher Scientific.

  • BenchChem. (2025). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine. Retrieved from BenchChem.

  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.

Sources

A Senior Application Scientist's Guide to Handling (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. The novel compound, (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol, while promising in its potential applications, requires a handling protocol grounded in a thorough understanding of its constituent chemical moieties: a pyrimidine ring and a piperidine-methanol structure.

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. It is structured not as a rigid checklist, but as a dynamic risk-assessment tool, empowering you to make informed safety decisions based on the scale and context of your work.

Hazard Assessment: A Synthesis of Structural Analogs

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative hazard assessment has been synthesized from the known risks of its structural components. This approach ensures we are prepared for the most likely hazards.

The core structure contains a piperidine ring, a class of compounds known to be flammable, corrosive, and toxic.[1][2][3][4] The presence of the 4-piperidinemethanol and related structures in similar molecules indicates a high likelihood of severe skin and eye corrosivity.[5][6] Furthermore, a closely related analog, 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, is classified as hazardous, with acute oral, dermal, and inhalation toxicity, as well as being a skin and eye irritant.[7]

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated RiskRationale based on Structural Analogs
Acute Toxicity Harmful/Toxic. Harmful if swallowed, in contact with skin, or if inhaled.[7]Piperidine derivatives are toxic[4], and pyrimidine-piperidine analogs show acute toxicity across multiple exposure routes.[7]
Skin Corrosion/Irritation Corrosive. Causes severe skin burns and irritation.[3][5][6]4-Piperidinemethanol and other piperidine derivatives are known to be corrosive and cause chemical burns.[5][6]
Eye Damage/Irritation Corrosive. Causes serious, potentially irreversible eye damage.[3][5][6]This is a consistent and high-risk hazard across all relevant piperidine-based analogs.[5][6]
Respiratory Irritation Irritant. May cause respiratory irritation.[5][6]Analogous compounds are noted to be respiratory irritants.[5][6]
Flammability Combustible/Flammable. Vapors may form flammable mixtures with air.[1][8]Piperidine and pyrimidine are flammable liquids.[9] While the methanol group may alter the flashpoint, a risk of flammability should be assumed.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the most critical control in preventing exposure. The following recommendations are based on the principle of providing a complete barrier to the anticipated hazards.

Eye and Face Protection

Direct contact with the eyes can cause severe and permanent damage.[5][6]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[10]

  • Recommended for High-Risk Operations: When handling larger quantities (>1 liter) or performing operations with a high splash potential (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[10][11] A face shield alone is insufficient.

Skin and Body Protection

Given the high likelihood of corrosivity, preventing skin contact is paramount.

  • Laboratory Coat: A flame-resistant laboratory coat is mandatory.[10] It should be fully buttoned with the sleeves rolled down.

  • Chemical Apron: For transfers of significant quantities or when there is a risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Attire: Full-length pants and closed-toe shoes are required.[10] No part of the leg or foot should be exposed.

Hand Protection

Hands are the most likely point of direct contact. Glove selection is critical.

  • Glove Type: Nitrile gloves are the preferred choice for incidental contact due to their resistance to a broad range of chemicals.

  • Double Gloving: For direct handling, transfers, or when working with concentrations, wearing two pairs of nitrile gloves is strongly recommended. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove.

  • Heavy-Duty Gloves: For large-scale work or situations requiring prolonged contact, consider a more robust glove like a flexible laminate (Silver Shield) worn under a pair of heavy-duty outer gloves.[10]

  • Glove Integrity: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately upon any sign of contamination. Wash hands thoroughly after removing gloves.[1][12]

Respiratory Protection

The compound may cause respiratory irritation and could be toxic if inhaled as a dust or aerosol.[6][7]

  • Primary Control: All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][13]

  • When a Respirator is Necessary: If engineering controls are not available or insufficient (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[6][14] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[15]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Pre-Operation Safety Checklist
  • Fume Hood Verification: Confirm the chemical fume hood has a current certification and is functioning correctly.

  • PPE Adornment: Put on all required PPE (lab coat, goggles, gloves) before entering the designated work area.

  • Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.[6]

  • Spill Kit Access: Ensure a spill kit equipped for chemical spills is readily accessible.

Workflow for Handling and Use

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Don PPE (Double gloves, Goggles, Lab Coat) B 2. Prepare Fume Hood (Verify airflow, clear workspace) A->B C 3. Assemble Equipment (Glassware, reagents, waste container) B->C D 4. Dispense Compound (Use non-sparking tools, ground containers if large volume) C->D E 5. Perform Reaction/Procedure (Keep sash at lowest practical height) D->E F 6. Quench & Neutralize (if applicable) E->F G 7. Segregate Waste (Place in labeled, sealed hazardous waste container) F->G H 8. Decontaminate Surfaces (Wipe down fume hood and equipment) G->H J 10. Store Waste (In designated satellite accumulation area) G->J I 9. Doff PPE & Wash Hands (Remove gloves last) H->I H->J

Caption: Standard workflow for handling this compound.

Emergency & Spill Response

Rapid and correct response to an exposure or spill is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][5][8]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][8]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7][8]
Ingestion Do NOT induce vomiting.[3][8] Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[7][8]
Spill Cleanup Protocol
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.

    • Prevent entry and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection.[2]

Waste Disposal Plan

Chemical waste must be handled with the same care as the parent compound.

Waste Segregation and Collection
  • Aqueous Waste: Collect all aqueous solutions containing the compound in a dedicated, labeled hazardous waste container.

  • Organic Waste: Collect organic solutions in a separate, compatible hazardous waste container.

  • Solid Waste: All contaminated solids (gloves, absorbent pads, filter paper) must be collected in a designated solid hazardous waste container. Do not dispose of these items in regular trash.[8]

  • Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste unless properly decontaminated.

Disposal Pathway

All waste generated must be disposed of through your institution's official hazardous waste program.[5][7][8] Chemical waste generators are legally responsible for ensuring complete and accurate classification and disposal.[9] While pyrimidine structures can be catabolized into less harmful products in biological systems[16][17], this does not apply to bulk chemical waste, which must undergo controlled hazardous waste treatment.

G cluster_generation Waste Generation Point cluster_segregation Segregation & Collection A Contaminated Solids (Gloves, Paper Towels) D Solid Hazardous Waste Bin A->D B Liquid Waste (Aqueous & Organic Solutions) E Liquid Hazardous Waste Container (Labeled & Sealed) B->E C Contaminated Glassware F Glassware for Decontamination C->F G Institutional EHS Hazardous Waste Pickup D->G E->G F->E Rinsate

Caption: Waste segregation and disposal pathway for the compound.

By adhering to these protocols, founded on a conservative assessment of the chemical's hazards, you can effectively mitigate risk and ensure a safe laboratory environment for discovery.

References

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • SAFETY DATA SHEET: Piperidine. (2023, October 11). Fisher Scientific. Retrieved from [Link]

  • Safety data sheet: Piperidine. (2024, March 12). Carl ROTH. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals. Retrieved from [Link]

  • SAFETY DATA SHEET: Methanol. (2023, February 9). Methanex Corporation. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. Retrieved from [Link]

  • Methanol Safety Data Sheet. (2022, March 18). Airgas. Retrieved from [Link]

  • Pyrimidine Metabolism. (n.d.). Small Molecule Pathway Database (SMPDB). Retrieved from [Link]

  • Karle, J. M., Anderson, L. W., & Cysyk, R. L. (1980). Salvage of circulating pyrimidine nucleosides in the rat. PubMed. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Personal Protective Equipment and Chemistry. (n.d.). ChemicalSafetyFacts.org. Retrieved from [Link]

  • Methanol - Hazardous Substance Fact Sheet. (2010, January). New Jersey Department of Health. Retrieved from [Link]

  • Moyer, J. D., Malinowski, N., & Ayers, O. (1985). Salvage of circulating pyrimidine nucleosides by tissues of the mouse. The Journal of Biological Chemistry. Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]

  • SAFETY DATA SHEET: Methanol. (2015, March 13). National Institute of Standards and Technology. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.